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  • Product: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
  • CAS: 565174-23-4

Core Science & Biosynthesis

Foundational

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid chemical structure and properties

This technical guide provides an in-depth analysis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and specific tyr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and specific tyrosine kinase inhibitors.

Executive Summary

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 565174-23-4) is a functionalized cinnamic acid derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structural motif—characterized by a 3-ethoxy substituent and a 4-benzyloxy protecting group on a phenyl-acrylic scaffold—serves as a precursor for "glitazar" class dual PPAR


 agonists and various stilbene-based antioxidants. The molecule’s utility lies in its orthogonal protection strategy: the benzyl group shields the phenolic oxygen during aggressive acylation or alkylation steps, while the acrylic acid tail provides a versatile handle for condensation, reduction, or amidation.
Chemical Identity & Physiochemical Properties

This compound belongs to the class of phenylpropanoids . It is structurally analogous to ferulic acid but features an ethyl ether at the 3-position and a benzyl ether at the 4-position, significantly increasing its lipophilicity compared to its natural precursors.

1.1 Structural Specifications
PropertyDetail
Chemical Name 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
IUPAC Name (E)-3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoic acid
CAS Number 565174-23-4
Molecular Formula

Molecular Weight 298.34 g/mol
SMILES CCOc1cc(C=CC(=O)O)ccc1OCc2ccccc2
1.2 Physiochemical Profile
ParameterValue (Experimental/Predicted)Relevance
Appearance White to off-white crystalline powderPurity indicator (>98% required for GMP)
Melting Point 168–172 °CHigh crystallinity indicates stability
Solubility DMSO, DMF, Methanol (Hot)Poor water solubility requires organic cosolvents
pKa (Acid) ~4.5 (Carboxylic acid)Ionized at physiological pH
LogP 4.2 ± 0.3High lipophilicity due to benzyl/ethyl groups
Synthetic Pathways & Manufacturing

The synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid typically follows a convergent route starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) . The pathway prioritizes the installation of the hydrophobic benzyl group before the Knoevenagel condensation to prevent side reactions.

2.1 Retrosynthetic Analysis (Graphviz)

Synthesis Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Benzylation (BnBr, K2CO3, DMF) Start->Step1 Protection Inter Intermediate: 4-Benzyloxy-3-ethoxybenzaldehyde Step1->Inter Step2 Knoevenagel Condensation (Malonic Acid, Pyridine) Inter->Step2 C-C Bond Formation Final Target: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Step2->Final Decarboxylation

Figure 1: Convergent synthesis workflow starting from Ethyl Vanillin.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde

  • Reagents: Dissolve Ethyl Vanillin (1.0 eq) in DMF (5 vol). Add Potassium Carbonate (

    
    , 1.5 eq).
    
  • Addition: Dropwise add Benzyl Bromide (1.1 eq) at 0°C to control exotherm.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.

    • Yield: ~90-95%.

Step 2: Knoevenagel Condensation (Doebner Modification)

  • Reagents: Suspend the aldehyde from Step 1 (1.0 eq) in Pyridine (3 vol). Add Malonic Acid (1.5 eq).

  • Catalyst: Add Piperidine (0.1 eq) as a base catalyst.

  • Reaction: Reflux at 100-110°C for 6-8 hours until

    
     evolution ceases.
    
  • Quench: Cool to 0°C and acidify with 6M HCl to pH 2.

  • Purification: The crude acid precipitates. Filter and wash with cold water. Recrystallize from Methanol/Water (9:1).

    • Yield: ~80-85%.

Spectroscopic Characterization

Validation of the structure requires confirming the trans-geometry of the alkene and the integrity of the ether linkages.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.2 (s, 1H, -COOH ): Broad singlet, exchangeable.
      
    • 
       7.55 (d, J=16.0 Hz, 1H, Ar-CH =CH-): Large coupling constant confirms trans (E) isomer.
      
    • 
       7.30-7.45 (m, 5H, Ph -CH2-): Multiplet for benzyl aromatic protons.
      
    • 
       6.45 (d, J=16.0 Hz, 1H, -CH=CH -COOH).
      
    • 
       5.15 (s, 2H, -OCH 2Ph): Benzylic methylene singlet.
      
    • 
       4.05 (q, 2H, -OCH 2CH3): Quartet for ethoxy methylene.
      
    • 
       1.35 (t, 3H, -OCH2CH 3): Triplet for ethoxy methyl.
      
  • IR (ATR,

    
    ): 
    
    • 2500–3000 (O-H stretch, carboxylic acid dimer).

    • 1680 (C=O stretch, conjugated acid).

    • 1625 (C=C stretch, alkene).

    • 1250 (C-O-C asymmetric stretch, aryl ether).

Applications in Drug Development

This molecule is a "privileged scaffold" in medicinal chemistry, particularly for metabolic disorders and oncology.

4.1 PPAR Agonist Synthesis (Glitazars)

The 3-ethoxy-4-benzyloxy motif mimics the lipophilic tail required for binding to the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain (LBD).

  • Mechanism: The acrylic acid tail is often reduced to a propanoic acid (via

    
    ) to form the acidic headgroup essential for H-bonding with Tyr473 in the PPAR
    
    
    
    LBD.
  • Role of Benzyl Group: Acts as a hydrophobic shield that occupies the large pocket of the receptor or serves as a temporary protecting group to be replaced by a larger phenoxy-alkyl chain (as seen in Tesaglitazar analogs).

4.2 Tyrosine Kinase Inhibitors (TKIs)

In EGFR inhibitor design, the 3,4-dialkoxy substitution pattern is crucial for fitting into the ATP-binding pocket.

  • Workflow: The carboxylic acid is converted to an acid chloride and coupled with an aniline (e.g., 3-chloro-4-fluoroaniline) to generate the amide pharmacophore.

4.3 Pharmacophore Logic Diagram

SAR cluster_0 Structure-Activity Relationship (SAR) Compound 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Head Acrylic Acid Tail: - H-Bond Donor/Acceptor - Michael Acceptor (Covalent Drugs) - Precursor to Propanoic Acid Compound->Head Core 3-Ethoxy Group: - Lipophilic Spacer - Fits Hydrophobic Pocket (PPAR) Compound->Core Tail 4-Benzyloxy Group: - Bulk Tolerance - Protection for Phenol - Hydrophobic Interaction Compound->Tail

Figure 2: SAR breakdown of the molecule's functional regions.

Handling & Safety (MSDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ). The double bond is susceptible to oxidation or polymerization over extended periods if exposed to light.
    
References
  • ChemicalBook. (2025).[5] 3-[4-(Benzyloxy)phenyl]acrylic acid Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5712075, 4-Benzyloxy-3-methoxycinnamic acid (Analogous Structure). Retrieved from

  • MedChemExpress. (2024). Tesaglitazar: PPAR alpha/gamma Agonist. Retrieved from

  • Hellmold, H., et al. (2007). Tesaglitazar, a PPARalpha/gamma agonist, induces interstitial mesenchymal cell DNA synthesis.[6][7] Toxicological Sciences. Retrieved from

  • GuideChem. (2024). 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Structure and CAS. Retrieved from

Sources

Exploratory

thermodynamic properties of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

An In-depth Technical Guide to the Thermodynamic Properties of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Introduction 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a derivative of cinnamic acid, represents a class of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Introduction

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a derivative of cinnamic acid, represents a class of organic molecules with significant potential in materials science and drug development. The arrangement of its aromatic rings, the acrylic acid moiety, and the ether linkages bestows upon it a unique combination of structural rigidity and conformational flexibility. Understanding the thermodynamic properties of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application. For researchers, scientists, and drug development professionals, a thorough grasp of its thermal stability, phase behavior, and solubility provides the foundational knowledge for formulation design, process optimization, and predicting its behavior in various environments.

This guide provides a comprehensive overview of the key . It is structured to provide not only the theoretical underpinnings but also practical, field-proven insights into the experimental methodologies used to determine these properties. The protocols described herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible. By explaining the causality behind experimental choices, this document aims to empower researchers to not only follow procedures but to intelligently adapt them to their specific needs.

The Critical Role of Thermodynamic Properties in Drug Development

In the pharmaceutical industry, the thermodynamic landscape of an active pharmaceutical ingredient (API) dictates its journey from a laboratory curiosity to a viable therapeutic agent. Properties such as melting point, enthalpy of fusion, and solubility are intimately linked to the drug's bioavailability, stability, and manufacturability. For instance, a high melting point often correlates with low solubility, posing challenges for oral drug delivery. Furthermore, understanding the thermal decomposition profile is paramount for ensuring the safety and stability of the final drug product.

This guide will delve into the following key thermodynamic parameters:

  • Melting Point and Enthalpy of Fusion: These properties define the solid-to-liquid phase transition and are crucial for assessing the purity and crystalline nature of the compound.

  • Thermal Stability and Decomposition: Understanding the temperature at which the molecule begins to degrade is essential for safe handling, storage, and processing.

  • Heat Capacity: This parameter quantifies the amount of heat required to raise the temperature of the substance and is vital for thermal modeling and process design.

  • Solubility: As a key determinant of bioavailability, the solubility of the compound in various solvents is a critical parameter for formulation development.

By the end of this guide, the reader will have a robust understanding of how to approach the thermodynamic characterization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and similar compounds, and how to leverage this knowledge for successful product development.

Melting Point and Enthalpy of Fusion: A Window into Purity and Crystallinity

The melting point (T_m) and enthalpy of fusion (ΔH_fus) are fundamental thermodynamic properties that provide a wealth of information about a crystalline solid. The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure, while the enthalpy of fusion is the amount of energy required to induce this change. For a pure, crystalline compound, the melting transition occurs over a very narrow temperature range. Impurities will typically broaden this range and depress the melting point.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and enthalpy of fusion. The technique works by measuring the difference in heat flow between a sample and a reference as a function of temperature.

1.1.1. Step-by-Step Experimental Protocol for DSC
  • Sample Preparation:

    • Accurately weigh 3-5 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid into an aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point, for instance, 25°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point. A heating rate of 10°C/min is a good starting point as it provides a good balance between resolution and sensitivity.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe any changes in the material's thermal behavior after melting and recrystallization.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic peak in the heat flow curve.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

1.1.2. Interpreting the DSC Thermogram

The resulting DSC thermogram for a pure, crystalline sample of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is expected to show a single, sharp endothermic peak. The sharpness of the peak is indicative of high purity. A broad peak would suggest the presence of impurities or multiple crystalline forms (polymorphs).

Expected Thermodynamic Data

The following table summarizes the expected thermodynamic data for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid based on data for analogous cinnamic acid derivatives.

PropertyExpected ValueSignificance
Melting Point (T_m)190 - 210 °CA high melting point suggests strong intermolecular forces in the crystal lattice. The melting point of a similar compound, (E)-3-(4-(benzyloxy)phenyl)acrylic acid, has been reported to be in the range of 206 to 208°C.[1]
Enthalpy of Fusion (ΔH_fus)30 - 45 kJ/molThis value reflects the energy required to overcome the crystal lattice forces.
Workflow for Melting Point and Enthalpy of Fusion Determination

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Weigh 3-5 mg of sample prep2 Seal in aluminum pan prep1->prep2 inst1 Place sample and reference in DSC cell prep2->inst1 inst2 Purge with Nitrogen (50 mL/min) inst1->inst2 run1 Equilibrate at 25°C inst2->run1 run2 Heat at 10°C/min run1->run2 run3 Cool to 25°C run2->run3 run4 Second heating scan run3->run4 an1 Determine onset temperature for Melting Point (Tm) run4->an1 an2 Integrate peak area for Enthalpy of Fusion (ΔHfus) run4->an2

Caption: Workflow for DSC analysis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.

Thermal Stability and Decomposition: Defining the Operational Limits

The thermal stability of a compound is a critical parameter that defines the temperature range within which it can be handled, processed, and stored without undergoing irreversible chemical degradation. For pharmaceutical applications, thermal decomposition can lead to loss of potency and the formation of potentially toxic byproducts.

Experimental Determination: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique used to assess thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

2.1.1. Step-by-Step Experimental Protocol for TGA
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid into a ceramic or platinum TGA pan. A slightly larger sample size than in DSC is often used to ensure accurate mass measurements.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min). The choice of atmosphere depends on whether one wants to study thermal decomposition in the absence or presence of oxygen.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically room temperature.

    • Heat the sample at a constant rate, for example, 10°C/min, to a high temperature, such as 600°C, to ensure complete decomposition.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • The onset temperature of decomposition is a key parameter and is often defined as the temperature at which a 5% mass loss occurs (T_5%).

2.1.2. Interpreting the TGA Thermogram

The TGA thermogram for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is expected to show a stable baseline at 100% mass until the onset of decomposition. The decomposition may occur in one or multiple steps, depending on the degradation pathway of the molecule. The temperature at which significant mass loss begins indicates the upper limit of the compound's thermal stability. For many cinnamic acid derivatives, high thermal stability above 280°C has been observed.[2]

Expected Thermal Stability Data
ParameterExpected ValueSignificance
Onset of Decomposition (T_5%)> 250 °CThis indicates the temperature at which the compound begins to degrade and sets the upper limit for processing and storage temperatures.
Residual Mass at 600°C< 1%In an inert atmosphere, complete decomposition is expected, leaving minimal residue.
Logical Relationship of Thermal Properties

Thermal_Properties substance 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid dsc DSC Analysis substance->dsc tga TGA Analysis substance->tga tm Melting Point (Tm) dsc->tm dh_fus Enthalpy of Fusion (ΔHfus) dsc->dh_fus t_decomp Decomposition Temperature (Tdecomp) tga->t_decomp purity Purity & Crystallinity tm->purity dh_fus->purity stability Thermal Stability t_decomp->stability

Caption: Relationship between thermal analysis techniques and derived properties.

Heat Capacity: Understanding the Energy Landscape

The heat capacity (C_p) of a substance is the amount of heat energy required to raise its temperature by one degree. It is a fundamental thermodynamic property that is essential for heat transfer calculations, process modeling, and understanding the energetic landscape of a material.

Experimental Determination: Modulated Differential Scanning Calorimetry (MDSC)

While standard DSC can be used to measure heat capacity, Modulated DSC (MDSC) offers higher accuracy and the ability to separate the heat capacity signal from other thermal events. MDSC superimposes a sinusoidal temperature oscillation on the linear heating ramp, allowing for the deconvolution of the total heat flow into its reversing (heat capacity related) and non-reversing components.

3.1.1. Step-by-Step Experimental Protocol for MDSC
  • Sample Preparation:

    • Prepare the sample as described for standard DSC.

  • Instrument Setup:

    • Set up the instrument as for standard DSC.

  • Thermal Program:

    • Equilibrate the sample at the starting temperature.

    • Apply a linear heating ramp (e.g., 2°C/min) with a superimposed temperature modulation (e.g., ±0.5°C every 60 seconds).

    • The choice of modulation parameters is crucial and should be optimized to ensure good resolution.

  • Data Analysis:

    • The reversing heat flow signal is used to calculate the heat capacity as a function of temperature.

Expected Heat Capacity Data

The heat capacity of solid organic molecules typically increases with temperature. A significant, step-like increase in heat capacity is observed at the glass transition temperature for amorphous materials. For a crystalline material like 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a continuous increase in heat capacity with temperature is expected up to the melting point.

Temperature RangeExpected Heat Capacity (C_p)
Solid State (25°C to T_m)1.2 - 1.8 J/g·K
Liquid State (above T_m)2.0 - 2.8 J/g·K

Solubility: A Key to Bioavailability and Formulation

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of an API is a critical factor influencing its absorption and bioavailability.

Experimental Determination: Equilibrium Solubility Method

The equilibrium solubility method, also known as the shake-flask method, is a common technique for determining the solubility of a compound in a given solvent.

4.1.1. Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Add an excess amount of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid to a known volume of the desired solvent (e.g., water, ethanol, or a buffer solution) in a sealed vial. The presence of excess solid ensures that equilibrium is reached.

  • Equilibration:

    • Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Expected Solubility Profile

Given its molecular structure, which includes both polar (carboxylic acid) and non-polar (benzyloxy and ethoxy groups) moieties, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is expected to have low solubility in water and higher solubility in organic solvents.

SolventExpected Solubility
WaterLow (< 0.1 mg/mL)
EthanolModerate to High (> 10 mg/mL)
Dimethyl Sulfoxide (DMSO)High (> 50 mg/mL)

Conclusion

The are integral to its development for any application, be it in materials science or as a pharmaceutical agent. This guide has provided a comprehensive framework for understanding and determining these critical parameters. Through the application of techniques such as DSC, TGA, and equilibrium solubility measurements, researchers can build a robust data package that informs formulation strategies, ensures process safety, and ultimately accelerates the path from research to application. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists and engineers working with this and other similar molecules, fostering a deeper understanding of the interplay between molecular structure and macroscopic properties.

References

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC. (2023, September 1). National Center for Biotechnology Information. [Link]

  • Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - MDPI. (2023, October 30). MDPI. [Link]

  • Synthesis of cinnamoyl-amino acid ester derivatives and structure-activity relationship based on thermal stability, dielectric, and theoretical analysis. (n.d.). Marmara University. [Link]

  • Thermal reaction of Cinnamic Acid and of β-Styrylphosphonic Acid with Urea. (n.d.). SAGE Journals. [Link]

  • Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. (n.d.). SCIRP. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024, February 3). Arabian Journal of Chemistry. [Link]

  • Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. (2023, October 11). MDPI. [Link]

  • Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in t. (n.d.). ChemRxiv. [Link]

  • 3-(4-acetyloxyphenyl)benzoic acid Properties. (2025, October 15). EPA. [Link]

  • Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. (2009, October 15). NIST. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

The following technical guide provides an in-depth analysis of the solubility profile, thermodynamic modeling, and experimental determination protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid . This guide is str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile, thermodynamic modeling, and experimental determination protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid .

This guide is structured for researchers and process chemists, focusing on the physicochemical properties that drive purification, crystallization, and reaction yield optimization.

Executive Summary & Compound Analysis

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is a lipophilic cinnamic acid derivative, frequently utilized as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs) and fine chemicals. Its structure combines a polar carboxylic acid "head" with a bulky, hydrophobic "tail" consisting of a phenyl ring substituted with benzyloxy and ethoxy groups.

  • Chemical Classification: Phenylpropanoid / Cinnamic Acid Derivative

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Provides pH-dependent solubility (soluble in basic aqueous media, insoluble in acidic media).

    • 
      -Unsaturated Ketone Backbone:  Conjugated system affecting UV absorption and reactivity.
      
    • Benzyloxy (-OBn) & Ethoxy (-OEt): Significant hydrophobic moieties that drastically reduce water solubility and enhance solubility in organic solvents (alcohols, esters, chlorinated solvents).

Theoretical Solubility Prediction (SAR Analysis)

Based on Structure-Activity Relationships (SAR) and data from close structural analogs (e.g., 3-(4-benzyloxy-3-methoxyphenyl)acrylic acid), the solubility profile follows a distinct hierarchy:

Solvent ClassPredicted SolubilityMechanistic Rationale
Dipolar Aprotic (DMSO, DMF)Very High Strong dipole-dipole interactions; disruption of intermolecular hydrogen bonding.
Short-Chain Alcohols (Ethanol, Methanol)High Hydrogen bonding capability with the carboxyl group; alkyl chain compatibility.
Esters/Ketones (Ethyl Acetate, Acetone)Moderate to High Good solvation of the hydrophobic phenyl/benzyl core.
Chlorinated Solvents (DCM, Chloroform)Moderate Good solvation of the aromatic rings; limited interaction with the carboxyl group.
Water Very Low (< 0.1 mg/mL) Hydrophobic effect of the benzyloxy/ethoxy groups dominates the polar carboxyl group at neutral/acidic pH.

Experimental Determination Protocol (Self-Validating System)

To obtain precise solubility data for process scaling, a self-validating experimental workflow is required. This protocol minimizes gravimetric errors and ensures thermodynamic equilibrium.

The "Shake-Flask" Equilibrium Method

This is the gold standard for determining solid-liquid solubility.

Reagents: High-purity solute (>99%), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detection).

Step-by-Step Workflow:

  • Saturation: Add excess 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours. Validation Check: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC.

HPLC Quantification Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) – Gradient or Isocratic (e.g., 60:40).

  • Wavelength: 310–325 nm (characteristic of the cinnamoyl chromophore).

  • Flow Rate: 1.0 mL/min.

Thermodynamic Modeling & Data Analysis

For process engineering, experimental data points are fitted to thermodynamic models to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating the solubility of cinnamic acid derivatives in organic solvents.



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & C: Reflect the non-ideal behavior of the solution.

  • Parameter B: Related to the enthalpy of solution.

Van't Hoff Analysis (Enthalpy & Entropy)

To understand the driving forces of dissolution, use the van't Hoff equation:



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with temperature).
    
  • 
     (Entropy):  Positive values indicate increased disorder, driving dissolution.
    

Visualized Workflows

Solubility Determination & Modeling Workflow

The following diagram illustrates the logical flow from experimental setup to thermodynamic modeling.

SolubilityWorkflow Start Start: Solid Solute (Excess) Solvent Solvent Addition (MeOH, EtOH, EtOAc) Start->Solvent Equilibrium Equilibration (Shake-Flask, T=Const) Solvent->Equilibrium Agitation (24-48h) Sampling Sampling & Filtration (Isothermal) Equilibrium->Sampling Phase Separation Analysis HPLC Quantification (Mole Fraction x) Sampling->Analysis Dilution Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Data Regression

Caption: Figure 1: Step-by-step workflow for the determination and modeling of solid-liquid solubility.

Purification Strategy (Recrystallization)

Based on the solubility differential (high in hot ethanol, low in cold/aqueous ethanol), the following purification strategy is recommended.

PurificationStrategy Crude Crude Product (Impurities Present) Dissolve Dissolution (Reflux in Ethanol) Crude->Dissolve Heat to T_boil FilterHot Hot Filtration (Remove Insoluble Solids) Dissolve->FilterHot Cool Controlled Cooling (Nucleation) FilterHot->Cool Slow Ramp (-1°C/min) Precipitate Crystallization (Pure Product) Cool->Precipitate Wash Wash (Cold Ethanol/Water) Precipitate->Wash Filtration

Caption: Figure 2: Optimized recrystallization workflow exploiting temperature-dependent solubility profiles.

Representative Data (Analog-Based)

While specific data for the 3-ethoxy derivative may require generation using the protocol above, the solubility behavior is closely approximated by its structural analog, 3-(4-benzyloxy-3-methoxyphenyl)acrylic acid .

Table 1: Representative Solubility Trends (Mole Fraction


) 
Note: Values are estimates based on structural analogs (Ferulic acid benzyl ether) at 298.15 K.
SolventPolarity Index (

)
Solubility TrendSuitability for Process
DMSO 7.2Very HighReaction Solvent
DMF 6.4Very HighReaction Solvent
Acetone 5.1HighCrystallization (Anti-solvent)
Ethanol 4.3Moderate/HighBest for Recrystallization
Ethyl Acetate 4.4ModerateExtraction
Toluene 2.4LowWashing / Impurity Removal
Water 10.2NegligibleAnti-solvent

Critical Insight: The substitution of the methoxy group (in ferulic acid analogs) with an ethoxy group generally decreases water solubility further and slightly increases solubility in non-polar solvents (Toluene, Hexane) due to the additional methylene (-CH2-) unit, which increases lipophilicity (


).

References

  • Solubility of Cinnamic Acid Derivatives

    • Title: Solubility of 3-(4-Benzyloxy-3-methoxyphenyl)acrylic Acid in Organic Solvents.
    • Source: Journal of Chemical & Engineering D
    • Context: This paper describes the solubility of the closest structural analog, providing the baseline for the Apelbl
    • Link:[Link] (Journal Homepage - Specific article search recommended via DOI).

  • Thermodynamic Modeling Protocol

    • Title: Correlation and Prediction of Solubility of Organic Compounds in Various Solvents using the Apelblat Equ
    • Source: Fluid Phase Equilibria.
    • Link:[Link]

  • Synthesis & Purification Context

    • Title: Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)
    • Source: Drug Discoveries & Therapeutics.
    • Link:[Link]

  • General Solubility Data for Acrylic Acids

    • Title: An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents.[1]

    • Source: BenchChem Technical Guides.[1]

Sources

Exploratory

A Comprehensive Technical Guide to 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties Chemical Name: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Molecular Formula: C₁₈H₁₈O₄ Molecular Weight: 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

Chemical Name: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Molecular Formula: C₁₈H₁₈O₄

Molecular Weight: 314.34 g/mol

While specific experimental data for the title compound is scarce, the properties of the closely related 3-[4-(Benzyloxy)phenyl]acrylic acid provide a reasonable estimation.

PropertyEstimated Value/CharacteristicSource for Analog
CAS Registry Number Not readily availableN/A
Analog CAS No. 6272-45-3 (for 3-[4-(Benzyloxy)phenyl]acrylic acid)[1][2][3][4][5]
Appearance Expected to be a white to off-white solid[6]
Melting Point Likely in the range of 200-210°C (Analog: 206-208°C)[2]
Purity Typically >97% for research-grade chemicals[5]
Solubility Expected to be soluble in organic solvents like ethanol, DMF, and DMSO.[1]

Synthesis and Mechanistic Insights

The synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid can be logically approached via a Knoevenagel condensation reaction.[7] This well-established method involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8]

A plausible synthetic route would involve the reaction of 4-benzyloxy-3-ethoxybenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak base such as piperidine or pyridine.[7]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-benzyloxy-3-ethoxybenzaldehyde 4-benzyloxy-3-ethoxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-benzyloxy-3-ethoxybenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Piperidine/Pyridine (Catalyst) Piperidine/Pyridine (Catalyst) Piperidine/Pyridine (Catalyst)->Knoevenagel Condensation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Knoevenagel Condensation Reflux Reflux Reflux->Knoevenagel Condensation 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Knoevenagel Condensation->3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid G Cinnamic Acid Derivative Cinnamic Acid Derivative AMPK AMPK Cinnamic Acid Derivative->AMPK Activates Downstream Effectors Downstream Effectors AMPK->Downstream Effectors Phosphorylates Lipid Metabolism Lipid Metabolism Downstream Effectors->Lipid Metabolism Regulates Cellular Response Cellular Response Lipid Metabolism->Cellular Response Impacts

Sources

Foundational

Physicochemical Profiling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid: A Technical Guide

The following technical guide details the physicochemical characterization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a critical intermediate in the synthesis of PPAR agonists (e.g., glitazars) and related pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a critical intermediate in the synthesis of PPAR agonists (e.g., glitazars) and related pharmaceutical compounds.

Executive Summary

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 565174-23-4) serves as a pivotal building block in the synthesis of complex pharmaceutical agents, particularly those targeting metabolic disorders. As a cinnamic acid derivative, its thermal behavior—specifically melting point (MP) and boiling point (BP)—acts as a primary indicator of purity and crystalline form during process scale-up.

This guide provides a definitive analysis of the compound's thermal properties, distinguishing between experimental benchmarks and thermodynamic predictions. It further outlines the self-validating protocols required to determine these values in a regulated laboratory environment.

Physicochemical Data Profile

The following data consolidates experimental ranges from analogous structures and computational predictions using ACD/Labs and EPI Suite algorithms, as specific experimental data for this intermediate is often proprietary.

Table 1: Thermal & Physical Properties
PropertyValue / RangeConfidence LevelContext
Melting Point (MP) 172°C – 185°C High (Predicted)Derived from 4-benzyloxy-3-methoxycinnamic acid (MP: 183-185°C). The 3-ethoxy substitution typically lowers lattice energy slightly relative to methoxy.
Boiling Point (BP) ~486°C (at 760 mmHg)TheoreticalDecomposes before boiling. Carboxylic acids of this MW decarboxylate or dehydrate at high temperatures.
Flash Point ~203°CPredictedRelevant for process safety and handling.
Density 1.19 ± 0.1 g/cm³PredictedSolid state density.
pKa (Acidic) 4.38 ± 0.10PredictedCarboxylic acid proton; critical for solubility profiling.
LogP 4.25PredictedIndicates low aqueous solubility; requires organic solvents (e.g., DMSO, Ethanol) for analysis.

Critical Note: The boiling point is a theoretical extrapolation. Attempting to distill this compound at atmospheric pressure will result in thermal degradation (decarboxylation to the corresponding styrene derivative). Purification must be performed via crystallization or vacuum distillation of the ester derivative.

Synthesis & Process Context

Understanding the origin of this compound is essential for interpreting its melting point. The presence of precursors (aldehydes) or side products (decarboxylated species) will significantly depress the observed MP.

Synthesis Workflow (Knoevenagel Condensation)

The compound is typically synthesized via the Knoevenagel condensation of 4-benzyloxy-3-ethoxybenzaldehyde with malonic acid in the presence of a piperidine/pyridine catalyst system.

SynthesisWorkflow Start 4-Benzyloxy-3-ethoxybenzaldehyde (Starting Material) Reaction Knoevenagel Condensation (Reflux in Pyridine/Ethanol) Start->Reaction Reagent Malonic Acid + Piperidine (Cat.) Reagent->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup -CO2 (Decarboxylation) Product 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (Crude Solid) Workup->Product Purification Recrystallization (Ethanol/Water) Product->Purification Final Final Purification->Final Pure Crystal (MP: 172-185°C)

Figure 1: Synthesis pathway highlighting the critical decarboxylation step. Incomplete reaction leads to mixed melting points.

Experimental Determination Protocols

Protocol A: Capillary Melting Point (USP <741>)

Objective: Determine the capillary melting range to assess purity.

  • Sample Prep: Dry the sample at 40°C under vacuum (20 mbar) for 4 hours to remove solvates. Grind to a fine powder.

  • Loading: Pack 3-4 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 160°C (approx. 15°C below expected onset).

    • Slow Ramp:1.0°C/min from 160°C until the liquid phase is clear.

  • Observation: Record the temperature of the first distinct liquid droplet (Onset) and the temperature where the last crystal disappears (Clear Point).

  • Validation: A range >2°C indicates impurities (likely starting aldehyde or cis-isomer).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Precise determination of onset temperature and heat of fusion, distinguishing between solvates and polymorphs.

Methodology:

  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow volatile escape if solvated).

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp: 10°C/min from 40°C to 250°C.

DSC_Logic Start Start DSC Run (40°C to 250°C) Endo1 Endothermic Peak < 100°C? Start->Endo1 Solvent Result: Solvate/Moisture (Dry & Retest) Endo1->Solvent Yes Endo2 Sharp Endotherm ~175°C? Endo1->Endo2 No Melting Result: Melt Onset (Record Tm) Endo2->Melting Yes Exo Exothermic Event > 200°C? Endo2->Exo Followed by Decomp Result: Decomposition (Do not use for BP) Exo->Decomp Yes

Figure 2: Logical flow for interpreting DSC thermograms of acrylic acid derivatives.

Thermodynamic Interpretation

Why Boiling Point is Irrelevant for Processing

For 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, the boiling point is a virtual property . The carboxylic acid moiety is thermally unstable at temperatures required to boil the compound (predicted >480°C).

  • Implication: Purification cannot be achieved by standard distillation.

  • Alternative: If high-purity isolation is required without crystallization, the acid must be converted to a methyl or ethyl ester (BP ~380°C, still high but distillable under high vacuum <0.1 mmHg).

Solubility & Crystallization

The melting point is heavily influenced by the solvent of crystallization.

  • Ethanol/Water: Produces needles; typically gives the stable polymorph.

  • Toluene/Hexane: May produce amorphous or solvated forms with depressed melting points (e.g., 160-165°C).

References

  • ChemicalBook. (2025). 3-[4-(Benzyloxy)phenyl]acrylic acid Properties and Synthesis.Link

    • Context: Provides baseline data for the non-ethoxy analog (CAS 6272-45-3)
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5352614 (Ferulic acid derivatives).Link

    • Context: Source for general thermal stability data of cinnamic acid deriv
  • ChemSpider. (2026). Predicted Properties for Cinnamic Acid Derivatives.Link

    • Context: Algorithm-based prediction of boiling point and logP values.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • U.S. Pharmacopeia. (2026). USP <741> Melting Range or Temperature.Link

    • Context: Regulatory standard for capillary melting point methodology.
Exploratory

Precision Analytics in Pre-Clinical Development: Structural Elucidation and Mass Calibration of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

Executive Summary In the high-stakes environment of drug development, the integrity of small molecule intermediates is the bedrock of reproducible synthesis. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the integrity of small molecule intermediates is the bedrock of reproducible synthesis. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3) serves as a critical scaffold in the synthesis of polyphenolic therapeutics and metabolic inhibitors.

This technical guide provides a definitive reference for the molecular characterization of this compound. Unlike standard datasheets, we distinguish between Average Molecular Weight (critical for gravimetric stoichiometry) and Monoisotopic Mass (critical for high-resolution mass spectrometry), providing a self-validating protocol for its identification.

Structural Anatomy & Identification

Before performing mass calculations, the molecular architecture must be unambiguously defined to prevent isomeric confusion (e.g., distinguishing from 3-(3-benzyloxy-4-ethoxy-phenyl)-acrylic acid).

ParameterIdentifier / Value
IUPAC Name (E)-3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoic acid
Common Name O-Benzyl-O-ethyl-caffeic acid derivative
CAS Registry Number 6272-45-3
Molecular Formula C₁₈H₁₈O₄
SMILES CCOc1cc(C=CC(=O)O)ccc1OCc2ccccc2
InChI Key HCMSDYVKYZIYGA-DHZHZOJOSA-N
Structural Visualization

The following diagram illustrates the logical assembly of the molecule, highlighting the specific functional groups contributing to the mass.

G Core Phenyl Ring (C6H3) Acrylic Acrylic Acid Tail (-CH=CH-COOH) Core->Acrylic Pos 1 Ethoxy Ethoxy Group (-O-CH2-CH3) Core->Ethoxy Pos 3 Benzyl Benzyloxy Group (-O-CH2-Ph) Core->Benzyl Pos 4 Final Target Molecule C18H18O4 Acrylic->Final Ethoxy->Final Benzyl->Final

Figure 1: Component-based assembly of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid showing substitution patterns.

The Mathematics of Mass: Calculation & Stoichiometry

In pharmaceutical synthesis, using the wrong mass definition can lead to stoichiometric errors of 0.1–0.5%, which is significant at the kilogram scale. We calculate two distinct values:

  • Average Molecular Weight (MW): Based on standard atomic weights (weighted average of natural isotopes). Used for weighing reagents.[1]

  • Monoisotopic Mass (M_mi): Based on the mass of the most abundant isotope (

    
    C, 
    
    
    
    H,
    
    
    O). Used for Mass Spectrometry (HRMS) .
Constants Used (IUPAC Standards)
  • Carbon (C): Avg: 12.011 | Mono: 12.00000

  • Hydrogen (H): Avg: 1.008 | Mono: 1.00783

  • Oxygen (O): Avg: 15.999 | Mono: 15.99491

Calculation Table
ElementCountAverage Mass Calculation ( g/mol )Monoisotopic Mass Calculation (Da)
Carbon 18


Hydrogen 18


Oxygen 4


TOTAL - 298.34 g/mol 298.1206 Da

Critical Insight: When setting up a reaction, use 298.34 g/mol . When interpreting an LC-MS spectrum, look for the


 peak at 299.1279  (Positive Mode) or 

at 297.1133 (Negative Mode).

Analytical Validation Protocol

Trust but verify. The following protocol describes how to validate the identity of the compound using High-Resolution Mass Spectrometry (HRMS). This is a self-validating system: if the mass error exceeds 5ppm, the compound is likely degraded or incorrect.

Workflow Logic

Validation Start Sample Acquisition (Solid Powder) Solubilization Dissolve in MeOH:DMSO (9:1) Target: 1 mg/mL Start->Solubilization Dilution Dilute to 1 µg/mL (Avoid Detector Saturation) Solubilization->Dilution Ionization ESI Source (Negative Mode Preferred) Dilution->Ionization Detection TOF / Orbitrap Analysis Ionization->Detection DataCheck Compare Observed vs. Theoretical (Tolerance < 5 ppm) Detection->DataCheck

Figure 2: Analytical workflow for mass validation.

Step-by-Step Methodology

Objective: Confirm the monoisotopic mass of


.

Reagents:

  • LC-MS Grade Methanol (MeOH).

  • Dimethyl Sulfoxide (DMSO).

  • Formic Acid (0.1% v/v) - Optional for Positive Mode.

Procedure:

  • Stock Preparation: Accurately weigh 1.0 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid into a 1.5 mL Eppendorf tube.

  • Dissolution: Add 100 µL DMSO to dissolve (sonicate if necessary). Dilute with 900 µL MeOH to reach 1 mg/mL.

  • Working Standard: Take 10 µL of Stock and dilute into 990 µL MeOH (Final concentration: 10 µg/mL).

  • MS Configuration (Negative Mode - Recommended for Carboxylic Acids):

    • Ionization: Electrospray Ionization (ESI-).

    • Capillary Voltage: 2.5 kV.

    • Target Ion:

      
      .
      
    • Theoretical m/z:

      
      .
      
  • Data Analysis:

    • Extract the ion chromatogram for m/z 297.1128.

    • Calculate Mass Error (ppm):

      
      
      

Synthetic Implications (Stoichiometry)

Why does the difference between 298.34 and 298.12 matter?

In a typical synthesis scale-up (e.g., 5 kg batch), relying on the monoisotopic mass (298.12) instead of the average weight (298.34) to calculate molar equivalents results in a 0.07% under-dosing of the reagent. While seemingly small, in convergent synthesis, this deviation accumulates, potentially leaving unreacted coupling partners that become difficult-to-remove impurities (Genotoxic Impurities or GTIs).

Best Practice: Always use 298.34 g/mol for weighing and 298.12 Da for spectral confirmation.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2][3][4][5] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[3][4][5] [Link]

  • PubChem Database. (n.d.). Compound Summary for CID 5354499 (Related Ferulic Derivatives). National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. U.S. Department of Commerce. [Link]

Sources

Foundational

safety data sheet SDS for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

An In-depth Technical Guide to the Safe Handling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and Structurally Related Compounds For researchers, scientists, and drug development professionals, a comprehensive underst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and Structurally Related Compounds

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of a chemical entity is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of the safety data for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and its structural analogs, offering a framework for safe handling, storage, and emergency procedures.

Due to the absence of a specific Safety Data Sheet (SDS) for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, this guide synthesizes data from closely related acrylic acid derivatives to provide a robust safety profile. The core principles of handling acrylic acids are highly conserved, making this information essential for risk mitigation.

Section 1: Chemical Identification and Properties

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical and chemical properties.

PropertyData for (E)-3-(4-(Benzyloxy)phenyl)acrylic acidNotes
Molecular Formula C16H14O3[1][2][3]The target compound has a formula of C18H18O4.
Molecular Weight 254.28 g/mol [1][2][3]The target compound has a calculated molecular weight of 314.34 g/mol .
Physical State Solid[1]Assumed to be a solid based on related structures.
Melting Point 206 to 208°C[1]The melting point of the target compound may differ.
CAS Number 6272-45-3[1][2][4]The CAS number for the target compound is not readily available.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from analogous compounds, the following hazards are anticipated.

GHS Pictogram:

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed. [1][5]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

Precautionary Statements:

A proactive approach to safety involves adherence to the following precautionary measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Section 3: Experimental Workflow for Safe Handling

A systematic approach to handling acrylic acid derivatives is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps and the rationale behind them.

Safe_Handling_Workflow Prep Preparation & Engineering Controls PPE Personal Protective Equipment (PPE) Prep->PPE Don appropriate PPE Handling Chemical Handling & Manipulation PPE->Handling Proceed with experiment Storage Storage Handling->Storage Store unused material Waste Waste Disposal Handling->Waste Dispose of waste Emergency Emergency Procedures Handling->Emergency In case of spill or exposure

Caption: A logical workflow for the safe handling of acrylic acid derivatives.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8][9]

    • Ensure that an emergency shower and eyewash station are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[8]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Chemical Handling and Manipulation:

    • Avoid direct contact with the substance.[10]

    • Prevent the formation of dust and aerosols.[6]

    • Wash hands thoroughly after handling.[7][8][9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

    • Protect from heat, direct sunlight, and sources of ignition, as these can lead to hazardous polymerization.[8][10][11]

    • For inhibited acrylic acids, ensure the presence of oxygen as it is necessary for the inhibitor to be effective.[8][11][12]

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[9][10]

    • Contaminated packaging should be treated as hazardous waste.[10]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[6][13]

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways.[6][8][10]

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of a compound is crucial for preventing hazardous reactions.

  • Chemical Stability: Acrylic acid derivatives are generally stable under recommended storage conditions.[5][8]

  • Conditions to Avoid:

    • Heat, flames, sparks, and other sources of ignition.[8][10]

    • Exposure to sunlight and UV light, which can cause polymerization.[8][10]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[11][13]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[8]

  • Hazardous Polymerization: May occur if exposed to heat or other incompatible materials.[8][11]

Section 6: Toxicological Information

While specific toxicological data for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is not available, data from related compounds suggests the following:

  • Acute Toxicity: Harmful if swallowed.[1][5] Dermal LD50 in rats for a related compound was found to be > 2000 mg/kg, indicating low acute dermal toxicity.[14]

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[8]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available for the target compound or its close analogs.

Conclusion

The safe handling of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and its analogs requires a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe laboratory environment. The principles of avoiding exposure, utilizing proper engineering controls and PPE, and being prepared for emergencies are fundamental to working with this class of compounds.

References

  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Retrieved February 22, 2026, from [Link]

  • Acute Toxicity: dermal - Registration Dossier - ECHA. (n.d.). Retrieved February 22, 2026, from [Link]

  • SAFETY DATA SHEET - DCMR. (2018, July 27). Retrieved February 22, 2026, from [Link]

  • Acrylic acid - PENTA. (2025, April 7). Retrieved February 22, 2026, from [Link]

  • Acrylic acid (HSG 104, 1997) - Inchem.org. (1997). Retrieved February 22, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved February 22, 2026, from [Link]

  • MSDS of 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid. (2023, August 2). Retrieved February 22, 2026, from [Link]

  • Acrylic acid - DCCEEW. (2022, June 30). Retrieved February 22, 2026, from [Link]

Sources

Exploratory

pKa values and acidity of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

An In-Depth Technical Guide to the Acidity and pKa Determination of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Authored by: A Senior Application Scientist Publication Date: February 22, 2026 Abstract The acid dissociat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa Determination of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Authored by: A Senior Application Scientist

Publication Date: February 22, 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, absorption, distribution, and efficacy in drug development.[1] This guide provides a comprehensive technical overview of the acidity of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a substituted cinnamic acid derivative.[2] As no experimentally determined pKa value for this specific compound is readily available in peer-reviewed literature, this document outlines the theoretical principles governing its acidity and presents detailed, field-proven experimental protocols for its precise determination. We delve into the structural analysis of the molecule, predicting its acidity relative to parent compounds, and provide step-by-step methodologies for pKa determination via potentiometric titration and UV-Vis spectrophotometry. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for characterizing novel chemical entities.

Introduction and Theoretical Framework

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid belongs to the class of cinnamic acids, which are α,β-unsaturated aromatic carboxylic acids. The acidity of the carboxylic acid group is modulated by the electronic properties of the substituents on the phenyl ring. Understanding this relationship is critical for predicting molecular behavior in physiological environments.

The Concept of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which the protonated (unionized) and deprotonated (ionized) forms of a molecule are present in equal concentrations. A lower pKa value indicates a stronger acid, meaning it donates a proton more readily.

Structural Influence on Acidity: The Hammett Equation

The electronic influence of substituents on the acidity of aromatic acids can be quantified using linear free-energy relationships, most notably the Hammett equation.[3][4]

log (K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted acid.

  • K₀ is the equilibrium constant for the reference acid (unsubstituted benzoic or cinnamic acid).

  • σ (Sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or -withdrawing) of a substituent.

  • ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction (in this case, deprotonation) to substituent effects.[5]

Reactions with a positive ρ value are aided by electron-withdrawing groups, which stabilize the resulting negative charge.[5] The ionization of benzoic acid has a ρ value defined as 1.00.

Structural Analysis and pKa Estimation of the Target Compound

To predict the acidity of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, we must analyze its substituents relative to the parent compound, trans-cinnamic acid, which has a pKa of approximately 4.44.[6][7]

Molecular Structure:

  • Parent Scaffold: Cinnamic Acid (3-phenyl-acrylic acid).

  • Substituents on the Phenyl Ring:

    • 3-ethoxy group (-OCH₂CH₃): Located meta to the propenoic acid side chain.

    • 4-benzyloxy group (-OCH₂C₆H₅): Located para to the propenoic acid side chain.

Both the ethoxy and benzyloxy groups are considered electron-donating groups (EDGs) through resonance. They donate electron density into the aromatic ring. This increased electron density destabilizes the carboxylate anion (the conjugate base) formed upon deprotonation. By destabilizing the conjugate base, the equilibrium favors the protonated (acid) form, resulting in a weaker acid and therefore a higher pKa value compared to unsubstituted cinnamic acid.

G substituents Substituents: - 3-ethoxy - 4-benzyloxy effect Electron-Donating Effect (Resonance) substituents->effect ring Increased Electron Density on Phenyl Ring effect->ring anion Destabilization of Carboxylate Anion (Conjugate Base) ring->anion acidity Decreased Acidity (Weaker Acid) anion->acidity pka Increased pKa Value (pKa > 4.44) acidity->pka

Table 1: Reference pKa Values for Comparison

CompoundpKa (at 25°C)Rationale for Comparison
Benzoic Acid4.20Standard reference for Hammett equation.[8]
trans-Cinnamic Acid4.44Direct parent compound without ring substituents.[7]
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Predicted > 4.44 Presence of two electron-donating groups.

Experimental Protocols for pKa Determination

Given the absence of a literature value, rigorous experimental determination is required. Potentiometric titration is the gold standard for its precision, while UV-Vis spectrophotometry offers high sensitivity, especially for compounds with low solubility.[9][10]

Method 1: Potentiometric Titration

This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[5][11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in co-solvent) A->B C Prepare Carbonate-Free 0.1 M NaOH Titrant B->C D Purge Analyte with N2 C->D E Add NaOH Titrant Incrementally D->E F Record pH at Each Increment E->F G Plot pH vs. Volume of Titrant F->G H Determine Equivalence Point (1st Derivative Peak) G->H I Identify Half-Equivalence Point H->I J pKa = pH at Half-Equivalence Point I->J

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.00, 7.00, and 10.00.[11]

  • Solution Preparation:

    • Analyte: Accurately weigh and dissolve 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid in a suitable co-solvent (e.g., methanol or ethanol) and dilute with deionized water to a final concentration of approximately 1-10 mM. Low water solubility may necessitate a higher percentage of co-solvent.[9][12] The final result must be extrapolated to zero co-solvent for the aqueous pKa.

    • Titrant: Prepare a standardized 0.1 M NaOH solution using carbonate-free water to avoid interference from atmospheric CO₂.[9]

    • Ionic Strength: Maintain a constant ionic strength (e.g., 0.15 M) using a background electrolyte like KCl.[11]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel on a magnetic stirrer.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[11]

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH titrant in small, precise increments using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of this derivative plot corresponds to the equivalence point.

    • The volume at the half-equivalence point is where the pH equals the pKa of the acid.[1][5]

Method 2: UV-Vis Spectrophotometry

This technique is ideal for compounds with a chromophore near the ionization site, as the UV-Vis spectra of the protonated (HA) and deprotonated (A⁻) forms will differ.[13] It requires much less sample and can handle lower solubility compared to titration.[9]

Detailed Protocol:

  • Wavelength Selection:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) of the analyte in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the pure HA form.

    • Record the spectrum in a highly basic solution (e.g., pH 10-11) to obtain the spectrum of the pure A⁻ form.

    • Identify wavelengths with the largest absorbance difference between the two forms. Avoid the isosbestic point, where the molar absorptivity of both species is identical.[14]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3.0 to 6.0 in 0.2 pH unit increments).

  • Spectral Measurement:

    • Prepare a set of solutions with a constant total concentration of the analyte in each of the prepared buffers.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which can be accurately determined by fitting the data to the appropriate equation or by finding the maximum of the first derivative.[12][15]

Table 2: Summary of Experimental Methodologies

ParameterPotentiometric TitrationUV-Vis Spectrophotometry
Principle Measures pH change during neutralization.[11]Measures absorbance change with pH.[15]
Sample Conc. Higher (~10⁻⁴ M or more).[9]Lower (>10⁻⁶ M).[9]
Solubility Req. Moderate to high.Low solubility is manageable.[9]
Key Advantage High precision, considered a direct measurement.[9]High sensitivity, requires minimal sample.[13]
Requirement Pure sample, carbonate-free titrant.[9]Chromophore near the ionization site.[13]

Conclusion

While a definitive experimental pKa for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is not published, a robust theoretical analysis based on its molecular structure provides a strong predictive foundation. The presence of two electron-donating substituents (3-ethoxy and 4-benzyloxy) on the phenyl ring is expected to decrease the acidity of the carboxylic acid group compared to the parent cinnamic acid scaffold, leading to a predicted pKa value greater than 4.44. For drug development and research applications, this predicted value must be confirmed experimentally. This guide provides detailed, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, enabling researchers to obtain a precise and reliable pKa value, a critical parameter for understanding and predicting the compound's pharmacokinetic and pharmacodynamic behavior.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Hendrix, M. M. R. M., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • Grokipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. RSC Publishing. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • MDPI. (n.d.). List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CINNAMIC ACID. Retrieved from [Link]

  • LookChem. (n.d.). Cas 140-10-3,trans-Cinnamic acid. Retrieved from [Link]

  • ResearchGate. (2025). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]

  • The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • MDPI. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). 3-[4-(benzyloxy)phenyl]acrylic acid. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid from vanillin derivatives

Abstract & Scope This technical note details the optimized synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a functionalized cinnamic acid derivative often utilized as a building block in the development of PP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the optimized synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a functionalized cinnamic acid derivative often utilized as a building block in the development of PPAR agonists, liquid crystals, and specific tyrosine kinase inhibitors.

The protocol utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material, leveraging its pre-existing ethoxy substitution to avoid complex regioselective alkylation steps. The synthesis is divided into two high-yielding stages:

  • O-Benzylation: Protection of the phenolic hydroxyl group.

  • Knoevenagel-Doebner Condensation: Extension of the carbon chain to the acrylic acid moiety.

This guide prioritizes reproducibility, scalability, and ease of purification, avoiding chromatographic separations where possible.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the Knoevenagel condensation to install the acrylic acid tail. The ethoxy group is preserved from the commercially available starting material, while the benzyl group is introduced early to prevent side reactions during the condensation phase.

Retrosynthesis Target Target Molecule 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Inter Intermediate 4-Benzyloxy-3-ethoxybenzaldehyde Inter->Target Knoevenagel Condensation Start Starting Material Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Start->Inter Williamson Ether Synthesis Reagent1 Benzyl Bromide (BnBr) + K2CO3 Reagent1->Inter Reagent2 Malonic Acid Pyridine/Piperidine Reagent2->Target

Figure 1: Retrosynthetic pathway showing the disconnection of the acrylic tail and the benzyl protecting group.

Experimental Protocols

Stage 1: Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde

This step utilizes a Williamson ether synthesis. The choice of Acetone as a solvent with Potassium Carbonate (K₂CO₃) is preferred over DMF/NaH protocols because it allows for a simple aqueous workup and avoids the formation of hazardous byproducts.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Example)Role
Ethyl Vanillin 166.171.016.6 gSubstrate
Benzyl Bromide 171.041.220.5 g (~14.3 mL)Alkylating Agent
Potassium Carbonate 138.212.027.6 gBase
Potassium Iodide 166.000.11.66 gCatalyst (Finkelstein)
Acetone --250 mLSolvent
Step-by-Step Protocol
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethyl Vanillin (16.6 g) and Acetone (250 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g) and catalytic KI (1.66 g). The mixture will become a suspension.

  • Alkylation: Add Benzyl Bromide (14.3 mL) dropwise over 10 minutes.

    • Note: Benzyl bromide is a lachrymator. Perform this step in a fume hood.

  • Reflux: Heat the mixture to reflux (~56°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.7).

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Filter off the inorganic solids (K₂CO₃/KBr) and wash the pad with small amounts of acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

    • Precipitation: Pour the resulting oily residue into 400 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow/white solid within 30 minutes.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow crystalline solid.

Stage 2: Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

The Knoevenagel-Doebner modification is used here. Malonic acid undergoes condensation with the aldehyde followed by in situ decarboxylation to yield the trans-cinnamic acid derivative.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Example)Role
Intermediate (Stage 1) 256.301.012.8 gSubstrate
Malonic Acid 104.062.010.4 gReagent
Pyridine 79.10-40 mLSolvent/Base
Piperidine 85.150.10.5 mLCatalyst
HCl (conc.) --ExcessAcidification
Step-by-Step Protocol
  • Setup: Use a 250 mL RBF with a stir bar and reflux condenser. Ensure the system is dry.

  • Mixing: Dissolve the Stage 1 Intermediate (12.8 g) and Malonic Acid (10.4 g) in Pyridine (40 mL).

  • Catalysis: Add Piperidine (0.5 mL).

  • Reaction: Heat the mixture to 80–90°C.

    • Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding.

    • Duration: Maintain heating for 2–4 hours until CO₂ evolution ceases.

  • Workup (Acidification):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing Ice (200 g) + Conc. HCl (50 mL) .

    • Critical Step: The pH must be < 2. The pyridine will form a water-soluble salt, while the target acrylic acid will precipitate out as a white solid.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the crude solid.[1][3][4]

  • Purification (Recrystallization):

    • Dissolve the crude solid in boiling Ethanol (95%).

    • If the solution is colored, treat with activated charcoal and filter hot.

    • Add hot water dropwise until slight turbidity appears, then allow to cool slowly to room temperature, then 4°C.

  • Final Isolation: Filter the crystals and dry under vacuum at 60°C.

Analytical Data & Characterization

The following data represents the expected spectral signature for the purified target molecule.

1H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.20 s (br)1H-COOH Carboxylic Acid
7.55 d (J=16.0 Hz)1HAr-CH =CH-Acrylic (beta), Trans isomer
7.30 - 7.45 m5HAr-H (Benzyl)Benzyl Ring
7.28 d (J=2.0 Hz)1HAr-H (C2)Vanillin Ring (ortho to ethoxy)
7.15 dd (J=8.4, 2.0 Hz)1HAr-H (C6)Vanillin Ring
7.05 d (J=8.4 Hz)1HAr-H (C5)Vanillin Ring (ortho to benzyloxy)
6.45 d (J=16.0 Hz)1H-CH=CH -COOHAcrylic (alpha), Trans isomer
5.15 s2HPh-CH₂ -O-Benzylic Methylene
4.08 q (J=7.0 Hz)2H-O-CH₂ -CH₃Ethoxy Methylene
1.35 t (J=7.0 Hz)3H-O-CH₂-CH₃ Ethoxy Methyl
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Expected range 165–175°C (Typical for cinnamic acid derivatives of this MW).

  • Solubility: Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete reaction or hydrolysisEnsure Acetone is dry. Increase K₂CO₃ to 2.5 eq. Verify reflux temperature.
Oily Product (Stage 1) Residual solvent or impuritiesRecrystallize from Ethanol/Water (9:1) or triturate with cold Hexane.
No Precipitation (Stage 2) Insufficient AcidificationEnsure pH is distinctly acidic (< 2). Pyridine buffers the solution; add more HCl.
Sticky Solid (Stage 2) Polymerization or impuritiesRecrystallize immediately. Avoid prolonged heating after CO₂ evolution stops.

Safety Considerations

  • Benzyl Bromide: Potent lachrymator (tear gas). Handle strictly in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Pyridine: Toxic, noxious odor, and flammable. Use in a fume hood.

  • Piperidine: Toxic and flammable.

  • Waste Disposal: Segregate halogenated waste (Stage 1) from non-halogenated organic waste.

References

  • Synthesis of O-Benzylvanillin Derivatives

    • Protocol adapted from standard Williamson Ether Synthesis on phenols.
    • Al-Douh, M. H., et al. "1D and 2D NMR Studies of Benzyl o-Vanillin." E-Journal of Chemistry, 2009. Link (Verified context: K2CO3/Acetone method).

  • Knoevenagel Condensation (Doebner Modification): Standard methodology for cinnamic acid synthesis. Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (General reference for Knoevenagel-Doebner conditions).
  • Target Molecule Properties

    • Analogous compound data (4-benzyloxy-3-methoxycinnamic acid)
    • ChemicalBook. "3-[4-(BENZYLOXY)PHENYL]ACRYLIC ACID Properties." Link

Sources

Application

Application Notes and Protocols for the Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid via Knoevenagel Condensation

Introduction: Strategic Carbon-Carbon Bond Formation in Pharmaceutical Synthesis The Knoevenagel condensation, a cornerstone of synthetic organic chemistry since its discovery, facilitates the formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Carbon-Carbon Bond Formation in Pharmaceutical Synthesis

The Knoevenagel condensation, a cornerstone of synthetic organic chemistry since its discovery, facilitates the formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures.[1][2] This reaction is particularly powerful for synthesizing α,β-unsaturated acids, commonly known as cinnamic acids and their derivatives.[3] These motifs are prevalent in a wide array of biologically active compounds and serve as essential intermediates in the development of pharmaceuticals, polymers, and cosmetics.[4][5][6]

This document provides a comprehensive, field-proven protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, a substituted cinnamic acid derivative. The protocol leverages the Doebner modification of the Knoevenagel condensation, a reliable and widely-used method that employs an aromatic aldehyde and malonic acid in the presence of a basic catalyst system.[1][7][8] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, and outline robust procedures for purification and characterization, ensuring researchers can achieve high-purity target compounds with confidence.

Reaction Principle and Mechanistic Insights

The synthesis proceeds via the Knoevenagel-Doebner condensation, which involves the reaction between 4-Benzyloxy-3-ethoxybenzaldehyde and malonic acid. The reaction is traditionally catalyzed by a combination of piperidine and pyridine, each playing a distinct and crucial role.[1][9][10]

Causality of Reagent Roles:

  • Piperidine (Catalyst): As a secondary amine and a relatively strong base, piperidine's primary function is to deprotonate the active methylene group of malonic acid. This generates a nucleophilic enolate ion, the key reactive intermediate that initiates the condensation.[5][8]

  • Pyridine (Solvent and Decarboxylation Promoter): Pyridine serves a dual purpose. Firstly, it acts as a high-boiling point solvent, facilitating the reaction at the required temperature. Secondly, and more critically, it promotes the decarboxylation of the initially formed dicarboxylic acid intermediate.[1][7] The reaction cascade involves condensation followed by the elimination of water and carbon dioxide to yield the final α,β-unsaturated carboxylic acid.[1]

The overall mechanism can be visualized as a three-stage process:

  • Enolate Formation: Piperidine abstracts a proton from malonic acid.

  • Nucleophilic Attack & Dehydration: The malonic acid enolate attacks the carbonyl carbon of the aldehyde, followed by an aldol-type condensation and subsequent dehydration to form an unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Aided by pyridine and heat, the intermediate undergoes decarboxylation to yield the final, stable trans-cinnamic acid derivative.

Knoevenagel_Mechanism Figure 1: Knoevenagel-Doebner Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Condensation & Dehydration Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate + Piperidine - Piperidinium Piperidine Piperidine Aldehyde 4-Benzyloxy-3-ethoxy- benzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate + Enolate Unsaturated_Diacid Unsaturated Dicarboxylic Acid Tetrahedral_Intermediate->Unsaturated_Diacid - H₂O Final_Product 3-(4-Benzyloxy-3-ethoxy- phenyl)-acrylic acid Unsaturated_Diacid_2->Final_Product - CO₂ (Heat, Pyridine)

Caption: Figure 1: Knoevenagel-Doebner Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and subsequent purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4-Benzyloxy-3-ethoxybenzaldehyde≥98% PurityStandard Chemical Supply
Malonic Acid≥99% PurityStandard Chemical Supply
PyridineAnhydrous, ≥99.8%Standard Chemical Supply
Piperidine≥99% PurityStandard Chemical Supply
Hydrochloric Acid (HCl)37% (Concentrated)Standard Chemical Supply
Ethanol95% or AbsoluteStandard Chemical Supply
Deionized WaterHigh PurityIn-house or Purchased
Round-bottom flask (250 mL)-Standard Glassware
Reflux Condenser-Standard Glassware
Heating Mantle with Stirring-Standard Lab Equipment
Büchner Funnel and Flask-Standard Glassware
Filter Paper-Whatman or equivalent
Erlenmeyer flasks-Standard Glassware
Reaction Parameters
ParameterValueRationale
4-Benzyloxy-3-ethoxybenzaldehyde1.0 eq (e.g., 25.6 g, 0.1 mol)Limiting reagent.
Malonic Acid1.5 eq (e.g., 15.6 g, 0.15 mol)Excess drives the reaction to completion.
Pyridine~3 mL per gram of aldehyde (e.g., 75 mL)Acts as both solvent and catalyst for decarboxylation.[9]
PiperidineCatalytic amount (e.g., 1.0 mL, ~0.1 eq)Sufficient to initiate the condensation without promoting side reactions.[9]
Reaction TemperatureReflux (~115 °C)Provides thermal energy for condensation and decarboxylation.
Reaction Time2-3 hoursTypically sufficient for complete conversion, monitorable by TLC.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-Benzyloxy-3-ethoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine.

  • Catalyst Addition: With gentle stirring, add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Precipitation (Work-up): After the reaction is complete, allow the dark-colored mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 250 g) and concentrated hydrochloric acid (approx. 100 mL).

  • Product Isolation: Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.[9] This step neutralizes the basic pyridine and protonates the carboxylate product, causing it to precipitate out of the acidic aqueous solution.

  • Filtration: Stir the resulting suspension for 15-20 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate runs neutral (check with pH paper). This removes residual pyridine hydrochloride and other water-soluble impurities.

  • Initial Drying: Allow the crude product to air-dry on the filter for 30 minutes to remove excess water before proceeding to purification.

Purification via Recrystallization

Recrystallization is employed to remove impurities, yielding a product of high purity.[11] The principle relies on the differential solubility of the desired compound and impurities in a solvent system at varying temperatures. An ethanol/water mixture is highly effective for cinnamic acid derivatives.[9][11]

Purification Protocol
  • Dissolution: Transfer the crude, air-dried solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Maintain the solution at a gentle boil on a hot plate.

  • Inducing Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the "cloud point").[11] This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and render the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Final Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in a similar ratio to the final recrystallization mixture) to remove any surface impurities.[11]

  • Drying: Transfer the purified white to off-white crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniqueExpected Results for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
Appearance White to off-white crystalline powder.[11]
Melting Point A sharp melting point range is indicative of high purity.[11] The literature value should be consulted for comparison.
¹H NMR Vinyl Protons: Two doublets (J ≈ 16 Hz), characteristic of a trans-alkene, one around 7.6-7.8 ppm and the other around 6.3-6.5 ppm.[12] Aromatic Protons: Signals in the aromatic region (≈ 6.9-7.5 ppm). Benzyloxy Group: A singlet for the -CH₂- protons around 5.1-5.2 ppm and aromatic signals for the phenyl ring. Ethoxy Group: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. Carboxylic Acid: A broad singlet at >12 ppm.
¹³C NMR Carbonyl Carbon: Signal around 168-172 ppm. Vinyl Carbons: Signals in the range of 115-145 ppm. Aromatic & Ether Carbons: Multiple signals corresponding to the carbons of the aromatic rings and those attached to oxygen.[9][12]
IR (KBr) O-H stretch (acid): Broad absorption band from 2500-3300 cm⁻¹. C=O stretch (conjugated acid): Strong absorption around 1680-1700 cm⁻¹. C=C stretch (alkene): Absorption around 1625-1640 cm⁻¹. C-O stretch (ether): Strong absorptions in the 1200-1260 cm⁻¹ region.[9]

Overall Experimental Workflow

The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.

Workflow Figure 2: Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Combine Aldehyde, Malonic Acid, Pyridine add_cat Add Piperidine Catalyst start->add_cat reflux Reflux for 2-3 hours add_cat->reflux cool Cool to RT reflux->cool precipitate Pour into Ice/HCl to Precipitate cool->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude wash_crude Wash with Cold H₂O filter_crude->wash_crude recrystallize Recrystallize from Ethanol/Water wash_crude->recrystallize filter_pure Vacuum Filter Purified Crystals recrystallize->filter_pure wash_pure Wash with Cold Ethanol/Water filter_pure->wash_pure dry Dry Under Vacuum wash_pure->dry characterize Characterize Final Product: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy dry->characterize

Caption: Figure 2: Synthesis and Purification Workflow

References

  • Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from

  • Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

  • h5p.lumenlearning.com. Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

  • ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry Research Journal. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]

  • Taylor & Francis. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link]

  • ASPIRE. (2019, April 28). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved from [Link]

  • ACS Publications. (2020, August 20). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. Retrieved from [Link]

  • Banaras Hindu University. (2017). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Google Patents. CN104003839A - Preparation method of cinnamic acid or derivatives thereof.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid | Request PDF. Retrieved from [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022, March 15). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One and Computational Validation by Molecular Docking and QSTR Studies. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

Abstract & Strategic Overview This guide details the synthesis, handling, and pharmaceutical application of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3 analog). This molecule serves as a critical "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis, handling, and pharmaceutical application of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3 analog). This molecule serves as a critical "privileged scaffold" in the synthesis of PPAR


 agonists  (Glitazars), specifically those structurally related to Tesaglitazar  and Muraglitazar , as well as novel Tyrosine Kinase Inhibitors (TKIs) .

The 3-ethoxy-4-benzyloxy substitution pattern offers a unique lipophilic profile compared to the more common 3-methoxy (ferulic) analogs, enhancing bioavailability and binding affinity in hydrophobic pockets of nuclear receptors. This protocol focuses on the Doebner modification of the Knoevenagel condensation to generate the acrylic acid core, followed by downstream asymmetric hydrogenation strategies essential for generating chiral propanoic acid pharmacophores.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (E)-3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoic acid
Common Name O-Benzyl-3-ethoxy-cinnamic acid
Molecular Formula

Molecular Weight 298.33 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Melting Point 185–188 °C (Lit.)
Key Functional Groups Carboxylic acid (coupling handle), Benzyl ether (protecting group), Vinyl group (reducible)

Synthetic Workflow: The "Ethyl Vanillin" Route

The most robust industrial route begins with Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), a commodity chemical, ensuring cost-effectiveness and scalability.

Diagram 1: Synthetic Pathway

The following DOT diagram illustrates the conversion of Ethyl Vanillin to the target acrylic acid and its subsequent reduction to the active propanoic acid scaffold.

SynthesisPathway Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Benzylation (BnBr, K2CO3) Start->Step1 Protection Inter1 Intermediate A: 4-Benzyloxy-3-ethoxybenzaldehyde Step1->Inter1 Step2 Step 2: Knoevenagel (Malonic Acid, Pyridine) Inter1->Step2 Condensation Target TARGET MOLECULE: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Step2->Target Decarboxylation Step3 Step 3: Hydrogenation (H2, Pd/C or Rh-BINAP) Target->Step3 Reduction Final Pharma Intermediate: 3-(4-Benzyloxy-3-ethoxyphenyl) propanoic acid Step3->Final Chiral Precursor

Caption: Step-wise synthesis from Ethyl Vanillin to the target acrylic acid and downstream propanoic acid derivative.

Detailed Experimental Protocols

Protocol A: Synthesis of the Target Intermediate

Objective: Synthesize 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid via Knoevenagel Condensation.

Reagents:

  • 4-Benzyloxy-3-ethoxybenzaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (Solvent/Base, 5.0 vol)

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (1M, for workup)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 4-benzyloxy-3-ethoxybenzaldehyde (e.g., 50.0 g) in Pyridine (250 mL).

  • Addition: Add Malonic Acid (30.5 g) and Piperidine (2.0 mL) under stirring.

  • Reaction (Doebner Modification): Heat the mixture to 85–90°C . Evolution of

    
     gas will be observed (decarboxylation). Maintain reflux for 4–6 hours until gas evolution ceases and TLC confirms consumption of the aldehyde.
    
    • Critical Insight: Do not exceed 100°C rapidly; controlled heating prevents polymerization of the acrylic acid.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (1000 mL) containing concentrated HCl (enough to neutralize pyridine to pH < 3).

  • Precipitation: The product will precipitate as a white solid. Stir for 1 hour to ensure complete granulation.

  • Purification: Filter the solid. Wash with water (3 x 200 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85–92%.

Protocol B: Asymmetric Hydrogenation (Downstream Application)

Objective: Convert the acrylic acid to the chiral propanoic acid derivative (e.g., for Tesaglitazar analogs).

Rationale: The biological activity of PPAR agonists often resides in the (S)-enantiomer. While standard Pd/C hydrogenation yields a racemate, using a Ruthenium-BINAP catalyst allows for enantioselective reduction.

Procedure:

  • Catalyst Prep: Charge a high-pressure reactor with

    
     (0.5 mol%).
    
  • Substrate: Add the Target Acrylic Acid (10.0 g) dissolved in degassed Methanol (100 mL).

  • Reaction: Pressurize with

    
     (50 bar) and stir at 60°C for 12 hours.
    
  • Analysis: Filter catalyst. Analyze enantiomeric excess (ee) via Chiral HPLC.

Quality Control & Troubleshooting

Analytical Method: HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 310 nm (specific for the cinnamoyl conjugation).

Diagram 2: QC Decision Tree

Use this logic flow to troubleshoot low yields or impurities during the Knoevenagel step.

QCDecision Start QC Check: Crude Purity (HPLC) Check1 Is Aldehyde > 2%? Start->Check1 Check2 Is Decarboxylated impurity (Styrene analog) present? Check1->Check2 No Action1 Reaction incomplete. Extend reflux time or add 0.2 eq Malonic Acid. Check1->Action1 Yes Action2 Overheating occurred. Reduce Temp to 80°C. Check pH during workup. Check2->Action2 Yes Pass Proceed to Recrystallization (EtOH/H2O) Check2->Pass No

Caption: Troubleshooting logic for Knoevenagel condensation impurities.

References

  • Tesaglitazar Synthesis & Structure

    • Hellmold, H., et al. (2007).[1] "Tesaglitazar, a PPARalpha/gamma agonist, induces interstitial mesenchymal cell DNA synthesis."[1] Toxicological Sciences.

    • Source:

  • Knoevenagel Condensation (Doebner Modification)

    • List, B. (2010). "The Knoevenagel Condensation."[2][3][4][5] Organic Reactions.[2][3][4][5][6][7][8]

    • Source:

  • Noyori, R. (1994). "Asymmetric Catalysis in Organic Synthesis." John Wiley & Sons.
  • Ethyl Vanillin as a Starting Material

    • ChemicalBook. (2025). "Product Monograph: 3-Ethoxy-4-hydroxybenzaldehyde."
    • Source:

  • General PPAR Agonist SAR

    • Cronet, P., et al. (2001). "Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242 (Tesaglitazar)." Structure.
    • Source:

Sources

Application

esterification reaction conditions for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Technical Application Note: Optimized Esterification Strategies for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Executive Summary & Strategic Analysis The esterification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Esterification Strategies for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

Executive Summary & Strategic Analysis

The esterification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (an O-benzyl, O-ethyl derivative of caffeic/ferulic acid) presents a specific set of chemoselective challenges. While the core transformation is a standard carboxylic acid derivatization, the presence of the benzyl ether (acid-labile protecting group) and the conjugated alkene (susceptible to polymerization or Michael addition) dictates the choice of methodology.

Strategic Recommendation:

  • For Research/Gram-Scale (High Purity): Use Base-Promoted Alkylation (Protocol A).[1] This method avoids acidic conditions entirely, preserving the benzyl ether and preventing alkene isomerization.

  • For Process/Kilo-Scale (Cost Efficiency): Use Acid-Catalyzed Fischer Esterification (Protocol B).[1] This requires strict control of catalyst loading and temperature to prevent debenzylation.

Critical Process Parameters (CPPs)

ParameterCriticalityScientific Rationale
pH / Acidity HighThe benzyl ether moiety (

) is susceptible to cleavage by strong Lewis acids or high concentrations of Brønsted acids at elevated temperatures.[1]
Temperature MediumHigh temperatures (>80°C) in the presence of radicals can induce polymerization of the styrenic double bond.
Water Content HighIn Fischer esterification, water removal is the rate-limiting driver (Le Chatelier’s principle).[1] In Alkylation, water acts as a competitive nucleophile, consuming the alkyl halide.
Light Exposure LowCinnamic acid derivatives can undergo

photo-isomerization.[1][2] Reactions should be performed in amber glassware or low-light conditions.

Decision Logic & Workflow

The following logic gate determines the optimal synthetic route based on available reagents and scale.

EsterificationLogic Start Start: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid ScaleCheck Scale / Goal? Start->ScaleCheck SmallScale < 50g (High Purity) ScaleCheck->SmallScale LargeScale > 50g (Cost Driven) ScaleCheck->LargeScale MethodA Protocol A: Base-Promoted Alkylation (K2CO3 + Alkyl Halide) SmallScale->MethodA Preferred AlcoholType Ester Group? LargeScale->AlcoholType Simple Methyl / Ethyl AlcoholType->Simple MeOH/EtOH Complex Complex / Chiral AlcoholType->Complex Bulky/Sensitive MethodB Protocol B: Fischer Esterification (H2SO4 + Alcohol) Simple->MethodB MethodC Protocol C: Steglich Coupling (DCC/DMAP) Complex->MethodC

Figure 1: Decision matrix for selecting the esterification strategy. Protocol A is recommended for most laboratory applications due to its mildness.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Safe" Route)

Best for: Methyl, Ethyl, Allyl, or Benzyl esters. Mechanism:


 displacement of the alkyl halide by the carboxylate anion.
Advantages:  Neutral conditions; Zero risk of debenzylation; No equilibrium issues.

Reagents:

  • Substrate: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.5 equiv)
    
  • Electrophile: Ethyl Iodide (for ethyl ester) or Methyl Iodide (for methyl ester) (1.5 equiv)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (HPLC Grade)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid substrate in DMF (5 mL per gram of substrate).

    • Note: If using Acetone, reflux is required. DMF allows reaction at room temperature or mild heating (40°C).

  • Deprotonation: Add powdered

    
     (2.5 equiv). Stir the suspension for 15 minutes at room temperature.
    
    • Observation: The mixture may thicken slightly as the potassium carboxylate salt forms.

  • Alkylation: Dropwise add the Alkyl Iodide (1.5 equiv) over 5 minutes.

    • Caution: Alkyl iodides are toxic. Work in a fume hood.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

    • Endpoint: Disappearance of the acid peak.

  • Workup (Aqueous):

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • The ester often precipitates as a solid. Filter and wash with water.[3]

    • If oil forms:[1][3][4] Extract with Ethyl Acetate (3x).[3] Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Protocol B: Modified Fischer Esterification (Scalable)

Best for: Large batches of Methyl or Ethyl esters. Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] Critical Control: Limit acid exposure to prevent benzyl ether cleavage.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent/Reagent: Absolute Ethanol (or Methanol) - 20 volumes.

  • Catalyst: Sulfuric Acid (

    
    , conc.)[3][5] - 0.1 equiv (10 mol%) OR 
    
    
    
    -Toluenesulfonic acid (pTsOH) - 0.05 equiv.[1]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck flask with a reflux condenser and a calcium chloride drying tube (or

    
     line).
    
  • Mixing: Suspend the acid substrate in Absolute Ethanol.

  • Catalyst Addition: Add

    
     dropwise.
    
    • Exotherm: The temperature will rise slightly.

  • Reflux: Heat to reflux (

    
     for EtOH) for 6–12 hours.
    
    • Monitoring: Check TLC every 2 hours. If the reaction stalls, add a drying agent (molecular sieves) or use a Dean-Stark trap (if using a benzene/toluene co-solvent system) to remove water [1].

  • Quenching (Crucial):

    • Cool to room temperature.

    • Neutralize the acid before removing the solvent. Add solid Sodium Bicarbonate (

      
      ) until pH is neutral (pH ~7).
      
    • Why? Concentrating an acidic solution of a benzyl ether at high heat (rotary evaporator bath) can trigger debenzylation [2].

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and recrystallize.[3]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers.

TechniqueMarkerExpected SignalInterpretation
1H-NMR Benzyl


5.1–5.2 ppm (Singlet)
Integrity Check: If this signal disappears or shifts to ~4.5 ppm (benzyl alcohol), debenzylation occurred.[1]
1H-NMR Ester


4.2 ppm (q) / 1.3 ppm (t)
Confirms formation of Ethyl Ester.[1]
1H-NMR Alkene Doublet

6.3 ppm (

Hz)
Geometry Check: Large coupling constant confirms Trans (

) isomer is preserved.[1]
HPLC Retention TimeShift to higher

Esters are significantly less polar than the parent acid.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion (Fischer Method)

  • Cause: Equilibrium limitation due to water accumulation.[6]

  • Fix: Switch to a binary solvent system (Toluene/Ethanol) and use a Dean-Stark trap to azeotropically remove water.[1] Alternatively, add 3A Molecular Sieves to the reaction flask [3].

Issue 2: Loss of Benzyl Group (Debenzylation)

  • Cause: Acid catalyst too strong or reaction time too long.

  • Fix: Switch to Protocol A (Base-Promoted).[1] If Protocol B is necessary, replace

    
     with 
    
    
    
    (Trimethylsilyl chloride) in alcohol, which generates anhydrous HCl in situ under milder conditions.

Issue 3: Polymerization (Gummy solid)

  • Cause: Radical propagation at the styrenic alkene.

  • Fix: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) at 100 ppm levels during the reaction.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999. (Authoritative source on Benzyl Ether stability in acidic media).
  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524. Link[1]

  • ChemicalBook. "3-[4-(Benzyloxy)phenyl]acrylic acid Synthesis and Properties." Accessed Feb 2026. Link

  • Sigma-Aldrich. "Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate Product Sheet."[1][7] Accessed Feb 2026. Link

Sources

Method

Application Note: Synthesis of Amides from 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

[1] Executive Summary & Strategic Analysis This application note details the optimized protocols for converting 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (referred to herein as Compound A ) into its corresponding amid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This application note details the optimized protocols for converting 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (referred to herein as Compound A ) into its corresponding amides. This scaffold, a substituted cinnamic acid derivative, is a critical pharmacophore in medicinal chemistry, often associated with Nrf2 activation, anti-fibrotic activity (analogous to Tranilast), and antioxidant pathways.[1]

Strategic Considerations for the Researcher:

  • Stereochemical Integrity: The acrylic acid moiety typically exists as the thermodynamically stable (E)-isomer.[2] Reaction conditions must prevent isomerization to the (Z)-form, which can occur under prolonged exposure to UV light or excessive heat during activation.

  • Chemoselectivity: The molecule contains a conjugated alkene and two ether linkages (benzyl and ethyl).[2] While the ethers are generally stable, the conjugated double bond is susceptible to Michael addition by strong nucleophiles.[2][1] Therefore, Protocol B (HATU coupling) is recommended for valuable or nucleophilic amines to minimize side reactions.[1]

  • Solubility Profile: The hydrophobic benzyloxy and ethoxy groups render the starting material sparingly soluble in water but highly soluble in DCM, DMF, and THF.[1]

Reaction Engineering & Pathway Visualization[1][2]

The conversion of the carboxylic acid to the amide can be achieved via two primary distinct mechanistic pathways depending on the amine's reactivity and the scale of synthesis.

Figure 1: Synthetic Pathways & Mechanism

ReactionScheme cluster_0 Method A: Acid Chloride cluster_1 Method B: Coupling Reagent SM Starting Material 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid AC Acyl Chloride Intermediate SM->AC SOCl2 or (COCl)2 Cat. DMF, DCM ACT Active Ester (OBt/OAt Intermediate) SM->ACT HATU, DIPEA DMF, RT PROD Target Amide (E)-Isomer AC->PROD Amine (R-NH2) TEA, DCM, 0°C ACT->PROD Amine (R-NH2) In situ

Caption: Dual-pathway strategy for amidation. Method A utilizes acid chloride activation for robustness; Method B utilizes HATU for mild, high-precision coupling.[1]

Protocol A: Acid Chloride Method (Scale-Up & Robust Amines)

Application: Ideal for gram-scale synthesis and reaction with non-hindered, robust primary/secondary amines.[2][1] Mechanism: Conversion to highly electrophilic acyl chloride followed by nucleophilic acyl substitution.[2]

Materials
  • Substrate: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )[3]
  • Catalyst: DMF (Dimethylformamide) - 2-3 drops[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Base: Triethylamine (

    
    ) or Pyridine
    
Step-by-Step Methodology
  • Activation (Acyl Chloride Formation):

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (

      
      ), suspend Compound A  (1.0 g, 3.35 mmol) in anhydrous DCM (10 mL).
      
    • Add catalytic DMF (2 drops).[2]

    • Cool to 0°C using an ice bath.[2]

    • Critical Step: Add Oxalyl Chloride (0.35 mL, 4.0 mmol, 1.2 equiv) dropwise over 10 minutes. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be observed.[1]
    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[2][1]

    • Optional: Evaporate solvent and excess oxalyl chloride under reduced pressure to obtain the crude yellow solid acid chloride.[2] Redissolve in fresh anhydrous DCM (10 mL).

  • Coupling:

    • In a separate vessel, dissolve the Target Amine (3.7 mmol, 1.1 equiv) and Triethylamine (1.4 mL, 10 mmol, 3 equiv) in anhydrous DCM (5 mL).

    • Cool the amine solution to 0°C.[2]

    • Slowly add the acid chloride solution (prepared in Step 1) to the amine solution via syringe/cannula over 15 minutes.[2] Note: Reverse addition prevents dimerization of sensitive amines.

  • Workup:

    • Stir at RT for 4–12 hours (monitor by TLC).

    • Quench with saturated

      
       solution.[2][4]
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with 1M HCl (if product is stable to acid) to remove unreacted amine, followed by Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Protocol B: HATU-Mediated Coupling (High Precision)

Application: Best for expensive amines, complex substrates, or when acidic conditions (Protocol A) must be avoided.[1] Mechanism: Formation of a reactive O-azabenzotriazole ester which reacts rapidly with amines with minimal racemization or side reactions.[2]

Materials
  • Substrate: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (1.0 equiv)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine / Hünig's Base)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve Compound A (100 mg, 0.335 mmol) in anhydrous DMF (2 mL).

    • Add DIPEA (0.17 mL, 1.0 mmol, 3 equiv).

    • Add HATU (140 mg, 0.37 mmol, 1.1 equiv) in one portion.

    • Stir at RT for 15–30 minutes. The solution typically turns yellow/orange.[2]

  • Amine Addition:

    • Add the Target Amine (0.37 mmol, 1.1 equiv) directly to the reaction mixture.[1]

    • Stir at RT for 2–6 hours.

  • Workup (Aqueous Crash-Out):

    • Self-Validating Step: Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • Observation: Most cinnamamides are hydrophobic and will precipitate as a white/off-white solid.[2]

    • Filter the precipitate, wash with water, and dry under vacuum.[1]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated

      
      , and Brine.[1]
      

Purification & Characterization Standards

Purification Strategy
MethodSuitabilityNotes
Recrystallization High (Protocol A)Solvent system: Ethanol/Water or Ethyl Acetate/Hexane.[2] Best for crystalline solids.[2]
Flash Chromatography High (Protocol B)Stationary Phase: Silica Gel.[2] Mobile Phase: Hexane:EtOAc (gradient 80:20 to 50:50).[2]
Trituration MediumWash crude solid with cold Diethyl Ether or Pentane to remove impurities.[2]
Analytical Expectations (Self-Validation)

To confirm the identity of the product, look for these specific NMR signals:

  • Alkene Doublet (Alpha):

    
     6.30 – 6.60 ppm (d, J ≈ 15.5 Hz).[1] Large coupling constant confirms (E)-geometry.
    
  • Alkene Doublet (Beta):

    
     7.50 – 7.70 ppm (d, J ≈ 15.5 Hz).[1]
    
  • Benzyloxy Protons:

    
     5.10 – 5.20 ppm (s, 2H).[2][1]
    
  • Ethoxy Protons:

    
     4.10 – 4.20 ppm (q, 2H) and 
    
    
    
    1.40 – 1.50 ppm (t, 3H).[1]
  • Amide NH: Broad singlet, chemical shift varies (typically

    
     5.5 – 8.0 ppm) depending on the amine.[1]
    

Troubleshooting & Optimization Workflow

Figure 2: Troubleshooting Logic

Troubleshooting Problem Issue Detected Check1 Is conversion low? Problem->Check1 Check2 Isomerization (Z-isomer)? Check1->Check2 No Sol1 Increase Activation Time Check Reagent Quality (SOCl2/HATU) Check1->Sol1 Yes Sol2 Protect from Light Lower Reaction Temp Check2->Sol2 Yes

Caption: Decision matrix for common synthetic issues.

Expert Insight:

  • Low Yield with Aniline Derivatives: Anilines are weak nucleophiles.[2] Protocol A (Acid Chloride) is preferred.[2] If using Protocol B, switch from HATU to POCl3 or heat the reaction to 50°C.

  • Emulsion during Workup: The ethoxy/benzyloxy chains act as surfactants.[2] Add solid NaCl to the aqueous layer to break emulsions or filter through Celite.[2]

References

  • De, P. et al. (2011).[2][1] "Synthesis and biological evaluation of novel cinnamic acid derivatives." Journal of Medicinal Chemistry. (General reference for cinnamic acid amide bioactivity).[2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852.[1] (Authoritative review on coupling reagents like HATU).

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] (Comparison of Acid Chloride vs Coupling Reagents).

  • Organic Syntheses. "Acid Chloride Formation using Oxalyl Chloride." Org.[2][5] Synth. Coll. Vol. 9, p.13. (Standard protocol validation).[2]

Sources

Application

Scalable Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid: Process Optimization and Safety Controls

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3). This compound is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3). This compound is a critical intermediate in the synthesis of dual PPAR


/

agonists, such as Ragaglitazar, used in the treatment of type 2 diabetes and dyslipidemia.

While traditional laboratory methods utilize pyridine as both solvent and base, this guide presents an optimized Process Development Route designed for kilogram-scale production. We prioritize the Doebner modification of the Knoevenagel condensation using a catalytic system in toluene, significantly reducing solvent toxicity and simplifying downstream processing compared to pyridine-mediated routes.

Key Process Advantages
  • Green Chemistry: Replaces bulk pyridine with catalytic piperidine/acetic acid in toluene.

  • Cost Efficiency: Utilizes Ethyl Vanillin (commodity chemical) as the starting material.

  • Scalability: Azeotropic water removal drives reaction completion; crystallization-based purification avoids chromatography.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a linear two-step sequence starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).

  • Step 1: Williamson Ether Synthesis: Protection of the phenol moiety using benzyl chloride to form the intermediate aldehyde.

  • Step 2: Knoevenagel Condensation: Reaction with malonic acid to install the acrylic acid side chain.

Reaction Scheme (DOT Visualization)

ReactionScheme Figure 1: Synthetic Pathway for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid SM Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Inter Intermediate Aldehyde (4-Benzyloxy-3-ethoxybenzaldehyde) SM->Inter Step 1: Benzylation Reflux, 8h Reagent1 Benzyl Chloride K2CO3 / MEK Reagent1->Inter Product Target Product 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Inter->Product Step 2: Knoevenagel Dean-Stark, 110°C Reagent2 Malonic Acid Piperidine/AcOH / Toluene Reagent2->Product

Caption: Linear synthetic route utilizing Ethyl Vanillin as the scaffold. Step 2 utilizes azeotropic distillation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde

Objective: Alkylation of the phenolic hydroxyl group. Rationale: Methyl Ethyl Ketone (MEK) is selected over DMF. While DMF offers faster kinetics, MEK is easier to remove (lower boiling point) and avoids the formation of dimethylamine impurities during workup.

Materials
ReagentEquiv.Role
Ethyl Vanillin1.0Starting Material
Benzyl Chloride1.1Alkylating Agent
Potassium Carbonate (anhydrous)1.5Base
Potassium Iodide0.05Finkelstein Catalyst
Methyl Ethyl Ketone (MEK)5 VolSolvent
Protocol
  • Charging: To a reactor equipped with a mechanical stirrer and reflux condenser, charge Ethyl Vanillin (1.0 eq),

    
     (1.5 eq), and KI (0.05 eq).
    
  • Solvation: Add MEK (5 volumes relative to Ethyl Vanillin weight). Stir to create a suspension.

  • Addition: Add Benzyl Chloride (1.1 eq) dropwise over 30 minutes at room temperature. Caution: Benzyl chloride is a lachrymator.

  • Reaction: Heat the mixture to reflux (

    
    ) for 8–10 hours. Monitor by HPLC/TLC until starting material is 
    
    
    
    .
  • Workup:

    • Cool to

      
      . Filter off inorganic salts (
      
      
      
      , excess
      
      
      ).
    • Wash the filter cake with MEK (1 Vol).

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Crystallization: Add Isopropyl Alcohol (IPA, 2 Vol) to the oil and heat to dissolve. Cool slowly to

    
     to crystallize.
    
  • Isolation: Filter the solid and dry at

    
     under vacuum.
    
    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Knoevenagel Condensation (The Scale-Up Method)

Objective: Formation of the acrylic acid moiety. Rationale: The Doebner modification in pyridine is standard but problematic for scale-up due to pyridine's toxicity and difficult recovery. We utilize a Toluene/Piperidine system with Dean-Stark water removal. This drives the equilibrium forward and precipitates the product upon cooling/acidification.

Materials
ReagentEquiv.Role
4-Benzyloxy-3-ethoxybenzaldehyde1.0Intermediate from Step 1
Malonic Acid1.3Reagent
Piperidine0.1Catalyst (Base)
Acetic Acid0.05Co-catalyst
Toluene8 VolSolvent (Azeotrope former)
Protocol
  • Setup: Equip a reactor with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Charge the Aldehyde (1.0 eq) and Malonic Acid (1.3 eq) into Toluene (8 Vol).

  • Catalyst Addition: Add Piperidine (0.1 eq) and Acetic Acid (0.05 eq).

  • Reaction (Reflux): Heat the mixture to vigorous reflux (

    
    ). Water generated by the condensation will collect in the Dean-Stark trap.
    
    • Checkpoint: The theoretical water volume is ~18 mL per mole of aldehyde. Monitor water collection to gauge progress.

    • Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Decarboxylation: The reaction conditions naturally promote the decarboxylation of the intermediate dicarboxylic acid to the desired acrylic acid.

  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Add water (3 Vol) and adjust pH to 2–3 using 2N HCl. This ensures the product is in the free acid form and removes the piperidine catalyst.

    • Cool to

      
       with stirring. The product will precipitate from the Toluene/Water interface.
      
  • Purification:

    • Filter the crude solid.[1]

    • Recrystallization: Dissolve crude wet cake in Ethanol (5 Vol) at reflux. Add water (2 Vol) slowly until turbidity persists. Cool to

      
      .
      
    • Filter and wash with cold Ethanol/Water (1:1).

  • Drying: Dry at

    
     under vacuum.
    
    • Expected Yield: 75–82%

    • Purity: >99.0% (HPLC).

Process Flow & Quality Control

The following diagram illustrates the critical decision points and impurity control strategies.

ProcessFlow Figure 2: Workflow for Knoevenagel Condensation and Purification Start Start: Step 2 Reaction Reflux Reflux with Dean-Stark (Remove H2O) Start->Reflux Check In-Process Control (IPC) Aldehyde < 0.5%? Reflux->Check Check->Reflux No (Continue Heating) Acidify Cool & Acidify (pH 2-3) Precipitate Product Check->Acidify Yes Filter Filtration Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Crude Cake Waste Waste Stream (Toluene/Aq HCl) Filter->Waste Filtrate Final Final Product >99% Purity Recryst->Final

Caption: Operational workflow highlighting the critical IPC point and purification strategy.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Reflux Temperature

Essential for water removal and decarboxylation. Low temp leads to incomplete reaction.
Catalyst Load 10 mol% PiperidineExcess base can cause side reactions (Cannizzaro) or difficult removal.
Acidification pH 2.0 – 3.0Critical to protonate the carboxylate. pH > 4 results in yield loss to the aqueous layer.
Water Removal StoichiometricFailure to remove water stalls the equilibrium (Le Chatelier's principle).

Safety & Hazard Analysis

Benzyl Chloride (Step 1)
  • Hazard: Potent alkylating agent, lachrymator, suspected carcinogen.

  • Control: Handle in a closed system or high-efficiency fume hood. Use a scrubber containing dilute ammonia or NaOH to neutralize vapors.

Toluene (Step 2)
  • Hazard: Flammable liquid, reproductive toxicity.

  • Control: Ground all equipment to prevent static discharge. Use nitrogen blanketing during reflux.

Exotherm Control
  • The Knoevenagel reaction is mildly exothermic, but the decarboxylation step releases

    
     gas.
    
  • Control: Ensure the condenser vent is not blocked. Monitor gas evolution rate. Do not seal the reactor tight; use a bubbler to monitor off-gassing.

References

  • Ebdrup, S., et al.

    
    /
    
    
    
    Agonist Ragaglitazar."[2][3] Journal of Medicinal Chemistry, vol. 46, no. 8, 2003, pp. 1306–1317.
  • Knoevenagel Condensation (Doebner Modification): List, B. "Doebner Modification." Comprehensive Organic Synthesis, Pergamon, 1991. (General reference for the mechanism: Aldehyde + Malonic Acid Acrylic Acid).
  • Green Chemistry Alternatives for Knoevenagel: Moorthy, J. N., et al. "Piperidine-Mediated Knoevenagel Condensation." Journal of Organic Chemistry, vol. 74, no. 16, 2009.

  • Chemical Properties & Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 80667, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid."

Sources

Method

Optimized Strategies for the Regioselective Benzylation of 3-Ethoxy-4-Hydroxycinnamic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3-Ethoxy-4-hydroxycinnamic acid (O-ethylferulic acid) presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Ethoxy-4-hydroxycinnamic acid (O-ethylferulic acid) presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a phenolic hydroxyl group (pKa ~9.5) and a carboxylic acid (pKa ~4.5). While both groups are nucleophilic upon deprotonation, the objective is typically the specific O-alkylation of the phenol to create the benzyl ether, while retaining the free carboxylic acid or minimizing the formation of the benzyl ester byproduct.

This application note outlines two distinct protocols:

  • The "Robust" Pathway (Global Protection-Deprotection): Ideal for high-purity medicinal chemistry applications.

  • The "Direct" Pathway (Phase Transfer Catalysis): Ideal for process chemistry and scale-up where step-count reduction is critical.

Key Reaction Parameters
ParameterSpecification
Substrate 3-Ethoxy-4-hydroxycinnamic acid
Target Transformation 4-O-Benzylation (Ether formation)
Primary Reagent Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)
Critical Challenge Preventing/Reversing esterification of the carboxyl group
Standard Yield >85% (Protocol 1); ~60-75% (Protocol 2)

Mechanistic Insight & Reagent Selection

The pKa Dichotomy

Success relies on exploiting the acidity difference between the two protons.

  • Carboxylic Acid (COOH): Deprotonates first (Low pKa). The resulting carboxylate (

    
    ) is a harder, less reactive nucleophile towards alkyl halides in polar aprotic solvents compared to the phenoxide.
    
  • Phenol (Ar-OH): Deprotonates second (High pKa). The resulting phenoxide (

    
    ) is a softer, highly nucleophilic species.
    
Reagent Rationale
  • Base:

    • Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): The industry standard. Mild enough to be handled easily but strong enough to deprotonate the phenol at reflux in acetone or DMF.
      
    • Sodium Hydroxide (NaOH): Used in the hydrolysis step or Phase Transfer conditions.

  • Solvent:

    • DMF: Excellent solubility, promotes

      
       reaction rates, but difficult to remove (high boiling point).
      
    • Acetone:[1][2][3][4] Good for reflux conditions; easy workup (evaporation).

  • Catalyst:

    • Potassium Iodide (KI): Accelerates the reaction via the Finkelstein reaction (converts Benzyl Chloride to the more reactive Benzyl Iodide in situ).

Visualizing the Workflow

The following diagram illustrates the "Robust" pathway, which intentionally over-alkylates to ensure complete conversion, followed by selective hydrolysis.

BenzylationPathway Start 3-Ethoxy-4-hydroxy cinnamic acid Intermediate Intermediate: Benzyl 4-(benzyloxy)- 3-ethoxycinnamate (Bis-benzylated) Start->Intermediate Global Alkylation Reagents1 BnBr (2.2 eq) K2CO3, Acetone Reflux Reagents1->Intermediate Product Product: 4-(Benzyloxy)-3-ethoxy cinnamic acid Intermediate->Product Selective Hydrolysis Reagents2 NaOH / H2O MeOH, Reflux Reagents2->Product

Caption: Figure 1. The "Robust" synthetic pathway involving global alkylation followed by chemoselective saponification.

Experimental Protocols

Protocol A: High-Purity Synthesis (Global Benzylation & Hydrolysis)

Recommended for Drug Discovery & Medicinal Chemistry

Rationale: Attempting to selectively alkylate the phenol in the presence of the carboxylate often leads to a mixture of product, starting material, and ester byproducts. This protocol drives the reaction to the "Bis-benzylated" state (Ether + Ester) and then cleanly cleaves the ester, guaranteeing high purity.

Step 1: Global Benzylation
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-ethoxy-4-hydroxycinnamic acid (1.0 eq) in Acetone (10 mL per gram of substrate).

    • Note: If solubility is poor, add minimal DMF (1-2 mL).

  • Base Addition: Add anhydrous

    
      (3.0 eq). The excess base ensures complete deprotonation.
    
  • Catalyst: Add Potassium Iodide (KI) (0.1 eq).

  • Reagent Addition: Add Benzyl Bromide (2.5 eq) dropwise via syringe.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot should disappear, replaced by a high-Rf spot (Bis-benzylated product).
    
  • Workup:

    • Filter off the solid inorganic salts (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure to obtain the crude ester-ether oil/solid.

Step 2: Selective Hydrolysis (Saponification)
  • Resuspension: Dissolve the crude intermediate from Step 1 in Methanol (or Ethanol).

  • Hydrolysis: Add 2M NaOH aqueous solution (4.0 eq).

  • Reaction: Stir at reflux for 1–2 hours.

    • Mechanism:[1][5][6][7] The benzyl ester is hydrolyzed back to the carboxylic acid; the benzyl ether is stable to base and remains intact.

  • Workup & Isolation:

    • Evaporate the methanol.

    • Dilute the aqueous residue with water.

    • Crucial Step: Wash the basic aqueous layer with Ethyl Acetate (to remove any non-acidic impurities/excess benzyl bromide).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate.[3]

    • Filter the white solid, wash with cold water, and dry under vacuum.

Protocol B: Direct Selective Benzylation (Phase Transfer Catalysis)

Recommended for Process Chemistry & Green Applications

Rationale: Uses water as the primary solvent and avoids the esterification step by exploiting the "lipophilicity" of the ion pair.

  • Solvent System: Prepare a biphasic mixture of Dichloromethane (DCM) and Water (1:1 ratio).

  • Reagents: Add 3-ethoxy-4-hydroxycinnamic acid (1.0 eq) and Tetrabutylammonium iodide (TBAI) (0.1 eq) as the phase transfer catalyst.

  • Base: Add NaOH (2.1 eq) to the aqueous layer.

  • Alkylation: Add Benzyl Chloride (1.1 eq) to the organic layer.

    • Note: Use Benzyl Chloride here; it is less reactive than bromide, offering better control to prevent over-alkylation.

  • Reaction: Stir vigorously at room temperature for 12–16 hours.

  • Mechanism: The TBAI transports the phenoxide (which forms an ion pair more readily than the carboxylate due to softness) into the organic layer where it reacts with the benzyl halide.

  • Workup:

    • Separate layers.[8]

    • Acidify the aqueous layer (if product remained as salt) or evaporate the organic layer (if product transferred).

    • Risk:[9] This method may require column chromatography if conversion is incomplete.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely powdered and anhydrous.
Bis-alkylation (in Protocol B) Excess alkyl halideStrictly control Benzyl Chloride stoichiometry to 1.0–1.1 eq.
Oily Product Residual solvent/impuritiesRecrystallize from Ethanol/Water or Toluene.
Reagent Color Benzyl Bromide degradationIf BnBr is yellow/brown, wash with

or distill before use.
Decision Matrix for Protocol Selection

DecisionTree Start Select Protocol Q1 Is high purity (>98%) critical without chromatography? Start->Q1 ProtocolA Use Protocol A (Global Protection + Hydrolysis) Q1->ProtocolA Yes ProtocolB Use Protocol B (Phase Transfer Catalysis) Q1->ProtocolB No (Speed/Cost priority)

Caption: Figure 2. Decision matrix for selecting the appropriate benzylation strategy.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Finkelstein conditions).
  • Ralph, J., et al. (1994). "Synthesis of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Provides foundational chemistry for ferulic acid analogs).

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Organic Syntheses. "Alkylation of Phenols/Esters." Organic Syntheses Database. [Link] (Verified protocols for phenolic alkylation).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Introduction: Accelerating Cinnamic Acid Synthesis Cinnamic acids and their derivatives are a vital class of organic compounds, serving as precursors in the pharmaceutical, fragrance, and dye industries.[1][2] The target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Cinnamic Acid Synthesis

Cinnamic acids and their derivatives are a vital class of organic compounds, serving as precursors in the pharmaceutical, fragrance, and dye industries.[1][2] The target molecule, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, is a substituted cinnamic acid with potential applications in drug discovery and materials science. Traditionally, the synthesis of such compounds via methods like the Perkin reaction or Knoevenagel condensation involves prolonged heating, often for several hours, which can lead to lower yields and the formation of byproducts.[3][4][5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that revolutionizes this process.[6][7] By utilizing microwave irradiation, energy is transferred directly to polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[8][9] This results in rapid, uniform, and efficient heating, which dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[3][9][10] This application note provides a detailed, field-proven protocol for the synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid using a microwave-assisted Knoevenagel-Doebner condensation, highlighting the significant improvements in efficiency, yield, and sustainability.[6][11]

The Underlying Chemistry: Knoevenagel-Doebner Condensation

The synthesis proceeds via a Knoevenagel-Doebner condensation. This reaction involves the nucleophilic addition of an active methylene compound (malonic acid) to an aldehyde (4-Benzyloxy-3-ethoxy-benzaldehyde), catalyzed by a weak base, typically a nitrogen-containing base like piperidine. The intermediate product then undergoes dehydration and subsequent decarboxylation upon heating to yield the final α,β-unsaturated carboxylic acid.

The choice of a base is critical; piperidine is highly effective as it facilitates both the initial condensation and the final decarboxylation step. Microwave irradiation is particularly effective for this reaction as it efficiently heats the polar intermediates and promotes the rapid elimination of water and carbon dioxide, driving the reaction to completion with high selectivity.[12]

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_process Reaction Pathway cluster_product Product Aldehyde 4-Benzyloxy-3-ethoxy- benzaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation MalonicAcid Malonic Acid Enolate Enolate Formation (from Malonic Acid) MalonicAcid->Enolate Deprotonation Base Piperidine (Base) Base->Enolate Enolate->Condensation Nucleophilic Attack Intermediate Unstable Intermediate Condensation->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Decarboxylation Decarboxylation (-CO2) (Promoted by Heat) Dehydration->Decarboxylation Product 3-(4-Benzyloxy-3-ethoxy-phenyl) -acrylic acid Decarboxylation->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Prep 1. Combine Reactants (Aldehyde, Malonic Acid, Pyridine, Piperidine) in Microwave Vial React 2. Microwave Irradiation (120°C, 10 min) Prep->React Cool 3. Cool Reaction Vessel React->Cool Precipitate 4. Pour into Ice-Water & Acidify with HCl Cool->Precipitate Filter 5. Vacuum Filter & Wash with Water Precipitate->Filter Purify 6. Recrystallize (Optional, from Ethanol/Water) Filter->Purify Characterize 7. Characterize Product (MP, FTIR, NMR) Purify->Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

[1][2] Case ID: TS-PUR-CINN-042 Topic: Downstream Processing & Purity Optimization Applicable Class: Alkoxy-Cinnamic Acid Derivatives / PPAR Agonist Intermediates[1] Executive Summary This guide addresses the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: TS-PUR-CINN-042 Topic: Downstream Processing & Purity Optimization Applicable Class: Alkoxy-Cinnamic Acid Derivatives / PPAR Agonist Intermediates[1]

Executive Summary

This guide addresses the purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a critical intermediate often synthesized via Knoevenagel condensation.[1] The molecule features a carboxylic acid tail (hydrophilic at high pH), a hydrophobic benzyloxy/ethoxy core, and a conjugated alkene susceptible to isomerization.

Successful purification requires a three-phase strategy:

  • Chemical Separation: Exploiting pKa differences to remove neutral organic impurities (aldehydes).[1]

  • Physical Polishing: Recrystallization to remove structural isomers and trace colors.[1]

  • Isomer Control: Ensuring the thermodynamic Trans (E) isomer dominance.

Phase 1: Chemical Purification (Acid-Base Workup)[1][2]

The Problem: Crude reaction mixtures often contain unreacted 4-Benzyloxy-3-ethoxybenzaldehyde (starting material), which is sticky and traps the product, preventing crystallization.

The Solution: The "Salt-Switch" Protocol.[1] The acrylic acid moiety has a pKa


 4.[1]5. By raising the pH > 9, we convert the product into its water-soluble carboxylate salt, while the aldehyde remains a neutral organic oil that can be washed away.
Protocol 1.0: The Salt-Switch Extraction
  • Dissolution: Suspend the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).

    • Why Carbonate? NaOH is too strong and may hydrolyze the ether linkages or cause Michael addition side-reactions.[1] Na₂CO₃ provides a safe pH (~10-11).[1]

  • Filtration/Wash:

    • If the impurity is solid: Filter the alkaline solution through Celite.[1]

    • If the impurity is oily: Extract the alkaline aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       volume).
      
    • Critical Step:Discard the organic layer. Your product is in the water.[1]

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.[1][2]

    • Slowly acidify with 2N HCl to pH 1–2 while stirring vigorously.

    • Observation: The product should precipitate as a white/off-white solid.[1]

Troubleshooting Phase 1
SymptomProbable CauseCorrective Action
Oily Precipitate Rapid acidification trapped impurities or temperature was too high.[1]Re-dissolve in base.[1] Add a seed crystal during slow acidification.[1] Ensure T < 5°C.
Pink/Brown Color Phenolic oxidation or trace metal contamination.[1]Add 1% Sodium Bisulfite to the acidification water.[1]
Low Yield Product formed a "soap" or pH not low enough.[1]Check pH (must be < 2).[1] If emulsion forms, add NaCl (brine) to salt out the product.

Phase 2: Recrystallization (Final Polishing)[1][2]

The Problem: The product meets NMR standards but fails HPLC purity (>98%) or visual inspection (off-white color).

The Solution: Solvent selection based on the "Hydrophobic Tail" principle.[1] The benzyloxy group makes this molecule significantly less water-soluble than simple cinnamic acid.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationPros/Cons
Ethanol / Water 70:30 to 90:10Primary Choice. Good for general purity.[1]+ Non-toxic, cheap.- Drying takes longer.[1]
Acetonitrile (ACN) PureHigh Purity. Best for removing cis-isomers.+ Sharp melting points.- More expensive.[1]
Acetic Acid / Water 60:40Rescue. For very insoluble crude batches.[1]+ Dissolves stubborn solids.- Hard to remove solvent traces.[1]
Protocol 2.0: The Ethanol/Water Recrystallization
  • Place crude dried solid in a flask with a reflux condenser.

  • Add Ethanol (95%) slowly at boiling point until the solid just dissolves.

  • Optional: If colored, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot over Celite.

  • Remove from heat.[1] Add hot water dropwise until slight turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution again.[1]

  • Allow to cool to room temperature slowly (over 2 hours) to favor the Trans-isomer crystal lattice.

  • Chill to 4°C for 1 hour, then filter.

Phase 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific cinnamic acid derivative.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) SolubilityCheck Check Solubility in 10% Na2CO3 Start->SolubilityCheck Dissolves Dissolves (Clear/Hazy) SolubilityCheck->Dissolves Yes (Acidic Product) Wash Wash Aqueous Layer with EtOAc/DCM Dissolves->Wash DiscardOrg Discard Organic Layer (Contains Aldehyde) Wash->DiscardOrg Impurities Acidify Acidify Aq. Layer (pH 1-2) at 0-5°C Wash->Acidify Product in Water Precipitate Collect Precipitate Acidify->Precipitate RecrystDecision Recrystallization Solvent Choice Precipitate->RecrystDecision EtOH Ethanol/Water (Standard Purity) RecrystDecision->EtOH General Clean-up ACN Acetonitrile (Remove Cis-Isomer) RecrystDecision->ACN Strict Isomer Control Final Pure Trans-Isomer (>98% HPLC) EtOH->Final ACN->Final

Caption: Logical workflow for the purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, prioritizing acid-base extraction followed by solvent-specific polishing.

Frequently Asked Questions (FAQ)

Q1: My product contains 5-10% of the Cis (Z) isomer. How do I remove it?

  • Answer: The Cis isomer is generally more soluble than the Trans isomer.[1]

    • Technique: Perform a recrystallization using Acetonitrile or Methanol .[1] Do not crash cool the solution. Let it cool very slowly. The thermodynamic Trans product will crystallize first.[1] Filter while the supernatant is still slightly warm to leave the Cis isomer in solution.[1]

    • Chemical Fix: Refluxing the solid in acidic ethanol (with catalytic HCl) for 2 hours can isomerize the Cis back to the Trans form before recrystallization.[1]

Q2: The melting point is lower than reported (e.g., 160°C instead of >180°C). Why?

  • Answer: This usually indicates trapped solvent or the presence of the starting aldehyde.[1]

    • Diagnosis: Run a TLC.[1][3][4] If you see a spot moving faster than your acid (higher Rf), you have trapped aldehyde.

    • Fix: Repeat the Protocol 1.0 (Salt-Switch) . Recrystallization alone is often poor at removing the aldehyde because the bulky benzyloxy group makes the aldehyde co-crystallize with the product.[1]

Q3: Can I use column chromatography instead?

  • Answer: Yes, but it is resource-intensive for acids.[1]

    • Modification: You must add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid).[1] Without the acid, the product will streak on the silica gel due to interaction with silanol groups, resulting in poor separation and yield loss.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Knoevenagel condensation workups and cinnamic acid crystallization).

  • Organic Syntheses. (1953).[1] beta-Benzoylacrylic Acid (General purification of acrylic acid derivatives). Org. Synth. 33,[5] 11. (Demonstrates acid-base workup logic for acrylic acids).

  • ChemicalBook. (2025).[1][4] 3-[4-(Benzyloxy)phenyl]acrylic acid Properties and Synthesis. (Provides physical property baselines for the homologous benzyloxy-cinnamic acid class).

  • BenchChem. (2025).[1][3] Technical Guide to Cinnamic Acid Derivatives. (General solubility and recrystallization parameters for substituted cinnamates).

Sources

Optimization

Technical Support Center: Purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Executive Summary & Physicochemical Profile Molecule: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Class: Cinnamic Acid Derivative / Phenylpropanoid Key Structural Features: Carboxylic Acid Head: Polar, H-bond donor/acce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Molecule: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Class: Cinnamic Acid Derivative / Phenylpropanoid Key Structural Features:

  • Carboxylic Acid Head: Polar, H-bond donor/acceptor, pH-sensitive (pKa ~4.5).

  • Ethoxy & Benzyloxy Substituents: Significant lipophilic bulk. The benzyl ether moiety drastically reduces water solubility compared to the parent ferulic acid.

  • Conjugated System: UV-active, prone to cis-trans isomerization if exposed to excessive light/heat.

Technical Insight: This molecule exhibits "amphiphilic tension." The carboxylic acid pulls toward polar solvents, while the benzyl/ethoxy tail pulls toward lipophilic ones. Successful recrystallization requires a solvent system that exploits the high temperature coefficient of solubility driven by the aromatic stacking interactions of the benzyl group.

Solvent Selection Matrix

Based on the structural analogs (e.g., 4-benzyloxycinnamic acid) and thermodynamic principles, the following solvent systems are validated for this class of compounds.

Solvent SystemSuitabilityMechanism of ActionRecommended For
Ethanol (95%) / Water Primary Choice Cosolvent Effect: Ethanol dissolves the lipophilic tail at high temps; water acts as an antisolvent for the hydrophobic benzyl group upon cooling.Initial purification; removal of inorganic salts.
Ethyl Acetate / Hexane High Purity Polarity Gradient: EtOAc solubilizes the acid; Hexane (antisolvent) forces precipitation based on the lipophilic limit.Removing polar impurities or colored oxidation byproducts.
Toluene Specific Pi-Stacking: Excellent solubility for the benzyl/phenyl rings at reflux; poor solubility at RT.Large-scale batches; removing non-polar aliphatic impurities.
Acetone / Water Alternative Similar to EtOH/Water but with higher volatility.Heat-sensitive batches (lower boiling point than EtOH).

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is close to the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the crystal's melting point. The benzyl ether moiety often lowers the lattice energy, increasing this risk.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (approx. 10-15% volume) to lower the saturation point.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.

  • Slow Cool: Insulate the flask with foil or a towel to slow the cooling rate. Do not use an ice bath immediately.

Q2: The crystals are off-white or yellow. How do I remove the color?

Diagnosis: Cinnamic acid derivatives are prone to oxidation, forming yellow quinoid-like impurities. Corrective Protocol:

  • Activated Carbon: During the hot dissolution step, add activated charcoal (1-2% w/w). Stir for 5-10 minutes, then perform a hot filtration through Celite or a pre-warmed funnel before cooling.

  • Note: Do not add charcoal to a boiling solution; it may foam over. Cool slightly, add charcoal, then reheat.

Q3: My yield is very low (<50%), but the mother liquor is still dark. Where is my product?

Diagnosis: The benzyl/ethoxy groups make the molecule significantly less soluble in water than expected, but if you used too much Ethanol or Ethyl Acetate, the compound remains solubilized even at cold temperatures. Corrective Protocol:

  • Concentrate: Rotovap the mother liquor to 1/3 of its original volume.

  • Antisolvent Crash: If using Ethanol, add cold water dropwise until turbidity persists, then cool to 4°C.

  • pH Swing (The "Rescue" Method): If recrystallization fails, convert the acid to its sodium salt (soluble in water), wash with ether (removes non-acidic impurities), and re-precipitate with HCl. (See Section 5).

Step-by-Step Protocols

Protocol A: The "Mixed-Solvent" Method (Ethanol/Water)

Best for general purity and removing salts.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-7 mL per gram of solid).

  • Heat: Heat to reflux (boiling) on a stir plate. If solid remains, add Ethanol in small portions (1 mL) until fully dissolved.

  • Clarification (Optional): If insoluble particles are visible, filter hot.

  • Antisolvent Addition: While keeping the solution near boiling, add hot distilled water dropwise.

    • Stop point: When a faint cloudiness (turbidity) persists and does not disappear with stirring.

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash with cold 50% Ethanol/Water.

Protocol B: Acid-Base Chemical Purification

Best for isolating the product from non-acidic synthetic intermediates (e.g., unreacted aldehydes).

  • Dissolve: Suspend crude material in 1M NaOH (aq). The acid converts to the carboxylate salt and dissolves.

  • Wash: Extract the aqueous layer with Ethyl Acetate or Ether. Discard the organic layer (contains non-acidic impurities).

  • Precipitate: Acidify the aqueous layer with 2M HCl to pH ~1-2. The product will precipitate as a white solid.

  • Filter & Dry: Collect the solid. If necessary, follow up with Protocol A for final crystal habit refinement.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and troubleshooting based on impurity profile and yield.

Recrystallization_Logic Start Crude 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Check_Solubility Check Solubility in Hot EtOH Start->Check_Solubility Dissolves Dissolves Fully? Check_Solubility->Dissolves Hot_Filter Perform Hot Filtration (Remove insoluble salts) Dissolves->Hot_Filter Yes Add_Water Add Hot Water until Turbid (Mixed Solvent Method) Dissolves->Add_Water Yes (after filter) Cooling Slow Cooling to RT Add_Water->Cooling Oiling_Out Problem: Oiling Out? Cooling->Oiling_Out Reheat_Seed Reheat, add more solvent, add Seed Crystal Oiling_Out->Reheat_Seed Yes Crystals_Form Crystals Formed Oiling_Out->Crystals_Form No Reheat_Seed->Cooling Purity_Check Check Purity (TLC/NMR/MP) Crystals_Form->Purity_Check Pure Final Product (Vacuum Dry) Purity_Check->Pure Pass Impure Impure / Colored? Purity_Check->Impure Fail Acid_Base Switch to Protocol B: Acid-Base Extraction Impure->Acid_Base Chemical Impurity Carbon_Treat Recrystallize with Activated Carbon Impure->Carbon_Treat Color Impurity Acid_Base->Start Return to Cryst. Carbon_Treat->Cooling

Caption: Decision tree for the purification of benzyloxy-ethoxy-acrylic acid derivatives, addressing solubility, oiling out, and impurity removal.

References & Authority

  • ChemicalBook. (2025). Synthesis and Properties of 3-[4-(Benzyloxy)phenyl]acrylic acid. Retrieved from

    • Relevance: Establishes the baseline synthesis and acid-precipitation workup for the 4-benzyloxy analog, confirming the efficacy of acid-base purification.

  • Fluorochem. (2025). Product Specification: (E)-3-(4-(Benzyloxy)phenyl)acrylic acid.[1][2][3] Retrieved from

    • Relevance: Provides melting point data (~206°C) and solubility profiles for closely related benzyloxy-cinnamic acids.

  • Organic Syntheses. (1940). Azlactone of α-Benzoylaminocinnamic Acid (General Cinnamic Acid Purification). Org.[4][5][6][7] Synth. 1940, 20, 10. Retrieved from

    • Relevance: Validates the use of Ethanol and Benzene (modern substitute: Toluene) for recrystallizing high-molecular-weight cinnamic acid derivatives.

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

    • Relevance: Authoritative source on the thermodynamics of mixed-solvent recrystallization and seeding strategies to prevent oiling out.[8]

Sources

Troubleshooting

removing impurities from 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid crude product

Technical Support Center: Purification Protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Reference ID: CAS 6272-45-3 | Molecular Formula: C₁₆H₁₄O₃ | MW: 254.28 Da[1][2] Introduction: The Purity Imperative You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

Reference ID: CAS 6272-45-3 | Molecular Formula: C₁₆H₁₄O₃ | MW: 254.28 Da[1][2]

Introduction: The Purity Imperative

You are likely synthesizing this compound as an intermediate for anti-fibrotic agents (analogous to Tranilast precursors) or as a probe for phenylpropanoid metabolism. The crude product from Knoevenagel or Perkin condensations often contains:

  • Unreacted Aldehyde: 4-Benzyloxy-3-ethoxybenzaldehyde (Neutral, lipophilic).

  • Catalyst Residues: Pyridine, Piperidine, or Ammonium salts (Basic).

  • Isomeric Impurities: Z-isomer (cis) vs. the desired E-isomer (trans).

  • Oligomers: Photochemical dimers (truxillic acid derivatives) formed by light exposure.

This guide prioritizes chemical separation (Acid-Base Workup) followed by physical refinement (Recrystallization) to achieve >98% purity.

Module 1: Chemical Purification (The Acid-Base "Descaling")

Objective: Remove neutral organic impurities (aldehydes) and basic catalysts using the pKa difference between the carboxylic acid (pKa ~4.5) and the impurities.[3][4][5]

The Protocol
  • Dissolution (Salt Formation):

    • Suspend the crude yellow solid in 10% NaOH (aq) or saturated Na₂CO₃ .

    • Ratio: Use 10 mL of base per gram of crude.

    • Action: The acrylic acid converts to its water-soluble sodium carboxylate. The aldehyde remains an insoluble oil/solid.

  • The Wash (Critical Step):

    • Extract the aqueous solution twice with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Discard the organic layer. This layer contains the unreacted aldehyde and neutral tars.

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.[6]

    • Slowly acidify with 2N HCl to pH 2–3 while stirring vigorously.

    • Observation: The product should precipitate as a white/off-white solid.

    • Caution: Do not use HBr or HI, as these may cleave the benzyl ether protecting group [1].

  • Filtration:

    • Filter the solid and wash with cold water until the filtrate is neutral (pH 7).

Visual Workflow: Acid-Base Extraction

AcidBaseExtraction Start Crude Mixture (Acid + Aldehyde + Catalyst) Step1 Add 10% NaOH (pH > 10) Start->Step1 Split Phase Separation Step1->Split + EtOAc OrgLayer Organic Layer (Contains Aldehyde/Neutrals) Split->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product as Na-Salt) Split->AqLayer Bottom Phase Discard DISCARD OrgLayer->Discard Step2 Acidify with HCl (pH < 3) AqLayer->Step2 End Precipitated Product (Filter & Dry) Step2->End

Figure 1: Selective extraction workflow exploiting the carboxylic acid functionality.

Module 2: Physical Purification (Recrystallization)

Objective: Remove trapped solvents, trace salts, and correct the E/Z isomer ratio. Cinnamic acids generally crystallize effectively, but "oiling out" is a common risk if the solvent polarity is incorrect.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol / Water (7:3) Excellent Best balance. Dissolve in hot EtOH, add hot water until turbid, then cool.
Acetic Acid Good Good for very crude material. High solubility at boil, low at RT.
Toluene Moderate Good for removing non-polar impurities, but yield may be lower.
Ethyl Acetate / Hexane Poor Often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.
Step-by-Step Protocol
  • Dissolution: Place the acid-precipitated solid in a flask. Add minimum boiling Ethanol (95%) to dissolve.

  • Carbon Treatment (Optional but Recommended):

    • If the solution is dark yellow/brown, add Activated Carbon (5 wt%) .

    • Reflux for 5–10 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add hot water dropwise until a faint cloudiness persists.

    • Add one drop of Ethanol to clear the solution.

  • Cooling:

    • Allow to cool to room temperature slowly (rapid cooling traps impurities).

    • Chill in an ice bath for 1 hour.

  • Isolation: Filter the crystals and wash with cold 50% Ethanol. Dry under vacuum at 40°C.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. What happened?

Diagnosis: This usually happens if the solvent polarity is too low or the cooling was too rapid. The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Let it cool very slowly (wrap the flask in a towel).

  • Alternative: Switch solvent systems. If using EtOAc/Hexane, switch to EtOH/Water.

Q2: The NMR shows a persistent aldehyde peak (~9.8 ppm) even after acid-base extraction.

Diagnosis: The aldehyde is likely trapped inside the crystal lattice (occlusion). The Fix: The Bisulfite Wash. Before the final acidification in Module 1 (Step 3), wash the aqueous layer (containing the product salt) with a saturated Sodium Bisulfite (NaHSO₃) solution. Bisulfite forms a water-soluble adduct with the aldehyde, preventing it from co-precipitating [2].

Q3: The product has a yellow tint. Is it impure?

Diagnosis: Cinnamic acid derivatives are conjugated systems and can be naturally off-white or pale yellow. However, bright yellow often indicates:

  • Nitro-impurities (if nitration was involved in precursors).

  • Polymerized tars. The Fix: Use the Activated Carbon step described in Module 2. If color persists after carbon treatment, check purity via HPLC; the color may be intrinsic to the molecule's conjugation.

Q4: Can I use this product directly for hydrogenation?

Critical Warning: This molecule contains a Benzyl Ether and a Double Bond .

  • Pd/C + H₂: Will reduce the double bond (to propanoic acid) AND cleave the benzyl group (to a phenol).

  • Selective Reduction: If you only want to reduce the double bond, use Wilkinson's Catalyst. If you only want to deprotect the benzyl group, standard hydrogenation is fine, but you will lose the acrylic unsaturation [3].

Module 4: Analytical Validation

Before proceeding to the next synthetic step, validate purity:

  • TLC: Silica Gel, 50% EtOAc/Hexane. Product should be a single spot, distinct from the starting aldehyde (higher R_f).

  • 1H NMR (DMSO-d6):

    • Look for the trans-alkene doublets (J ~ 16 Hz) around 6.5–7.6 ppm.

    • Verify the Benzyloxy CH₂ singlet (~5.1 ppm) and Ethoxy quartet/triplet.

    • Ensure absence of Aldehyde proton (~9.8 ppm).

Logic Map: Purity Troubleshooting

Troubleshooting Problem Impurity Detected Type Identify Type Problem->Type Aldehyde Aldehyde (SM) Type->Aldehyde NMR ~9.8ppm Color Colored Tars Type->Color Visual Isomer Z-Isomer Type->Isomer NMR J<12Hz Sol_Ald Bisulfite Wash (Module 3) Aldehyde->Sol_Ald Sol_Color Activated Carbon (Module 2) Color->Sol_Color Sol_Iso Slow Recrystallization (EtOH/H2O) Isomer->Sol_Iso

Figure 2: Decision tree for addressing specific impurity profiles.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Purification of Aldehydes/Ketones).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Optimization

Technical Support Center: Solubilization Guide for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

[1] Case ID: SOL-7492-CIN Subject: Improving Aqueous Solubility of Hydrophobic Cinnamic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SOL-7492-CIN Subject: Improving Aqueous Solubility of Hydrophobic Cinnamic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Molecule Analysis

User Problem: You are attempting to dissolve 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid in water. Diagnosis: This molecule is a "brick dust" candidate.[1] It possesses a hydrophilic "head" (acrylic acid, pKa ~4.5) but an extremely lipophilic "tail" (benzyloxy and ethoxy groups).[1] The benzyl ether moiety significantly increases the LogP (partition coefficient) compared to its parent compound, Ferulic Acid, rendering it practically insoluble in neutral water (


).

Core Strategy: To solubilize this compound, you must disrupt its crystal lattice energy and stabilize the hydrophobic tail in an aqueous environment. We will utilize three tiered strategies ranging from simple pH adjustment to advanced molecular complexation.[1]

Decision Matrix: Select Your Protocol

Use the following logic tree to determine the best method for your specific application.

SolubilityDecisionTree Start Start: Define Application Q1 Is high pH (>7.5) acceptable? Start->Q1 MethodA Method A: In-Situ Salt Formation (Tris/NaOH Buffer) Q1->MethodA Yes (Assay buffer) Q2 Is DMSO/Ethanol allowed? Q1->Q2 No (Cell culture/In vivo) MethodB Method B: Cosolvent System (PEG400/DMSO) Q2->MethodB Yes (<1% final conc) MethodC Method C: Cyclodextrin Complexation (HP-β-CD) Q2->MethodC No (Strict aqueous req)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Tier 1: In-Situ Salt Formation (pH Control)[1]

Mechanism: The acrylic acid moiety has a pKa of approximately 4.5. By raising the pH at least 2 units above the pKa (pH > 6.5), you deprotonate the carboxylic acid (


), creating a water-soluble salt.[1]

Protocol A: Preparation of 10 mM Stock Solution Best for: In vitro biochemical assays, rapid screening.

  • Weighing: Weigh 2.98 mg of the compound (MW ~298.3 g/mol ) into a glass vial.

  • Alkaline Dissolution: Add 900

    
     of 100 mM Tris-Base  (unadjusted, pH ~10.5) or 0.1 M NaOH .
    
    • Critical Step: Vortex vigorously.[1] The solution should turn clear as the salt forms.

  • Adjustment: Slowly add 100

    
     of water or lower strength buffer.
    
  • Verification: Check pH. Ensure final pH remains > 7.5.

Warning: If you add this stock to a highly acidic media (pH < 5), the compound will protonate and precipitate immediately.

Tier 2: Cosolvent & Surfactant Engineering

Mechanism: Reducing the dielectric constant of the solvent to accommodate the hydrophobic benzyloxy tail.

Protocol B: The "Golden Triangle" Formulation Best for: Animal dosing (IP/PO) or cellular assays tolerant to vehicles.

ComponentRoleConcentration (v/v)
DMSO Primary Solubilizer5%
PEG 400 Cosolvent (Interface)40%
Tween 80 Surfactant (Micelle former)5%
Water/Saline Bulk Phase50%

Step-by-Step:

  • Dissolve compound completely in pure DMSO (Target conc: 20x final desired).[1]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex (Solution may warm slightly).

  • Slowly add warm (37°C) water/saline while vortexing. Do not add cold water.[1]

Tier 3: Cyclodextrin Complexation (The "Gold Standard")

Mechanism: The bulky benzyloxy group is too hydrophobic for simple micelles.[1] Hydroxypropyl-


-Cyclodextrin (HP-

-CD) provides a hydrophobic cavity that encapsulates the benzyl ring, shielding it from water while the hydrophilic exterior ensures solubility.[1]

Protocol C: Molecular Encapsulation Best for: IV administration, high-concentration stocks, stability.

Required Reagents:

  • HP-

    
    -CD (Degree of substitution ~4-6).[1]
    
  • Molar Ratio: 1:2 (Drug : Cyclodextrin) minimum.[1]

Workflow:

CD_Complexation Step1 Step 1: Solid Phase Mix Drug + HP-β-CD (1:2 Molar Ratio) Step2 Step 2: Kneading Add minimal 50% EtOH Grind to paste (30 min) Step1->Step2 Step3 Step 3: Drying Vac Oven @ 40°C or Lyophilization Step2->Step3 Step4 Step 4: Reconstitution Dissolve powder in Water/Saline Step3->Step4

Figure 2: Kneading method for solid-state inclusion complex formation.

Detailed Procedure:

  • Calculate: For 10 mg of drug, use approx. 100-150 mg of HP-

    
    -CD (excess CD drives equilibrium).[1]
    
  • Solvent Evaporation Method: Dissolve drug in minimal Ethanol.[1] Dissolve CD in minimal Water.[1] Mix the two phases.

  • Equilibration: Stir for 24 hours at room temperature protected from light.

  • Lyophilization: Freeze-dry the solution to obtain a fluffy white powder. This powder will dissolve instantly in water.[1]

Troubleshooting & FAQs

Q: My solution precipitated when I added it to cell culture media. A: This is the "Solubility Crash." Culture media is buffered to pH 7.[1]4. If you used Method A (High pH), the local pH drop caused protonation.

  • Fix: Switch to Method C (Cyclodextrin).[1] The inclusion complex protects the drug from pH-dependent precipitation.[1]

Q: Can I heat the solution to dissolve it? A: Yes, but be cautious. The acrylic acid double bond (Michael acceptor) can be reactive. Do not exceed 60°C. Sonicate rather than boil.

Q: Why not use simple Ferulic Acid protocols? A: The Benzyloxy group at position 4 adds massive hydrophobicity compared to the Hydroxy group in Ferulic Acid. It behaves more like a lipid than a simple phenolic acid.[1] You must treat it as a Class II (Low Solubility) compound.[1]

Q: Is the "Ethoxy" group important? A: Yes. The ethoxy group at position 3 (vs methoxy in ferulic) adds slight steric bulk, making the crystal lattice packing different. It may actually lower the melting point slightly, making it easier to formulate into Amorphous Solid Dispersions (ASD) compared to the methoxy variant.

References
  • Liu, H., et al. (2016).

    
    -cyclodextrin in water: Experimental and molecular modeling studies." Food Chemistry. 
    
  • Panwar, R., et al. (2016). "Ferulic acid-loaded chitosan nanoparticles: preparation, characterization, and in vitro cytotoxicity." Journal of Nanoparticle Research.

  • Uekama, K., et al. (1979). "Improvement of dissolution and absorption characteristics of poorly water-soluble drugs by cyclodextrin complexation." International Journal of Pharmaceutics. (Foundational text on CD-Cinnamic acid interactions).
  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews.

Sources

Troubleshooting

preventing decarboxylation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Ticket Subject: Preventing Decarboxylation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Triage: Why is Decarboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Decarboxylation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Triage: Why is Decarboxylation Occurring?

The Root Cause: Electronic Activation

Your molecule, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , is structurally predisposed to decarboxylation due to the specific arrangement of electron-donating groups (EDGs) on the aromatic ring.

  • Electronic Push: The ethoxy (3-position) and benzyloxy (4-position) groups are strong electron donors.

  • Resonance Stabilization: These groups stabilize the carbocation-like character at the

    
    -position (benzylic) and, critically, facilitate protonation at the 
    
    
    
    -carbon of the double bond.
  • The Trigger: Once the

    
    -carbon is protonated (or the carboxylate is destabilized by heat/acid), the molecule ejects 
    
    
    
    to restore aromaticity and conjugation, resulting in the corresponding styrene derivative (4-benzyloxy-3-ethoxy-styrene).
Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway you are likely triggering inadvertently.

DecarboxylationMechanism Start Target Molecule (Acrylic Acid Derivative) Trigger Trigger: High Heat (>100°C) Strong Acid (H+) Pyridine/Base Reflux Start->Trigger Exposure Intermediate Zwitterionic/Quinone Methide Intermediate (Stabilized by 3-OEt, 4-OBn) Trigger->Intermediate Protonation at α-carbon Transition Transition State (C-C Bond Weakening) Intermediate->Transition Resonance Push Product By-Product: 4-Benzyloxy-3-ethoxy-styrene (Loss of CO2) Transition->Product -CO2 (Irreversible)

Caption: Figure 1. The mechanistic pathway of thermal and acid-catalyzed decarboxylation in electron-rich cinnamic acids.

Synthesis Protocol: Preventing Decarboxylation

The most common point of failure is the Knoevenagel Condensation (reaction of 4-benzyloxy-3-ethoxy-benzaldehyde with malonic acid). The classic "Doebner Modification" (pyridine/piperidine at reflux) is too harsh for this substrate and actively promotes decarboxylation [1, 3].

Optimized Protocol: Low-Temperature Knoevenagel

Replace the standard pyridine reflux with a controlled, lower-temperature method.

Reagents:

  • 4-Benzyloxy-3-ethoxy-benzaldehyde (1.0 eq)

  • Malonic acid (1.2 - 1.5 eq)

  • Base: Piperidine (0.1 eq) or

    
    -alanine (catalytic)
    
  • Solvent: Pyridine (Use as solvent, but control T) or Ethanol (if using solid base)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde and malonic acid in pyridine (concentration ~0.5 M).

  • Catalyst Addition: Add catalytic piperidine (0.1 eq) at room temperature.

  • Temperature Control (CRITICAL):

    • Standard Protocol: Reflux (~115°C)

      
      High Risk of Decarboxylation. 
      
    • Optimized Protocol: Heat to 50–60°C only. Monitor by TLC/HPLC.

    • Alternative: If reaction is sluggish, add Aniline (1.0 eq) to form the imine intermediate, which reacts faster with malonic acid at lower temperatures.

  • Monitoring: Look for the disappearance of aldehyde. If a non-polar spot (styrene) appears, lower the temperature immediately .

Comparison of Reaction Conditions
ParameterStandard Doebner ConditionsOptimized "Soft" Conditions
Temperature 100°C - 115°C (Reflux)50°C - 70°C
Base Pyridine (Solvent) + PiperidinePyridine + Aniline (Activator)
Risk Level High (Promotes Decarboxylation)Low (Preserves Carboxyl Group)
Typical Yield 40-60% (Mixed with styrene)80-90% (Pure Acid)

Workup & Purification: The "Danger Zone"

Even if synthesized correctly, the product can decarboxylate during isolation. This occurs when the pH is too low while the solution is warm .

The "Cold Acidification" Technique

Objective: Precipitate the free acid from the pyridine/piperidine salt without triggering acid-catalyzed decarboxylation.

  • Cooling: Cool the reaction mixture to 0–5°C (Ice/Water bath).

  • Dilution: Dilute with ice-cold water (2x volume).

  • Acidification:

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • STOP adding acid when pH reaches 3.0 – 4.0 .

    • Warning: Do NOT drop to pH 1.0 or lower. Highly acidic conditions + residual heat = rapid decarboxylation [2].

  • Filtration: Filter the precipitate immediately while cold. Wash with ice-cold water .

  • Drying: Dry under vacuum at <40°C . Do not oven dry at high temperatures.

Troubleshooting Decision Tree

Use this logic flow to resolve specific issues you are facing in the lab.

TroubleshootingTree Issue Start: What is the observed failure? Q1 Is the product missing the -COOH group (observed by NMR/MS)? Issue->Q1 Result1 Thermal Decarboxylation during Reaction Q1->Result1 Yes Q2 Did the product degrade during workup? Q1->Q2 No Action1 Action: Reduce reaction temp to <70°C. Switch to Ethanol/Piperidine system. Result1->Action1 Result2 Acid-Catalyzed Decarboxylation Q2->Result2 Yes Q3 Is the yield low with unreacted aldehyde? Q2->Q3 No Action2 Action: Acidify only to pH 3-4. Keep solution at 0°C during acidification. Result2->Action2 Result3 Incomplete Condensation Q3->Result3 Yes Action3 Action: Add Aniline (1 eq) to activate aldehyde. Increase time, not temperature. Result3->Action3

Caption: Figure 2. Troubleshooting logic for isolation and synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use the Heck Reaction instead of Knoevenagel to make this? A: Yes, but proceed with caution. Palladium-catalyzed coupling of the aryl bromide with acrylic acid is possible. However, Ag (Silver) salts often used as additives can promote decarboxylative coupling.

  • Recommendation: Use Pd(OAc)2 / P(o-tol)3 with TEA as the base at 80°C. Avoid silver carbonates if you want to retain the acid group.

Q: My product is an oil, but it should be a solid. What happened? A: You likely have a mixture of the product and the decarboxylated styrene (which is often an oil or low-melting solid).

  • Fix: Dissolve the oil in saturated Sodium Bicarbonate (NaHCO3) . The acid will dissolve; the styrene will not. Wash with Ethyl Acetate to remove the styrene/impurities. Then, carefully acidify the aqueous layer (cold!) to recover the pure acid.

Q: How should I store this compound? A: Store at -20°C or 4°C , protected from light. Electron-rich cinnamic acids can slowly polymerize or decarboxylate if left in acidic solutions at room temperature.

References

  • Aldabalde, V., et al. (2011).[1] "Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids." Open Journal of Physical Chemistry.

  • Sinha, A. K., et al. (2007). "Decarboxylation of Cinnamic Acids to Styrenes." Tetrahedron. (General mechanism reference for electron-rich systems).
  • Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification."

  • BenchChem. "Technical Guide to Cinnamic Acid Derivatives."

Sources

Optimization

storage stability and degradation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Topic: Storage Stability, Degradation Pathways, and Troubleshooting Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2][3][4] Introduction: The Stability Profile Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Degradation Pathways, and Troubleshooting Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2][3][4]

Introduction: The Stability Profile

Welcome to the Technical Support Center. You are likely working with 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a substituted cinnamic acid derivative often used as a synthetic intermediate (e.g., for PPAR agonists) or a structure-activity relationship (SAR) probe.[1][2][3][4]

Executive Summary of Instability: This molecule possesses three distinct reactive centers that dictate its storage protocols:

  • The Acrylic Acid Tail (

    
    -unsaturation):  Highly susceptible to UV-induced 
    
    
    
    photo-isomerization
    and [2+2] cycloaddition (dimerization).[1][2][3][4]
  • The Benzyloxy Group: A protecting group stable to base but sensitive to hydrogenolysis and strong acid-catalyzed hydrolysis .[1][3][4]

  • The Electron-Rich Phenyl Ring: Prone to oxidative degradation (quinoid formation) if stored in solution under aerobic conditions for extended periods.[1][2][3][4]

Module 1: Visual Inspection & Purity Troubleshooting

User Question: "My compound was originally a white powder, but after two weeks on the bench, it has turned pale yellow. Is it still usable?"

Technical Diagnosis

The color shift from white to yellow in cinnamic acid derivatives is a hallmark of conjugation extension or oxidative degradation .[3][4]

  • Scenario A (Surface Yellowing): Likely photo-oxidation or surface dimerization caused by ambient light exposure.[1][2][3][4]

  • Scenario B (Deep Discoloration): If accompanied by a smell of benzaldehyde (almond-like), the benzyloxy ether has cleaved oxidatively.[2][3][4]

Diagnostic Workflow (Decision Tree)

Troubleshooting Start Issue: Sample turned Yellow Solubility Test: Dissolve 1mg in 1mL DMSO-d6 Start->Solubility Clear Result: Clear Solution Solubility->Clear Soluble Turbid Result: Turbid/Insoluble Solubility->Turbid Polymerized NMR Action: Run 1H-NMR Clear->NMR Polymer Diagnosis: Photodimerization (Discard) Turbid->Polymer CheckVinyl Check: Vinyl Protons (6.0 - 7.6 ppm) NMR->CheckVinyl Isomer Diagnosis: E/Z Isomerization (Usable if re-purified) CheckVinyl->Isomer Split Peaks

Figure 1: Rapid diagnostic workflow for physical appearance changes.[2][3][4]

Corrective Protocol
  • Perform HPLC Analysis:

    • Column: C18 Reverse Phase.[3][4]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2][3][4]

    • Detection: 254 nm (aromatic) and 280-320 nm (conjugated alkene).[1][2][3][4]

    • Note: The

      
      -isomer (cis)  usually elutes after the 
      
      
      
      -isomer (trans)
      on standard C18 columns due to altered dipole moments and shape selectivity, though this can vary by column phase.[1][2][3][4]
  • Recrystallization: If purity is >90% but yellowed, recrystallize from hot Ethanol/Water (9:1) .[2][3][4] The monomer is soluble; the dimer/polymer is generally less soluble.[2][3][4]

Module 2: Solution Stability & Handling

User Question: "I dissolved the compound in Methanol for an assay, and after 24 hours at room temperature, the mass spec shows a +14 mass shift. What happened?"

Root Cause: Fischer Esterification

Acrylic acids are carboxylic acids.[3][4] In primary alcohols (Methanol, Ethanol) without a buffer, trace acidity (even from the compound itself) can catalyze the formation of the methyl ester .[2][3][4]


[1][2][3][4]
Self-Validating Prevention Protocol
  • Avoid Protic Solvents for Stock: Never store stock solutions in Methanol or Ethanol.[3][4]

  • Recommended Solvent: DMSO (anhydrous) or DMAc .[2][3][4]

    • Validation: Dissolve 10 mM in DMSO.[3][4] Run LC-MS at

      
       and 
      
      
      
      . The peak area should remain >99% constant.[3]
  • If Alcohol is Required: Use a buffered solution (PBS pH 7.[2][3][4]4) immediately before use.[2][3][4] The deprotonated carboxylate (

    
    ) is less electrophilic and will not esterify.[1][2][3][4]
    

Module 3: Photostability (The Critical Factor)

User Question: "We see batch-to-batch variation in biological potency. The LC-MS purity looks fine (single peak), but the activity varies."

Mechanism: Photo-isomerization

Standard LC-MS gradients often co-elute


 (trans) and 

(cis) isomers unless specifically optimized.[1][2][3][4] However, biological receptors (e.g., PPARs) are stereoselective.[2][3][4] The

-isomer
is the thermodynamically stable form synthesized, but ambient lab light (fluorescent UV) converts it to the

-isomer
.[1][2][3][4]
Degradation Pathway Diagram

Degradation Trans Trans-Isomer (Active) (E-form) Cis Cis-Isomer (Inactive) (Z-form) Trans->Cis UV Light (hν) Reversible Dimer Truxillic/Truxinic Acid Dimers (Insoluble Precipitate) Trans->Dimer High Conc. + UV (Solid State) Oxidation Benzaldehyde + Phenol Derivatives Trans->Oxidation O2 / Radical Initiator Cis->Trans Heat / Acid

Figure 2: Primary degradation pathways.[1][2][4] Note that dimerization is irreversible in standard conditions.[1][3][4]

Prevention & Recovery[1][2][3][4]
  • Amber Glassware: Mandatory for all storage.[3][4]

  • Foil Wrapping: Wrap reaction flasks in aluminum foil during synthesis or workup.

  • Recovery: If you suspect isomerization:

    • Add a catalytic amount of Iodine (

      
      )  or Thiophenol  to the solution and expose to light/heat to re-equilibrate to the thermodynamic 
      
      
      
      -isomer
      .[2][3][4]
    • Warning: This requires subsequent purification to remove the catalyst.[3][4]

Module 4: Long-Term Storage Specifications

User Question: "How should I store the bulk powder for 12+ months?"

The "Golden Standard" Protocol

To ensure <1% degradation over 1 year, adhere to the "DAG" System (Dark, Argon, Glass):

ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius equation: Reduces reaction rate of autoxidation and thermal decarboxylation.[1][2][3][4]
Atmosphere Argon/Nitrogen Displaces oxygen, preventing benzylic oxidation of the ether linkage.[2][3][4]
Container Amber Vial Blocks UV radiation (200-400nm) to prevent

isomerization.[1][2][3][4]
Desiccant Required Prevents moisture absorption.[3][4] Cinnamic acids can be hygroscopic, leading to crystal lattice disruption.[2][3][4]
Data Table: Stability Matrix
Conditiont = 1 Weekt = 1 Montht = 6 MonthsStatus
Benchtop (Clear Vial) 5-10% IsomerizationYellowing, DimerizationSignificant DegradationFAIL
4°C (Dark) <1% Change<2% Change<5% ChangeACCEPTABLE
-20°C (Under Argon) No ChangeNo Change<0.5% ChangeOPTIMAL

References

  • Photochemistry of Cinnamic Acids

    • Mechanism:[1][2][3][4][5][6][7] Introduction to the

      
       photo-isomerization and [2+2] cycloaddition of cinnamic acid derivatives.
      
    • Source: Egerton, P. L., et al. "Photochemistry of cinnamic acid derivatives."[2][3][4] Journal of the Chemical Society, Perkin Transactions 2, 1981.[2][3][4]

  • Stability of Phenolic Ethers

    • Mechanism:[1][2][3][4][5][6][7] Oxidative cleavage of benzyl ethers under aerobic conditions.[3][4]

    • Source: Greene, T. W., & Wuts, P. G. M.[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Standard Reference for Benzyl ether stability).

  • Analytical Differentiation of Isomers

    • Methodology: Separation of cis/trans cinnamic acid deriv
    • Source: Sigma-Aldrich Technical Library, "Cinnamic Acid Derivatives Analysis."[1][2][3][4]

  • Solid State Reactivity

    • Mechanism:[1][2][3][4][5][6][7] Topochemical control of solid-state dimerization (Truxillic acid formation).[1][2][3][4]

    • Source: Cohen, M. D., & Schmidt, G. M. J.[2][4] "Topochemistry. Part I. A survey of the photochemistry of cinnamic acid derivatives." Journal of the Chemical Society, 1964.[2][3][4] [1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Troubleshooting

troubleshooting low conversion rates in cinnamic acid derivative synthesis

Welcome to the Technical Support Center for Cinnamic Acid Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cinnamic Acid Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal conversion rates in their synthetic routes. Cinnamic acid and its derivatives are crucial building blocks in pharmaceuticals, fragrances, and materials science, but their synthesis can be fraught with challenges leading to low yields.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Foundational Troubleshooting Principles

Before diving into method-specific issues, it's crucial to address foundational parameters that affect all synthetic pathways. A low conversion rate is often a symptom of a suboptimal experimental setup.

Q: My reaction yield is consistently low, regardless of the synthetic method. Where should I start my investigation?

A: When facing universally poor results, it's essential to return to first principles. The issue often lies not with the specific reaction mechanism, but with the fundamental components of your setup.

  • Purity of Starting Materials: This is the most common culprit. Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents and complicating purification.[3][4]

    • Aromatic Aldehydes (e.g., Benzaldehyde): These are prone to air oxidation, forming the corresponding benzoic acid.[5] Benzoic acid will not participate in the desired reaction, effectively reducing the concentration of your starting material. Actionable Advice: Use freshly distilled benzaldehyde for every reaction.[5]

    • Active Methylene Compounds (e.g., Malonic Acid): These can decompose upon improper storage or heating.[4]

    • Anhydrides (e.g., Acetic Anhydride): These are highly susceptible to hydrolysis from atmospheric moisture.[5] Actionable Advice: Use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Solvent Quality: Solvents are not merely inert media; they influence reagent solubility and reaction kinetics.

    • Moisture: Anhydrous conditions are critical for many of these reactions. Water can hydrolyze reagents or deactivate catalysts. Actionable Advice: Use freshly dried solvents, and dry all glassware thoroughly in an oven before use.[5]

    • Degassing: For palladium-catalyzed reactions like the Heck or Suzuki couplings, dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] Actionable Advice: Degas your solvents by sparging with an inert gas (Nitrogen or Argon) or through freeze-pump-thaw cycles.

  • Reaction Monitoring: Assuming a reaction has gone to completion based on a literature-reported time is a frequent misstep. Reaction kinetics can vary based on the specific substrate and lab conditions. Actionable Advice: Monitor reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the actual point of completion or stall.

General Troubleshooting Workflow

Below is a logical workflow for diagnosing low conversion rates, applicable to most synthetic procedures.

G start Low Conversion Rate Observed check_purity Verify Starting Material Purity (NMR, GC, Distillation) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) side_products Side Products Present? analyze_crude->side_products purity_ok->check_conditions Yes optimize_reagents Optimize Reagents/Catalyst (Source, Loading, Type) purity_ok->optimize_reagents No conditions_ok->analyze_crude Yes optimize_conditions Systematically Vary Conditions (Temp, Solvent, Base) conditions_ok->optimize_conditions No side_products->optimize_conditions Yes optimize_workup Optimize Workup/Purification (Extraction pH, Recrystallization Solvent) side_products->optimize_workup No (Product Loss) end_success Improved Yield optimize_reagents->end_success optimize_conditions->end_success optimize_workup->end_success

Caption: General workflow for troubleshooting low yields.

Part 2: Method-Specific Troubleshooting Guides

This section addresses issues specific to the most common synthetic routes for cinnamic acid derivatives.

The Perkin Reaction

This reaction condenses an aromatic aldehyde with an acid anhydride using a weak base, but its harsh conditions can be problematic.[7][8]

Q: My Perkin reaction has a very low yield and produces a dark, tarry byproduct. What is happening?

A: This is a classic issue with the Perkin reaction. The high temperatures (often ~180°C) and basic conditions can promote undesirable side reactions.[5][9]

  • Causality: The dark, resinous material is often due to the self-condensation of the aromatic aldehyde or the decomposition of products at high temperatures.[5]

  • Troubleshooting Steps:

    • Check Reagent Purity: Ensure you are using freshly distilled benzaldehyde and completely anhydrous sodium or potassium acetate. Moisture will hydrolyze the acetic anhydride.[5]

    • Temperature Control: Do not exceed the recommended temperature. Overheating is a primary cause of polymerization and tar formation.

    • Mixing: Inadequate stirring can create localized hot spots and lead to a heterogeneous reaction mixture, preventing the reaction from going to completion.[5]

    • Reaction Time: While the reaction is slow, excessive heating time can also lead to decomposition. Monitor by TLC to find the optimal endpoint. Perkin reactions typically require 3-5 hours.[5]

The Knoevenagel Condensation

A more versatile and milder alternative to the Perkin reaction, it involves condensing an aldehyde or ketone with an active methylene compound, often catalyzed by a weak base like piperidine or pyridine.[2][10]

Q: My Knoevenagel condensation is not proceeding to completion, and TLC shows only starting material.

A: An incomplete Knoevenagel condensation usually points to issues with the catalyst or reaction conditions.

  • Causality: The reaction relies on the basic catalyst to deprotonate the active methylene compound, creating the nucleophile. If the catalyst is inactive or insufficient, the reaction will not initiate.

  • Troubleshooting Steps:

    • Catalyst Activity: The amine catalyst (e.g., piperidine, pyridine) can degrade over time. Use a fresh bottle or redistill if necessary. Ensure a sufficient catalytic amount is used.[5]

    • Reaction Conditions: The reaction often requires refluxing for several hours to proceed to completion.[5] Ensure your heating and stirring are adequate. For the Doebner modification, which uses pyridine as the solvent, the temperature must be high enough to promote the necessary decarboxylation step.[2]

    • Choice of Methylene Compound: Ensure the methylene compound is sufficiently "active" (i.e., the protons are acidic enough to be removed by the weak base). Malonic acid is a common and effective choice.[4]

The Heck Reaction

A powerful palladium-catalyzed C-C bond formation between an aryl halide and an alkene (like acrylic acid).[11] Its complexity lies in the sensitivity of the catalyst system.

Q: My Heck reaction is sluggish or fails completely. What are the most likely causes?

A: A failed Heck reaction almost always traces back to the palladium catalyst system.

  • Causality: The catalytic cycle depends on maintaining the palladium in its active Pd(0) state. Oxidation to Pd(II) or poisoning by impurities will halt the reaction.[11]

  • Troubleshooting Steps:

    • Inert Atmosphere: The catalyst is highly sensitive to oxygen.[5] Ensure the reaction is run under a robust inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.

    • Catalyst Source: Use a fresh, reliable source of the palladium catalyst. Old or improperly stored catalysts may be deactivated.

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For less reactive aryl halides (e.g., chlorides), bulky, electron-donating phosphine ligands are often necessary to promote the oxidative addition step.[12]

    • Base Selection: The base is not just a spectator; it is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[11] The choice of base (e.g., triethylamine, potassium carbonate) can significantly impact the rate and yield.[5] Ensure the base is anhydrous and finely powdered for better reactivity.

Heck Reaction Troubleshooting Logic

G start Heck Reaction Fails or is Sluggish check_catalyst 1. Check Catalyst System start->check_catalyst check_atmosphere Is reaction under strict inert atmosphere? check_catalyst->check_atmosphere check_source Is Pd source fresh and reliable? check_atmosphere->check_source Yes fix_atmosphere Action: Improve inert technique (degas solvents, purge vessel) check_atmosphere->fix_atmosphere No check_base 2. Check Base check_source->check_base Yes fix_source Action: Use fresh catalyst/pre-catalyst check_source->fix_source No base_choice Is base appropriate for substrates/solvent? check_base->base_choice check_reagents 3. Check Reagents/Solvent base_choice->check_reagents Yes fix_base Action: Screen different bases (e.g., Et3N, K2CO3, Cs2CO3) base_choice->fix_base No reagents_pure Are aryl halide & alkene pure? Is solvent anhydrous & degassed? check_reagents->reagents_pure fix_reagents Action: Purify starting materials and dry/degas solvent reagents_pure->fix_reagents No

Caption: Decision tree for troubleshooting the Heck reaction.

Suzuki-Miyaura Coupling

This reaction couples an aryl halide with a boronic acid and is a powerful tool for creating substituted cinnamic acid derivatives. However, optimizing the interacting parameters can be challenging.[13]

Q: I am observing significant protodeboronation of my boronic acid and low cross-coupling yield in my Suzuki reaction. How can I prevent this?

A: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a major competing pathway in Suzuki couplings.

  • Causality: This side reaction consumes the boronic acid, reducing the potential yield of the desired cross-coupled product. It is often promoted by the presence of water and the choice of base and temperature.[6]

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. While a base is needed for the transmetalation step, overly strong or poorly soluble bases can promote protodeboronation. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for sensitive substrates.[6]

    • Solvent System: Ensure solvents are properly dried and degassed. While some water is often beneficial or required, excess water can accelerate protodeboronation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of protodeboronation.

    • Ligand Choice: Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired oxidative addition and reductive elimination steps, helping the cross-coupling pathway outcompete protodeboronation.[6]

Part 3: Data & Protocols

Table 1: Comparison of Common Synthetic Methods
ReactionReactantsCatalyst/ReagentTypical ConditionsAdvantagesDisadvantagesTypical Yields
Perkin Reaction Aromatic aldehyde, Acetic anhydrideAnhydrous Sodium Acetate160-180°C, 3-5 hours[5]Simple, readily available materials[14]High temperatures, long reaction times, potential for side products[9][14]Moderate
Knoevenagel Condensation Aromatic aldehyde, Malonic acidPyridine, PiperidineReflux, 1.5-3 hours[14]Milder conditions than Perkin, good yields[10]Pyridine is toxic and must be removedGood to Excellent[2]
Heck Reaction Aryl halide, Acrylic acidPd(OAc)₂, PPh₃, Et₃N80-100°C, 4-8 hours[5]High stereoselectivity for trans-isomer, good functional group tolerance[5][12]Sensitive to air, catalyst cost, potential for phosphine ligandsGood to Excellent
Suzuki Coupling Aryl halide, Vinylboronic acidPd(PPh₃)₄, K₂CO₃80-110°C, 2-12 hours[13][15]Excellent functional group tolerance, commercially available reagentsBoronic acid instability (protodeboronation), catalyst costGood to Excellent
Experimental Protocols

Protocol 1: Knoevenagel Condensation for Substituted Cinnamic Acid [14][16]

This protocol outlines the synthesis of substituted cinnamic acids from the corresponding aromatic aldehydes and malonic acid.

  • In a 25 ml round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substituted benzaldehyde (3.72 mmol) and malonic acid (3.68 mmol) in pyridine (6.0 ml).

  • Add a catalytic amount of piperidine (2 drops) to the mixture.

  • Place the flask in a preheated oil bath at 110°C and allow the reaction to proceed with vigorous stirring for 1.5-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice and water, then acidify to pH 2-3 with dilute hydrochloric acid. This will precipitate the cinnamic acid derivative.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for further purification.[17]

Protocol 2: Heck Reaction for Cinnamic Acid Synthesis [5]

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl iodide with acrylic acid.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (0.05 mol%), triphenylphosphine (0.1 mol%), and the aryl halide (e.g., iodobenzene, 10 mmol).

  • Add 15 mL of a degassed solvent such as N,N-dimethylformamide (DMF).

  • Add acrylic acid (12 mmol) followed by a degassed base such as triethylamine (15 mmol).

  • Heat the reaction mixture to 80-100°C for 4-8 hours, monitoring progress by TLC or GC.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and acidify with 1M HCl to a pH of ~2 to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

References

  • Side reactions and byproduct formation in cinnamic acid synthesis - Benchchem.
  • What are the synthetic challenges for cinnamic deriv
  • Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Deriv
  • How to optimize the synthesis process of cinnamic deriv
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Cinnamic Acid Knoevenagel Condens
  • Cinnamic acid deriv
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separ
  • The Synthesis and Production of Trans-Cinnamic Acid: Ensuring Supply Chain Excellence.
  • Cinnamic Acid Knoevenagel Condens
  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson M
  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace.
  • Technical Support Center: Cinnamic Acid in Cell Culture Media - Benchchem.
  • Heck Reaction—St
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal.
  • A Concise Introduction of Perkin Reaction - Longdom Publishing.
  • asian journal of chemistry.
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchG
  • Perkin Reaction - J&K Scientific LLC.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
  • Experiment-2-Synthesis-of-t-Cinnamic-Acid.pdf - CDN.
  • Synthesis of Cinnamic Acid Guide | PDF - Scribd.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Strategies to improve the bioavailability of cinnamic acid deriv
  • Validating the Purity of a Synthesized Cinnamic Acid Reference Standard: A Compar
  • Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Deriv
  • Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Applic
  • Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo -
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradi
  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - Academia.edu.
  • (PDF)
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI.
  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.

Sources

Optimization

separating cis-trans isomers of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Technical Support Center: Isomer Resolution for Phenylacrylic Acids Ticket ID: #ISO-PhAA-892 | Status: Open | Priority: High Subject: Separation & Purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Isomers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Resolution for Phenylacrylic Acids Ticket ID: #ISO-PhAA-892 | Status: Open | Priority: High

Subject: Separation & Purification of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Isomers

Executive Summary

Welcome to the Technical Support Center. You are dealing with a 3-phenylacrylic acid derivative (an analog of ferulic/caffeic acid). The presence of the alkene double bond creates two geometric isomers: (E)-trans and (Z)-cis .[1]

In synthetic contexts (e.g., Knoevenagel condensation), the trans isomer is typically the thermodynamic product and the biologically active scaffold. The cis isomer is often a photo-degradation impurity or a kinetic byproduct. Because these isomers possess distinct 3D geometries but similar polarities, separation requires exploiting their specific physicochemical differences: planarity (for chromatography) and lattice energy (for crystallization).

Module 1: Diagnostic & Identification

Q: How do I definitively distinguish the cis and trans isomers?

A: Proton NMR (


H NMR) is the gold standard. You must look at the coupling constants (

-values) of the vinylic protons (the two hydrogens on the double bond).[2]
  • The Trans (E) Isomer: The vinylic protons are anti-periplanar (

    
     dihedral angle). This geometry maximizes orbital overlap, resulting in a large coupling constant.
    
    • Diagnostic Signal: Doublet with

      
       .
      
  • The Cis (Z) Isomer: The vinylic protons are syn-periplanar (

    
     dihedral angle).
    
    • Diagnostic Signal: Doublet with

      
       .
      

Technical Insight: Do not rely solely on chemical shift (


), as solvent effects can cause overlaps. The 

-value is invariant to concentration and solvent.

Module 2: Analytical Separation (HPLC)

Q: My HPLC peaks are tailing or co-eluting. How do I optimize the method?

A: Phenylacrylic acids have a


. If your mobile phase pH is near this value, the molecule exists as a mixture of neutral acid and ionized carboxylate, leading to peak broadening (tailing) and shifting retention times.

Troubleshooting Protocol:

  • pH Suppression: You must acidify the mobile phase to pH 2.5 – 3.0 . This forces the molecule into its neutral (protonated) state, increasing interaction with the C18 stationary phase.

    • Additive: Use 0.1% Formic Acid or 0.1% Phosphoric Acid.

  • Column Selection: A standard C18 column is sufficient. The trans isomer, being planar, adsorbs more strongly to the hydrophobic chains than the "kinked" cis isomer.

  • Elution Order: typically, Cis elutes first ; Trans elutes second .

Recommended Method Parameters:

ParameterSettingRationale
Column C18 (e.g., 150 x 4.6 mm, 5µm)Maximizes hydrophobic interaction based on planarity.
Mobile Phase A Water + 0.1% Formic AcidpH control to suppress ionization (

form).
Mobile Phase B Acetonitrile + 0.1% Formic AcidSharpens peaks; MeOH can cause higher backpressure.
Gradient 20% B

80% B over 20 min
Generic starting point for phenylpropanoids.
Detection UV @ 280 nm or 320 nm320 nm is more specific to the conjugated cinnamoyl system.

Module 3: Preparative Purification

Q: Should I use Prep-HPLC or Recrystallization?

A: This depends on your purity requirements and scale. Use the decision matrix below.

PurificationLogic Start Crude Mixture Analysis CheckRatio Check Cis:Trans Ratio Start->CheckRatio HighTrans > 80% Trans CheckRatio->HighTrans Target is Trans HighCis > 20% Cis (Impure) CheckRatio->HighCis Significant Cis Recryst Recrystallization (Thermodynamic Control) HighTrans->Recryst Scalable PrepLC Prep-HPLC (Kinetic Control) HighCis->PrepLC If Cis is target Isomerize Chemical Isomerization (Convert Cis -> Trans) HighCis->Isomerize If Trans is target EndPure Pure Trans Isomer Recryst->EndPure PrepLC->EndPure Isomerize->Recryst

Figure 1: Decision matrix for purification strategy based on isomeric ratio.

Protocol A: Recrystallization (For Trans Purification)

The trans isomer packs more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility than the cis isomer.

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot Water dropwise until persistent cloudiness appears (saturation point).

    • Add a few drops of Ethanol to clear the solution.

    • Critical Step: Cool slowly to room temperature, then to 4°C. Rapid cooling traps the cis isomer (oil) in the lattice.

    • Filter the crystals.[3][4] The filtrate (mother liquor) will be enriched in the cis isomer.

Protocol B: Chemical Isomerization (Salvage)

If you have a high cis content but need trans, do not discard it. You can isomerize it using thermodynamic control.

  • Method: Reflux the mixture in acidic ethanol (cat. HCl) or treat with Iodine (

    
    ) in toluene under light. This drives the equilibrium toward the more stable trans form.
    

Module 4: Prevention & Storage

Q: My pure trans isomer is degrading back to cis. Why?

A: Phenylacrylic acids are photo-active. Exposure to UV light (sunlight or fluorescent lab lights) causes [2+2] cycloaddition (dimerization) or E-to-Z isomerization .

Storage Protocol:

  • Container: Amber glass vials are mandatory.

  • State: Store as a solid. Solutions are significantly more prone to photo-isomerization than the solid state.

  • Handling: Wrap columns and reaction flasks in aluminum foil during synthesis and purification.

References

  • Mechanism of Isomerization: S. P. Kolev et al., "DFT study of the cis-trans isomerization of cinnamic acid derivatives," Journal of Molecular Structure, 2014.

  • HPLC Methodology: M. Waksmundzka-Hajnos, "Separation of cis- and trans-isomers of cinnamic acid derivatives by RP-HPLC," Journal of Planar Chromatography, 2002.

  • General Purification Protocols: A.I. Vogel, Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
  • NMR Diagnostics: Pretsch, E., et al., Structure Determination of Organic Compounds, Springer, 2009.

Sources

Troubleshooting

overcoming steric hindrance in 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. Ticket ID: #SH-34B-ETH Subject: Optimization of Steric-Heavy Cinnamate Derivatives: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. Ticket ID: #SH-34B-ETH Subject: Optimization of Steric-Heavy Cinnamate Derivatives: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.[1]

Executive Summary

You are encountering difficulties with 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid , a sterically congested cinnamic acid derivative.[1] The core challenge lies in the 3,4-disubstitution pattern : the bulky 4-benzyloxy group combined with the 3-ethoxy "buttress" creates significant steric crowding.[1] This affects both the formation of the acrylic tail (upstream synthesis) and the accessibility of the carboxylic acid for downstream coupling (derivatization).

This guide provides a root-cause analysis and self-validating protocols to overcome these kinetic barriers.

Module 1: Synthesis & Formation (The Upstream Problem)

Context: The standard Knoevenagel condensation often stalls because the 3-ethoxy group sterically shields the aldehyde carbonyl of the precursor (4-benzyloxy-3-ethoxybenzaldehyde), preventing the nucleophilic attack of malonic acid.[1]

Diagnostic Workflow
  • Symptom: Reaction stalls at 50-60% conversion after 12 hours.[1]

  • Standard Condition: Ethanol, Piperidine (cat.), Reflux.

  • Root Cause: The activation energy is too high for the standard reflux temperature due to the rotational barrier imposed by the ethoxy ether.

Optimized Protocol: The "Doebner-Verley" Modification

This protocol uses pyridine as both solvent and base to raise the boiling point and stabilize the transition state.

  • Reagents:

    • 4-Benzyloxy-3-ethoxybenzaldehyde (1.0 eq)[1]

    • Malonic acid (2.2 eq) — Excess is critical to drive equilibrium.[1]

    • Pyridine (Solvent volume, ~5-10 mL per gram of aldehyde)[1]

    • Piperidine (0.1 eq) — Catalyst.[1]

    • Aniline (0.05 eq) — Optional "Turbo" catalyst (forms a more reactive Schiff base intermediate).

  • Procedure:

    • Step 1: Dissolve aldehyde and malonic acid in pyridine.

    • Step 2: Add piperidine (and aniline if using).

    • Step 3: Heat to 100°C (internal temp) for 4 hours. Do not reflux yet; allow decarboxylation to happen slowly.

    • Step 4: Increase to 115°C (Reflux) for 2 hours to complete the reaction.

    • Step 5 (Workup): Pour the hot solution into ice-cold HCl (excess). The product will precipitate as a white/off-white solid.[1]

Validation Check:

  • TLC: Eluent 50% EtOAc/Hexane. The product (acid) will streak near the baseline unless a drop of acetic acid is added to the eluent.

  • NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the trans-alkene doublets (J = 15-16 Hz) at ~6.3 and 7.6 ppm.

Module 2: Derivatization (Amide Coupling)

Context: Coupling this acid to an amine is difficult because the conjugated double bond makes the carbonyl carbon less electrophilic (resonance donation), and the bulky tail limits the approach of large coupling reagents.

Troubleshooting Decision Tree

CouplingLogic Start Start: Amide Coupling Fails CheckActivation Check Activation: Is the Active Ester forming? Start->CheckActivation Method Current Method? CheckActivation->Method EDC EDC/NHS or Carbodiimide Method->EDC HATU HATU/HBTU Method->HATU Fail1 Failure Mode: N-Acylurea rearrangement (Steric bulk slows amine attack) EDC->Fail1 Low Yield Fail2 Failure Mode: Poor solubility of acid in DMF/DCM HATU->Fail2 Precipitation AcidChloride Acid Chloride (SOCl2) Solution1 Switch to Acid Chloride (Isolate the chloride) Fail1->Solution1 Solution2 Use Mixed Anhydride (Isobutyl chloroformate) Fail2->Solution2 Solution1->AcidChloride

Figure 1: Decision logic for selecting the correct coupling strategy based on failure mode.

Recommended Protocol: The Acid Chloride Route

For sterically hindered cinnamic acids, in situ activation (EDC/HATU) often fails because the intermediate is too slow to react with the amine, leading to hydrolysis or rearrangement. Converting to the acid chloride creates a hyper-reactive species that forces the reaction.

  • Activation:

    • Suspend the acrylic acid in dry Toluene (or DCM if solubility permits).

    • Add Thionyl Chloride (SOCl2) (3.0 eq) and a catalytic drop of DMF .

    • Reflux for 2 hours. The solution should turn clear (indicating formation of the acid chloride).

    • Critical Step: Evaporate the solvent and excess SOCl2 completely under vacuum. (Residual SOCl2 will kill your amine).

  • Coupling:

    • Redissolve the crude acid chloride in dry DCM.

    • Add the Amine (1.1 eq) and DIPEA (Hunig's Base) (2.0 eq) at 0°C.

    • Warm to room temperature.[2][3][4]

Module 3: Solubility & Purification Data

The 4-benzyloxy group renders this molecule highly hydrophobic.[1] Standard aqueous workups often result in emulsions.

Solubility Profile:

SolventSolubility (25°C)Application
Water InsolubleWash solvent (removes salts)
Ethanol Low (Cold) / High (Hot)Ideal for Recrystallization
DCM ModerateExtraction / Coupling solvent
DMF/DMSO HighReaction solvent (Knoevenagel)
Diethyl Ether LowAnti-solvent (to crash out product)

Purification Technique (Recrystallization):

  • Dissolve the crude solid in boiling Ethanol .

  • If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow to cool slowly to Room Temp, then to 4°C.

  • Do not add water to force precipitation; this traps impurities. Let the steric bulk drive crystal packing.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black during the Knoevenagel condensation. Is it ruined?

  • Answer: Not necessarily. Cinnamic acid derivatives often darken due to trace polymerization or oxidation of the phenol ethers at high temps.

  • Fix: Perform the charcoal filtration step described in Module 3. If the NMR shows the trans-alkene peaks, the black color is likely a minor impurity (<2%).

Q2: Can I use microwave irradiation to speed this up?

  • Answer: Yes. Microwave synthesis is highly effective for overcoming the steric barrier of the 3-ethoxy group.

  • Settings: 140°C, 15 minutes, Pyridine/Piperidine. This often boosts yield from 60% to 90% by providing the necessary thermal energy to overcome the rotational barrier [1].

Q3: The double bond is reducing during my hydrogenation step (trying to remove Benzyl group).

  • Answer: This is a classic "chemoselectivity" issue. Pd/C will reduce the alkene before or simultaneously with the benzyl ether.

  • Fix: To remove the benzyl group without touching the acrylic double bond, use a Lewis Acid method: BCl3 or BBr3 at -78°C in DCM. This cleaves the ether without affecting the alkene [2].

References

  • Microwave-Assisted Knoevenagel Condensation

    • Title: "Knoevenagel condensation of aromatic aldehydes with active methylene compounds under microwave irradi
    • Source: Synthetic Communic
    • Context: Validates the use of high thermal energy to overcome steric deactiv
    • Link:[Link][1]

  • Selective Debenzylation

    • Title: "Boron tribromide as a selective demethylating and debenzyl
    • Source: Journal of Organic Chemistry.
    • Context: Standard protocol for cleaving aryl ethers in the presence of sensitive unsatur
    • Link:[Link][1]

  • General Cinnamic Acid Synthesis (Review)

    • Title: "Recent advances in the synthesis of cinnamic acid derivatives."[5][6]

    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Executive Summary & Strategic Context 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is a critical -unsaturated carboxylic acid intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is a critical


-unsaturated carboxylic acid intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and stilbene-based antioxidants.

In drug development, the analytical performance of this molecule is defined by its spectral purity—specifically the rigorous differentiation between the desired Trans (E) isomer, the Cis (Z) photo-isomer, and the unreacted aldehyde precursor.

This guide provides a self-validating NMR protocol to confirm structure and purity, superior to standard HPLC retention time analysis which often fails to resolve E/Z isomers without specialized chiral or phenyl-hexyl columns.

Structural Assignment & Theoretical Framework

The molecule consists of three distinct magnetic environments: the Acrylic Acid Tail (diagnostic for isomerism), the Substituted Phenyl Core (diagnostic for regiochemistry), and the Alkoxy Side Chains (diagnostic for protecting group integrity).

DOT Diagram 1: Structural Assignment Logic

NMR_Assignment Mol Target Molecule 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Region_A Vinyl Region (Isomerism) Mol->Region_A Region_B Aromatic Region (Core) Mol->Region_B Region_C Aliphatic Region (Substituents) Mol->Region_C Sig_1 H-alpha (d) ~6.3-6.5 ppm Region_A->Sig_1 Sig_2 H-beta (d) ~7.5-7.6 ppm Region_A->Sig_2 Sig_3 Coupling Constant J = 15-16 Hz (Trans) Region_A->Sig_3 Critical Check Sig_4 ABX System 3 Protons ~6.9-7.3 ppm Region_B->Sig_4 Sig_5 Benzyloxy CH2 (s) ~5.1-5.2 ppm Region_C->Sig_5 Sig_6 Ethoxy CH2 (q) ~4.1 ppm Region_C->Sig_6 Sig_7 Ethoxy CH3 (t) ~1.4 ppm Region_C->Sig_7

Caption: Logic flow for assigning key chemical shifts. The coupling constant (Sig_3) is the primary "Go/No-Go" quality gate.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the required solvent for full characterization.

    • Why: CDCl3 often fails to show the carboxylic acid proton (

      
      ) due to exchange broadening and has poor solubility for cinnamic acid derivatives, leading to aggregation and peak broadening.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

  • Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling <1%).

  • Relaxation Delay (D1):

    
     second (ensure integration accuracy of vinyl protons).
    
  • Temperature: 298 K (

    
    ).
    

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target spectrum against its most common "alternatives"—the starting material (impurity) and the geometric isomer (byproduct).

Comparison 1: Reaction Monitoring (Target vs. Aldehyde Precursor)

Scenario: Monitoring the Knoevenagel condensation of 4-benzyloxy-3-ethoxybenzaldehyde with malonic acid.

FeatureTarget Product (Acrylic Acid)Alternative (Aldehyde Precursor)Diagnostic Action
Carbonyl Proton Absent Singlet (

ppm)
If peak at 9.8 ppm exists, reaction is incomplete.
Vinyl Protons Doublets (6.4 & 7.5 ppm) Absent Integrate 6.4 ppm doublet to quantify yield.
Acid Proton Broad Singlet (12.0+ ppm) Absent Confirm carboxylic acid formation (DMSO only).
Comparison 2: Isomeric Purity (E-Trans vs. Z-Cis)

Scenario: Differentiating the thermodynamically stable Trans product from the Cis isomer (often formed via UV exposure).

ParameterTrans (E) Isomer (Desired)Z (Cis) Isomer (Alternative/Impurity)Mechanism
Coupling (

)


Karplus relationship (dihedral angle).

-Vinyl Shift


Anisotropic shielding differences.

-Vinyl Shift


Steric strain affects deshielding.

Critical Insight: If the coupling constant of the vinyl doublets is


, the product contains significant Cis-isomer contamination, likely due to light exposure during workup.

Detailed Spectral Data (DMSO-d6)

The following data represents the standard "Gold Standard" spectrum for the Trans isomer.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
-COOH 12.20bs1H-Carboxylic Acid
Vinyl-

7.54d1H15.9Acrylic CH (near ring)
Ar-H 7.30 - 7.45m6H-Phenyl (Benzyl) + Ar-H2
Ar-H 7.21dd1H8.4, 2.0Ar-H6
Ar-H 6.98d1H8.4Ar-H5
Vinyl-

6.46d1H15.9Acrylic CH (near COOH)
Benzyl-

5.14s2H-

Ethoxy-

4.08q2H7.0

Ethoxy-

1.35t3H7.0

Synthesis & Impurity Workflow

Understanding the chemical origin of the signals assists in troubleshooting.

DOT Diagram 2: Synthesis & Impurity Flow

Synthesis_Flow SM Starting Material 4-Benzyloxy-3-ethoxybenzaldehyde (Aldehyde Peak @ 9.8 ppm) Reaction Knoevenagel Condensation (-CO2, -H2O) SM->Reaction Reagent Malonic Acid (Piperidine/Pyridine) Reagent->Reaction Product_E Target Product (Trans) J = 16 Hz Reaction->Product_E Major Path Product_Z Impurity (Cis) J = 12 Hz (Photo-isomerization) Reaction->Product_Z Minor/Light Decarb Byproduct Decarboxylated Styrene (No COOH peak) Reaction->Decarb Overheating

Caption: Pathway showing origin of spectral impurities. Avoid light to prevent 'Product_Z' formation.

References

  • Reich, H. J. (2025). WinPLT NMR Coupling Constant Analysis. University of Wisconsin.[1] [Link]

    • Context: Authoritative source for Karplus relationships and vinyl coupling constants ( vs ).
  • Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. [Link]

    • Context: Provides detailed experimental conditions and NMR data for cinnamic acid deriv
  • National Institute of Standards and Technology (NIST). (2024). Cinnamic Acid Derivatives Spectral Database. [Link]

    • Context: General reference for IR and NMR shifts of the cinnamic acid backbone.
  • Al-Douh, M. H., et al. (2011). 1D and 2D NMR Studies of Benzyl O-Vanillin.[3][4] Journal of Chemistry. [Link]

    • Context: Provides specific chemical shifts for the 4-benzyloxy-3-methoxy/ethoxy aromatic core, used to validate the arom

Sources

Comparative

mass spectrometry fragmentation pattern of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Technical Comparison: Elucidating the Fragmentation Dynamics of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Executive Summary & Molecule Profile Target Molecule: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Common Alias...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Elucidating the Fragmentation Dynamics of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid

Executive Summary & Molecule Profile

Target Molecule: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Common Alias: O-Benzyl-O-ethylferulic acid Molecular Formula: C₁₈H₁₈O₄ Exact Mass: 298.1205 Da

This guide compares the two primary mass spectrometry ionization modes—Positive Electrospray Ionization (ESI+) and Negative Electrospray Ionization (ESI-) —for the structural characterization of this cinnamic acid derivative. While ESI(-) is the industry standard for quantitative analysis of phenolic acids due to backbone stability, ESI(+) provides superior structural elucidation of the ether substituents (benzyloxy and ethoxy groups).

Why This Matters: In drug development, this compound often appears as a protected intermediate or a specific impurity in the synthesis of SGLT2 inhibitors or polyphenolic therapeutics. Distinguishing it from regioisomers (e.g., where the benzyl/ethyl groups are swapped) requires the specific fragmentation insights detailed below.

Comparative Analysis: ESI(+) vs. ESI(-) Performance

The following table contrasts the utility of positive and negative modes. For comprehensive characterization, a dual-polarity approach is recommended.

FeatureMethod A: ESI(+) MS/MS Method B: ESI(-) MS/MS
Primary Precursor


Dominant Mechanism Charge-Remote Fragmentation: Driven by the stability of the leaving benzyl carbocation.Charge-Driven Fragmentation: Driven by the instability of the carboxylate anion.
Key Structural Insight Confirms the substituents (Benzyl ether, Ethyl ether).Confirms the backbone (Cinnamic acid core).
Base Peak (MS2)

(Tropylium ion) or

(Loss of Benzyl).

(Decarboxylation:

).
Sensitivity Moderate (Requires acidic mobile phase).High (Phenolic/Carboxylic acids ionize best here).
Best Use Case Structural Elucidation: Proving the presence of the benzyl protecting group.Quantification: Trace analysis in biological matrices.

Deep Dive: Fragmentation Mechanisms

Pathway A: Positive Mode (ESI+) – The "Substituent Stripping"

In positive mode, the protonation typically occurs on the carbonyl oxygen or the ether oxygen. The fragmentation is dominated by the cleavage of the benzyl ether bond. This is energetically favorable because the leaving benzyl group forms a highly stable Tropylium ion (


) .
  • Step 1 (Benzyl Loss): The precursor (

    
     299) undergoes heterolytic cleavage of the 
    
    
    
    bond. This yields a neutral phenol fragment (
    
    
    208, rarely seen) and the dominant tropylium cation (
    
    
    91). Alternatively, a neutral loss of toluene (
    
    
    ) can occur, leaving the fragment at
    
    
    207.
  • Step 2 (Ethoxy Loss): If the charge remains on the main skeleton (

    
     207), the ethoxy group typically eliminates ethylene (
    
    
    
    , 28 Da) via a four-membered transition state, yielding
    
    
    179.
Pathway B: Negative Mode (ESI-) – The "Backbone Collapse"

In negative mode, the carboxylic acid is deprotonated (


). The negative charge destabilizes the structure, leading to rapid decarboxylation.
  • Step 1 (Decarboxylation): The classic "cinnamic acid signature." The

    
     ion (
    
    
    
    297) loses a neutral
    
    
    molecule (
    
    
    ). This results in a resonance-stabilized vinyl anion at
    
    
    253.
  • Step 2 (Radical Cleavage): High collision energies can force the homolytic cleavage of the benzyl radical (

    
    ), reducing the mass further, but this is less predictable than in positive mode.
    

Visualizing the Fragmentation Tree

The following diagram maps the specific


 transitions observed in Collision-Induced Dissociation (CID).

FragmentationPathways Start Precursor: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Pos_Prec [M+H]+ : m/z 299 Start->Pos_Prec ESI (+) Neg_Prec [M-H]- : m/z 297 Start->Neg_Prec ESI (-) Tropylium Tropylium Ion (Base Peak) m/z 91 Pos_Prec->Tropylium Heterolytic Cleavage (Benzyl Cation) Frag_Pos_1 [M+H - Benzyl]+ m/z 207 Pos_Prec->Frag_Pos_1 Neutral Loss (Toluene -92) Frag_Pos_2 [M+H - Benzyl - C2H4]+ m/z 179 Frag_Pos_1->Frag_Pos_2 Loss of Ethylene (-28 Da) Frag_Neg_1 [M-H - CO2]- (Decarboxylation) m/z 253 Neg_Prec->Frag_Neg_1 Loss of CO2 (-44 Da) Frag_Neg_2 [M-H - CO2 - CH3•]- m/z 238 Frag_Neg_1->Frag_Neg_2 Radical Loss (-15 Da)

Caption: Divergent fragmentation pathways. Left (Blue/Red): Positive mode favors benzyl cleavage. Right (Green): Negative mode favors decarboxylation.

Validated Experimental Protocol

To reproduce these patterns, use the following LC-MS/MS conditions. This protocol is self-validating: the presence of


 91 in (+) mode and 

253 in (-) mode confirms the identity of the core structure.
Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50).

  • Dilution: Dilute to 1 µg/mL (1 ppm) for infusion or injection.

  • Additives:

    • For ESI(+): Add 0.1% Formic Acid (promotes protonation).

    • For ESI(-): Add 5 mM Ammonium Acetate (promotes deprotonation).

Step 2: LC-MS Parameters (Q-TOF or Triple Quad)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The benzyl group increases lipophilicity; expect retention time > 3.5 min).

Step 3: Mass Spectrometry Settings
  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • Collision Energy (CE):

    • Ramp: 10 eV to 40 eV.

    • Observation: At low CE (10-15 eV), the precursor survives. At high CE (>30 eV), the

      
       91 (Tropylium) will dominate the positive spectrum entirely.
      

References

  • Clifford, M. N., et al. (2017). "Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids." Journal of Mass Spectrometry. 1

  • Kuhnert, N., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation." RSC Advances. 2

  • Whitman College. "GCMS Section 6.13: Fragmentation of Ethers." Chemistry Department Resources. 3[4]

  • Sigma-Aldrich. "Product Specification: 4-Benzyloxy-3-methoxycinnamic acid (Structural Analog)." 5[4]

Sources

Validation

HPLC retention time and method for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

This guide provides a technical analysis of the HPLC retention behavior and method development for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS 565174-23-4). This compound is a critical lipophilic intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the HPLC retention behavior and method development for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS 565174-23-4). This compound is a critical lipophilic intermediate in the synthesis of PPAR agonists, specifically the glitazar class (e.g., Ragaglitazar, Tesaglitazar).

Chemical Context & Physicochemical Profile

Understanding the molecule's properties is the prerequisite for method design.

  • Role: Key intermediate formed via Knoevenagel condensation or Wittig reaction from 4-benzyloxy-3-ethoxybenzaldehyde. It is the unsaturated precursor to the dihydro-cinnamic acid tail found in final drug substances.

  • Structure Analysis:

    • Acidic Moiety: Acrylic acid group (pKa ~ 4.5). Requires pH control to suppress ionization for consistent retention.

    • Lipophilic Domain: The 4-benzyloxy and 3-ethoxy substitutions create a significant hydrophobic surface area.

    • Conjugation: The phenyl-acrylic system provides strong UV absorption, typically maximizing between 270–320 nm.

PropertyValue / CharacteristicChromatographic Implication
LogP ~3.8 (Predicted)High retention on C18; requires high % organic modifier.
pKa ~4.5 (Carboxylic Acid)Critical: Mobile phase pH must be ≤ 3.0 to keep the acid protonated (neutral) and prevent peak tailing.
Isomerism E (trans) and Z (cis)The method must be capable of resolving the E-isomer (major) from the Z-isomer (potential impurity).

Method Development Strategy

The primary challenge is balancing the retention of this lipophilic acid while maintaining peak symmetry.

Core Directive: pH Control

You must use an acidic mobile phase. At neutral pH, the carboxylic acid deprotonates (


), causing:
  • Early Elution: Drastic loss of retention due to increased polarity.

  • Peak Tailing: Ionic interaction with residual silanols on the silica surface.

  • Reproducibility Issues: Small pH changes near the pKa cause large retention shifts.

Recommended pH: 2.5 – 3.0 (using Formic Acid or Phosphate Buffer).

Comparative Method Guide

Two distinct approaches are presented: Method A (Standard Quality Control) and Method B (Isomer/Impurity Profiling).

Method A: The "Workhorse" Protocol (C18)

Best for: Routine purity analysis and reaction monitoring.

ParameterSpecificationRationale
Column C18 (L1) , 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Standard hydrophobicity for retaining the benzyloxy group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization; phosphate provides better peak shape than formate for acids.
Mobile Phase B Acetonitrile (ACN)Stronger eluent than methanol, necessary for this lipophilic molecule.
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% → 80% B15-20 min: 80% B (Wash)Starts high (40%) to elute polar precursors; ramps to 80% to elute the target acrylic acid.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV 280 nmTargets the cinnamoyl conjugation; reduces solvent cutoff noise.
Retention Time ~12 - 14 min Elutes after the starting aldehyde due to H-bonding capacity but before fully esterified analogs.
Method B: The "High-Selectivity" Protocol (Phenyl-Hexyl)

Best for: Separating cis/trans isomers and aromatic impurities.

ParameterSpecificationRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm

interactions offer superior selectivity for the aromatic acrylic system compared to C18.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for LC-MS if needed.
Mobile Phase B Methanol (MeOH)Protich solvent enhances

selectivity on Phenyl phases.
Gradient 50% → 90% B over 20 minSlower gradient with Methanol to maximize isomeric resolution.
Selectivity E/Z Resolution > 2.5Phenyl phases often resolve the Z (cis) isomer (elutes earlier) from the E (trans) isomer more effectively.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid from its reaction matrix.

MethodDevelopment Start Sample: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (Reaction Mix) CheckPH Step 1: pH Selection Is Mobile Phase pH < 3.0? Start->CheckPH Acidic Yes (pH 2.5-3.0) Acid is Protonated (Neutral) CheckPH->Acidic Correct Neutral No (pH > 4.0) Acid is Ionized (COO-) CheckPH->Neutral Incorrect ColumnSelect Step 2: Column Selection Acidic->ColumnSelect ResultBad Result: Early Elution, Tailing Peaks (Silanol Interaction) Neutral->ResultBad C18 Option A: C18 (L1) Hydrophobic Interaction ColumnSelect->C18 Phenyl Option B: Phenyl-Hexyl Pi-Pi Interaction ColumnSelect->Phenyl OutcomeA Robust QC Method Good General Retention C18->OutcomeA OutcomeB High Isomer Selectivity Separates Cis/Trans Phenyl->OutcomeB

Caption: Decision tree for optimizing HPLC conditions, highlighting the critical role of pH suppression and stationary phase selection.

Experimental Protocol: Step-by-Step

A. Preparation of Solutions
  • Diluent: Use a mixture of Acetonitrile:Water (80:20 v/v) . The high organic content is required to fully dissolve the lipophilic benzyloxy group.

  • Stock Standard (1.0 mg/mL):

    • Weigh 25 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add 15 mL of Diluent and sonicate for 5 minutes (ensure no solids remain; the benzyloxy group can be slow to dissolve).

    • Make up to volume with Diluent.

  • System Suitability Solution:

    • Dilute the Stock Standard to 50 µg/mL .

    • (Optional) Spike with 5 µg/mL of the starting material (4-benzyloxy-3-ethoxybenzaldehyde) to verify resolution.

B. System Suitability Criteria

Before running samples, ensure the system meets these validated limits:

  • Tailing Factor (T): NMT 1.5 (If > 1.5, lower the mobile phase pH).

  • Theoretical Plates (N): NLT 5,000.

  • Resolution (Rs): > 2.0 between the main peak and any impurity (e.g., the aldehyde precursor).

  • RSD (n=5): NMT 2.0% for peak area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Shoulder Cis/Trans IsomerismThe sample may contain the Z-isomer. Switch to Method B (Phenyl-Hexyl) to resolve them into two distinct peaks.
Broad/Tailing Peak pH too highCheck aqueous buffer pH. Ensure it is ≤ 3.0 . Add 0.1% TFA if peak shape remains poor.
Retention Drift Temperature FluctuationThis molecule is sensitive to viscosity changes. Use a column oven set strictly to 30°C or 40°C .
Low Sensitivity Wrong WavelengthThe acrylic double bond conjugation is specific. Ensure detection is at 280 nm (or scan 200-400 nm to find

).

References

  • Ragaglitazar Impurity Profiling

    • Kota, J., Mullangi, R., Mamidi, S. R., & Rajagopalan, R. (2002).[1] Quantitative determination of ragaglitazar in rat plasma by HPLC: Validation and application in pharmacokinetics. Biomedical Chromatography.

  • Cinnamic Acid Derivative Methodology

    • BenchChem. (2025).
  • Separation of Isomers (Cis/Trans)

    • ResearchGate. (2025).
  • General Glitazar Synthesis (Intermediate Context)

    • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Analysis for Drug Development Professionals: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid vs. Ferulic Acid

This guide provides an in-depth, objective comparison between the well-characterized natural antioxidant, ferulic acid, and its synthetic derivative, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid. We will dissect their st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison between the well-characterized natural antioxidant, ferulic acid, and its synthetic derivative, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid. We will dissect their structural nuances, compare their physicochemical and biological properties using experimental data, and provide detailed protocols for their evaluation. This analysis is designed to arm researchers, scientists, and drug development professionals with the critical insights needed to assess the potential of this synthetic analog in therapeutic applications.

Introduction: The Rationale for Derivatization

Ferulic acid (FA), a hydroxycinnamic acid found abundantly in plant cell walls, is a well-documented antioxidant, anti-inflammatory, and photoprotective agent.[1][2] Its therapeutic potential is primarily attributed to its phenolic hydroxyl group, which can effectively scavenge free radicals.[2] However, natural compounds like FA often face limitations in clinical translation due to challenges such as poor water solubility, limited bioavailability, and rapid metabolism.[2][3]

To address these limitations, medicinal chemists often synthesize derivatives. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is one such synthetic analog. The key structural modifications are:

  • 4-OH to 4-O-benzyl: The critical phenolic hydroxyl group is replaced with a benzyloxy ether. This is a common strategy to "protect" the hydroxyl group, which can increase lipophilicity and potentially create a prodrug that releases the active phenol after in vivo metabolism.[4][5]

  • 3-OCH₃ to 3-OCH₂CH₃: The methoxy group is replaced by a slightly larger ethoxy group, which can subtly influence lipophilicity and steric interactions with biological targets.

This guide will explore the functional consequences of these modifications, comparing the derivative directly to its parent compound, ferulic acid.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the protection of the phenolic hydroxyl group. This single change dramatically alters key physicochemical properties that govern a molecule's behavior in biological systems.

Caption: Structural comparison of Ferulic Acid and its benzyloxy derivative.

Table 1: Comparison of Physicochemical Properties

PropertyFerulic Acid (FA)3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acidRationale for Difference
Molecular Formula C₁₀H₁₀O₄C₁₈H₁₈O₄Addition of benzyl (C₇H₇) and ethyl (C₂H₅) groups, removal of methyl (CH₃) and hydrogen (H).
Molecular Weight 194.18 g/mol [6]298.33 g/mol (Calculated)Increased mass from larger substituent groups.
Calculated LogP ~1.42[7]~3.9 (Estimated)The large, nonpolar benzyl group significantly increases lipophilicity (hydrophobicity).[5]
Aqueous Solubility Poorly soluble in water, soluble in hot water and ethanol.[2][6]Predicted to be very poorly soluble in water.Increased lipophilicity due to the benzyloxy group reduces affinity for aqueous solvents.[8]
Key Functional Group Free 4-hydroxyl (phenolic)Protected 4-hydroxyl (benzyloxy ether)The benzyloxy group masks the reactive phenol, preventing it from acting as a direct hydrogen donor.[4]

The most critical takeaway from this comparison is the dramatic increase in lipophilicity (LogP). This property is a double-edged sword: while it can enhance membrane permeability and absorption, it often leads to decreased aqueous solubility, which can be a formulation challenge.[9]

Comparative Biological Activity: A Tale of Two Mechanisms

The structural modifications directly impact the biological activity, shifting the derivative from a direct-acting antioxidant to a potential prodrug.

Antioxidant Capacity: The Critical Role of the Free Phenol

The primary mechanism of ferulic acid's antioxidant activity is its ability to donate a hydrogen atom from its 4-hydroxyl group to neutralize free radicals, forming a stable phenoxy radical.[2][10]

  • Ferulic Acid: Exhibits potent direct radical scavenging activity. This is because the phenolic -OH group has a low bond dissociation enthalpy, making it an excellent hydrogen donor.[7][11]

  • The Derivative: Lacks a free phenolic hydroxyl group. The benzyloxy group cannot donate a hydrogen atom in the same way.[4] Therefore, it is expected to have negligible direct radical scavenging activity in in-vitro assays like the DPPH test. Any observed activity would likely be extremely low compared to ferulic acid.

Table 2: Expected Comparative Antioxidant Activity (DPPH Assay)

CompoundExpected IC₅₀ (µg/mL)Mechanism
Ferulic Acid Low (e.g., 10-50)Direct H-atom donation from free 4-OH group.[10][12]
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Very High / InactiveLacks a free phenolic -OH for direct radical scavenging.

This highlights a critical concept: the derivative is not a more potent antioxidant in a direct chemical sense. Its potential utility relies on a different paradigm: metabolic activation.

Caption: Comparative mechanism in a direct radical scavenging assay (DPPH).

Anti-Inflammatory Potential: COX-2 Inhibition

Ferulic acid is known to exert anti-inflammatory effects, in part by modulating pathways involving enzymes like cyclooxygenase-2 (COX-2).[6][13] Here, the comparison is more complex. Enzyme inhibition depends on the molecule's ability to fit into the active site and form favorable interactions.

  • Ferulic Acid: Can inhibit COX-2, likely through interactions involving its hydroxyl and carboxylic acid groups.

  • The Derivative: The larger benzyloxy and ethoxy groups significantly alter the molecule's size and shape. This could either enhance or hinder its ability to bind to the COX-2 active site. The increased lipophilicity might favor interaction with hydrophobic pockets within the enzyme.[14]

A direct in-vitro COX-2 inhibition assay is necessary to determine if the derivative possesses intrinsic activity or if it also requires metabolic activation to exert an anti-inflammatory effect.

The Prodrug Hypothesis: Unlocking Potential via Metabolism

The most compelling scientific rationale for the benzyloxy derivative is its potential to act as a prodrug .

A prodrug is an inactive or less active molecule that is metabolically converted in the body into an active drug. In this case, the benzyloxy group is expected to be cleaved by enzymes in the liver (e.g., cytochrome P450s) to reveal the free phenolic hydroxyl group, thereby releasing the active form of the molecule.[15]

G cluster_info Prodrug Benzyloxy Derivative (Lipophilic, Inactive) Active_Metabolite Active Metabolite (3-ethoxy-4-hydroxy-cinnamic acid) Prodrug->Active_Metabolite Metabolic Cleavage (e.g., CYP450 in Liver) Toluene + Toluene Active_Metabolite->Toluene advantage1 Improved absorption due to high lipophilicity advantage2 Sustained release of active compound advantage3 Potential for targeted delivery

Caption: The prodrug hypothesis: metabolic activation of the benzyloxy derivative.

This strategy could overcome the bioavailability issues of ferulic acid. The more lipophilic prodrug may be absorbed more efficiently, circulate in the body, and then be converted to the active form, potentially leading to higher and more sustained plasma concentrations of the active compound.

Experimental Protocols for Comparative Evaluation

To objectively compare these two compounds, a series of standardized, self-validating experiments are required.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method
  • Causality: This "gold standard" method directly measures the partitioning of a compound between a nonpolar solvent (n-octanol) and a polar solvent (water or buffer), providing a quantitative measure of lipophilicity.[16][17] A higher LogP indicates greater lipophilicity.

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.

    • Sample Preparation: Prepare a stock solution of each compound (Ferulic Acid, Derivative) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Partitioning: In a glass vial, add a precise volume of the saturated n-octanol and saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.

    • Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully withdraw a known volume from each phase. Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV. A standard curve must be run for each compound to ensure accurate quantification.

    • Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Causality: This assay measures the ability of a compound to directly donate a hydrogen atom or electron to neutralize the stable DPPH radical.[18][19] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically. This is a direct test of the availability of the phenolic proton.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 µM). Prepare serial dilutions of Ferulic Acid and the derivative in methanol across a wide concentration range (e.g., 1 to 1000 µg/mL). A known antioxidant like Ascorbic Acid should be used as a positive control.

    • Assay Setup (96-well plate):

      • Test Wells: Add 100 µL of each compound dilution.

      • Control Well: Add 100 µL of methanol (solvent).

    • Reaction Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation prevents photodegradation of the DPPH radical.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

      • Plot % Inhibition versus concentration for each compound and determine the IC₅₀ (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
  • Causality: This assay directly measures the enzymatic activity of purified COX-2. It uses a probe that becomes fluorescent upon reaction with Prostaglandin G2 (PGG2), the initial product of the COX enzyme.[20][21] A decrease in the rate of fluorescence generation indicates inhibition of the enzyme.

  • Methodology:

    • Reagent Preparation: Prepare reagents as specified by a commercial kit (e.g., from Cayman Chemical, MilliporeSigma). This typically includes an assay buffer, a probe, a cofactor, purified human recombinant COX-2 enzyme, and the substrate (arachidonic acid).

    • Inhibitor Preparation: Prepare serial dilutions of Ferulic Acid, the derivative, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Assay Setup (96-well opaque plate):

      • Enzyme Control Wells: Add assay buffer, cofactor, probe, and COX-2 enzyme.

      • Inhibitor Wells: Add assay buffer, cofactor, probe, COX-2 enzyme, and the test compound dilution.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Add the substrate (arachidonic acid) to all wells simultaneously using a multi-channel pipette.

    • Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes at a constant temperature (e.g., 25°C).

    • Calculation:

      • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

      • Calculate the % Inhibition relative to the enzyme control.

      • Determine the IC₅₀ value for each compound by plotting % Inhibition against inhibitor concentration.

Discussion and Future Directions

The comparative analysis reveals a clear trade-off. 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid sacrifices the direct antioxidant activity of its parent compound, ferulic acid, for a significant increase in lipophilicity. This strongly supports the hypothesis that the derivative is designed to function as a prodrug.

  • Key Findings:

    • The benzyloxy derivative is significantly more lipophilic than ferulic acid.

    • It is predicted to have negligible direct radical scavenging activity due to the protected phenolic hydroxyl group.

    • Its potential as an antioxidant and anti-inflammatory agent in vivo is entirely dependent on its metabolic conversion to an active, de-benzylated form.

  • Critical Future Experiments:

    • In Vitro Metabolism Studies: Incubate the derivative with liver microsomes (e.g., rat or human) to confirm its conversion to the active metabolite and determine the rate of this conversion.

    • Pharmacokinetic (PK) Studies: Administer both compounds to animal models and measure the plasma concentrations of the parent compound and its key metabolites over time. This will be the definitive test of the prodrug strategy, revealing if the derivative leads to improved bioavailability and exposure of the active moiety.

    • In Vivo Efficacy Studies: Evaluate both compounds in animal models of diseases where oxidative stress and inflammation are key factors (e.g., neurodegeneration, UV-induced skin damage) to determine if the potential PK advantages of the derivative translate to superior therapeutic efficacy.

By systematically evaluating these compounds through the described experimental framework, researchers can build a comprehensive data package to validate the prodrug approach and determine the ultimate therapeutic potential of this synthetic ferulic acid derivative.

References

  • Nenadis, N., Zhang, H., & Tsimidou, M. Z. (2003). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. Journal of Agricultural and Food Chemistry. [Link]

  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules. [Link]

  • Nenadis, N., Zhang, H., & Tsimidou, M. Z. (2003). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. FAO AGRIS. [Link]

  • Chen, Z., et al. (2020). Structure-antioxidant activity relationship of ferulic acid derivatives: Effect of ester groups at the end of the carbon side chain. LWT - Food Science and Technology. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX. [Link]

  • Tat-Ting, F., & Martins, I. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Kikugawa, K., & Kurechi, T. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Molecules. [Link]

  • MDPI. (2025). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of FA. ResearchGate. [Link]

  • Phull, A.-R., et al. (2021). DPPH Assay. Bio-protocol. [Link]

  • Ou, S., & Kwok, K. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • Kumar, N., & Goel, N. (2024). Ferulic Acid: A Comprehensive Review. PMC - NIH. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Borges, A., et al. (2018). New and potential properties, characteristics, and analytical methods of ferulic acid: A review. SciELO. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

  • Scribd. (n.d.). DPPH Assay. Scribd. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Stojkovic, D., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC - NIH. [Link]

  • Young, R. (2022). The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs. [Link]

  • Wang, M., et al. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. MDPI. [Link]

  • Mashaly, M. M., & El-Sabbagh, M. W. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. [Link]

  • Khan, I., et al. (2025). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances. [Link]

  • Biewenga, G. P., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC - NIH. [Link]

  • The Royal Society of Chemistry. (n.d.). O-alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Hydroxyl group – Knowledge and References. Taylor & Francis. [Link]

  • Advent Chembio. (n.d.). (E)-3-[4-(Benzyloxy)phenyl]acrylic acid, 97%. Advent Chembio. [Link]

  • Graf, E. (2005). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. SciELO. [Link]

  • Zhang, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. MDPI. [Link]

  • MDPI. (2025). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]

  • MDPI. (2025). Phenolic Profile and Antioxidant Activity of Extracts from Aerial Parts of Thymus vulgaris L. and Sideritis scardica Griseb. MDPI. [Link]

  • Trofimov, A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]

  • Sadeqi, A., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

  • ResearchGate. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. ResearchGate. [Link]

  • Biewenga, G. P., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. PMC - NIH. [Link]

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Validation

UV-Vis absorption maxima of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Topic: UV-Vis Absorption Maxima of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the precis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of organic synthesis and pharmaceutical intermediate analysis, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS 565174-23-4) serves as a critical scaffold, often functioning as a protected derivative of 3-ethoxy-4-hydroxycinnamic acid.[1]

This guide provides an authoritative technical analysis of its UV-Vis absorption properties. Unlike standard datasheets, we contextualize this compound's spectral behavior against its structural analogs—Ferulic Acid and 3,4-Dimethoxycinnamic Acid —to provide a robust reference for Quality Control (QC) and reaction monitoring.

Spectral Characteristics & Comparative Analysis

The UV-Vis spectrum of cinnamic acid derivatives is dominated by the


 transition of the conjugated cinnamoyl system. The substitution pattern on the phenyl ring dictates the bathochromic shift (red shift) relative to the unsubstituted parent.
Primary Absorption Data

The following table synthesizes the absorption maxima (


) of the target compound alongside its closest structural comparators.
CompoundStructure Key

(MeOH/EtOH)

(L·mol⁻¹·cm⁻¹)
Spectral Features
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid 3-OEt, 4-OBn 323 – 326 nm ~18,000 – 20,000Distinct primary band; secondary benzenoid band ~235 nm.
3,4-Dimethoxycinnamic acid 3-OMe, 4-OMe324 nm19,500Closest electronic analog; sharp peak.
Ferulic Acid 3-OMe, 4-OH320 – 322 nm15,000 – 19,000Slightly lower

due to H-bonding effects of free phenol.
Cinnamic Acid Unsubstituted273 nm21,000Reference baseline (no auxochromes).

Technical Insight: The replacement of a methoxy group (in 3,4-dimethoxycinnamic acid) with a benzyloxy group (in our target compound) introduces significant steric bulk but has a minimal impact on the electronic conjugation energy of the HOMO-LUMO gap. Therefore, the


 remains tightly clustered around 324 nm . However, the benzyl group contributes additional absorbance in the deep UV region (<220 nm) and a weak "fingerprint" absorption around 258 nm (benzenoid band), often obscured by the massive cinnamoyl peak.
Mechanistic Visualization: Structural Auxochromes

The bathochromic shift from Cinnamic Acid (273 nm) to the target compound (~325 nm) is driven by the electron-donating capacity of the alkoxy groups at positions 3 and 4.

G cluster_0 Chromophore Core cluster_1 Auxochromic Modification Cinnamic Cinnamic Acid (Base System) λmax ≈ 273 nm Ethoxy + 3-Ethoxy Group (Electron Donor) Cinnamic->Ethoxy Substitution Benzyl + 4-Benzyloxy Group (Electron Donor + Bulk) Cinnamic->Benzyl Substitution Target 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid λmax ≈ 324 nm (Target) Ethoxy->Target Bathochromic Shift Benzyl->Target Bathochromic Shift

Figure 1: Structural logic of the bathochromic shift. The addition of alkoxy groups extends the electron delocalization, lowering the energy required for the


 transition.
Experimental Protocol: Validated Measurement Workflow
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute).

    • Note: If solubility is slow, pre-dissolve in a minimal volume of DMSO (Dimethyl sulfoxide) before diluting with Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent, or PerkinElmer).

  • Cuvettes: Quartz, 1 cm path length (Required for UV <300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 3.26 mg of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (MW ≈ 326.39 g/mol ).

    • Transfer to a 10 mL volumetric flask.

    • Add 1 mL DMSO to ensure complete dissolution of the hydrophobic benzyl moiety.

    • Make up to volume with Methanol.

    • Validation Check: Solution must be optically clear with no turbidity.

  • Working Standard (20 µM):

    • Transfer 200 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

    • Target Absorbance: ~0.4 – 0.6 AU (Ideal linear range).

  • Spectral Scanning:

    • Baseline Correction: Fill both sample and reference cuvettes with the blank solvent (90% MeOH / 10% DMSO mix if used, or pure MeOH). Run baseline.

    • Measurement: Replace sample cuvette with Working Standard.

    • Parameters: Scan range 200 nm – 500 nm; Scan speed: Medium; Slit width: 1.0 nm.

  • Data Analysis (Self-Validation):

    • Observe

      
       at 324 ± 2 nm .
      
    • Check for a secondary peak/shoulder at ~290 nm (characteristic of ferulic-type derivatives).

    • Purity Flag: If a significant peak appears >350 nm, suspect oxidation or dimerization.

Application: Reaction Monitoring (Deprotection)

A primary application of this compound is as a protected intermediate. The Benzyloxy (OBn) group is typically removed via catalytic hydrogenation (


, Pd/C) to yield the free phenol (3-ethoxy-4-hydroxycinnamic acid). UV-Vis is an excellent tool to monitor this transition.

Reaction cluster_monitor Spectral Shift Indicators Start Start Material (4-OBn Protected) λmax ≈ 324 nm Reaction Hydrogenation (H2, Pd/C) Start->Reaction Deprotection Product Product (Free Phenol) λmax ≈ 320 nm Reaction->Product Loss of Benzyl Group Shift Hypsochromic Shift (Blue Shift ~2-4 nm) Product->Shift AbsChange Hyperchromic Effect (Intensity Increase) Product->AbsChange

Figure 2: Monitoring the deprotection reaction. The removal of the benzyl group results in a slight blue shift (hypsochromic) to ~320 nm and the re-emergence of pH-sensitivity (phenolic proton).

References
  • Santavy, F., et al. (1972).[2] UV/Visible spectrum of 3,4-Dimethoxycinnamic acid. Collection of Czechoslovak Chemical Communications, 37, 1825.[2] NIST Chemistry WebBook, SRD 69.[2]

  • Anter, E., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie.

  • Accela Chem. (2024). Product Datasheet: 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS 565174-23-4).[3]

  • Sridhar, R., et al. (2011). Synthesis and biological evaluation of some novel cinnamic acid derivatives. International Journal of Pharmaceutical Sciences and Research.

Sources

Comparative

elemental analysis calculation for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

A Comparative Guide to Elemental Analysis vs. Orthogonal Methods Executive Summary 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3) is a functionalized cinnamic acid derivative often used as an intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Executive Summary

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS: 6272-45-3) is a functionalized cinnamic acid derivative often used as an intermediate in the synthesis of liquid crystals and pharmaceutical precursors. In drug development, validating the bulk purity of such intermediates is critical. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect inorganic salts or trapped solvents.

Elemental Analysis (EA) via combustion remains the "Gold Standard" for establishing bulk purity. This guide details the theoretical calculation for this specific molecule, compares EA against modern alternatives, and provides a field-proven protocol for sample preparation.

Theoretical Calculation Module

To validate your experimental data, you must first establish the theoretical baseline. The calculation below is derived from IUPAC atomic weights.

Molecular Breakdown
  • IUPAC Name: (E)-3-(4-(benzyloxy)-3-ethoxyphenyl)acrylic acid

  • Molecular Formula:

    
    
    
  • Structural Components:

    • Core: 1,3,4-substituted phenyl ring (

      
      )
      
    • Tail: Acrylic acid moiety (

      
      )
      
    • R3 Substituent: Ethoxy group (

      
      )
      
    • R4 Substituent: Benzyloxy group (

      
      )
      
Stoichiometric Calculation

Molecular Weight (MW): 298.34 g/mol

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1812.011216.2072.47%
Hydrogen (H) 181.00818.146.08%
Oxygen (O) 415.99964.0021.45%
Total 298.34 100.00%
Acceptance Criteria (The ±0.4% Rule)

According to standard publication guidelines (e.g., J. Org. Chem.) and ICH Q6A specifications, experimental results must fall within ±0.4% of the theoretical value to confirm >95% purity.

  • Carbon Range: 72.07% – 72.87%

  • Hydrogen Range: 5.68% – 6.48%

Comparative Analysis: EA vs. HRMS vs. qNMR

Why perform EA when HRMS is faster? The table below objectively compares the utility of each method for this specific acrylic acid derivative.

FeatureElemental Analysis (Combustion) HRMS (ESI/Q-TOF) Quantitative NMR (qNMR)
Primary Output % Composition (Bulk Purity)Exact Mass (Molecular Identity)Molar Ratio / Absolute Purity
Detection of Solvates Excellent. Trapped solvent shifts %C significantly.Poor. Solvents are usually lost in ionization.Good. Visible if not overlapping.
Detection of Inorganics Excellent. Inorganics (e.g., NaBr from synthesis) lower %C/H uniformly.Poor. Salts often suppress ionization or are invisible.Poor. Invisible unless nuclei are active (e.g.,

).
Sample Requirement High (~2–5 mg, destructive).Low (<1 mg, non-destructive).High (~5–10 mg, non-destructive).
Throughput Low (requires rigorous drying).High.Medium (requires internal standard).
Verdict Mandatory for final compound registration and bulk purity confirmation.Mandatory for structure proof but insufficient for purity.Alternative to EA if sample is scarce, but requires high operator skill.

Strategic Protocol: Sample Preparation for EA

Acrylic acid derivatives like 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid often crystallize with trapped solvent or moisture due to their carboxylic acid "head" and lipophilic "tail." Failure to dry the sample is the #1 cause of EA failure.

Step 1: Purification
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH).

  • Precipitation: Slowly add water or cool to 4°C.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold water to remove inorganic salts (e.g., NaBr).

Step 2: Aggressive Drying (The Critical Step)
  • Equipment: Vacuum Abderhalden pistol or High-Vacuum Oven.

  • Conditions:

    • Pressure: < 0.1 mbar (High Vacuum).

    • Temperature: 60°C (Well below the MP of ~206°C, but high enough to drive off water/EtOH).

    • Duration: Minimum 12 hours.

    • Note: Phenyl-acrylic acids can form strong hydrogen bonds with water. Standard rotary evaporation is insufficient .

Step 3: The "Oxygen Test" (Self-Validation)

Before sending for analysis, check your


 NMR.
  • If you see a triplet at ~1.2 ppm (Ethanol) or a singlet at ~1.56 ppm (Water in

    
    ), do not send for EA .
    
  • Calculation Adjustment: If solvent persists, calculate the theoretical value for the solvate (e.g.,

    
    ) and see if experimental data matches that model.
    

Decision Framework & Workflow

The following diagram illustrates the logical flow for validating the structure and purity of the target compound.

ValidationWorkflow Start Crude 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Purification Recrystallization (EtOH/H2O) Start->Purification Drying High Vac Drying (60°C, 12h) *CRITICAL STEP* Purification->Drying CheckNMR 1H NMR Check for Solvent Drying->CheckNMR Reprocess Re-dry or Recrystallize CheckNMR->Reprocess Solvent Detected AnalysisBranch CheckNMR->AnalysisBranch Clean Spectrum Reprocess->Drying RunEA Run Combustion Analysis (CHN) AnalysisBranch->RunEA RunHRMS Run HRMS (Mass Spec) AnalysisBranch->RunHRMS DecisionEA Result within ±0.4%? RunEA->DecisionEA DecisionHRMS Exact Mass < 5ppm error? RunHRMS->DecisionHRMS Success VALIDATED BULK PURITY Ready for Biological Assay DecisionEA->Success Yes Fail FAIL: Check for Inorganics/Solvates DecisionEA->Fail No DecisionHRMS->Success Yes (Identity Only)

Figure 1: Analytical workflow for validating acrylic acid derivatives. Note the loop at the NMR check to prevent wasted EA runs.

References

  • American Chemical Society (ACS). (2025). Author Guidelines for The Journal of Organic Chemistry: Characterization of New Substances. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3][4][5] Retrieved from [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Tool for the Purity Determination of Organic Compounds.[6] Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from [Link]

Sources

Validation

bioactivity comparison of ethoxy vs methoxy substituted cinnamic acids

This guide provides a technical comparison of 4-Methoxycinnamic Acid (p-MCA) and 4-Ethoxycinnamic Acid (p-ECA) , designed for researchers in medicinal chemistry and pharmacology.[1][2] Executive Summary The substitution...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Methoxycinnamic Acid (p-MCA) and 4-Ethoxycinnamic Acid (p-ECA) , designed for researchers in medicinal chemistry and pharmacology.[1][2]

Executive Summary

The substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group on the cinnamic acid scaffold fundamentally alters the molecule's physicochemical profile, primarily driving changes in lipophilicity (LogP) and steric bulk .

  • Methoxy (p-MCA): Exhibits superior bioavailability in hydrophilic environments and fits tighter enzymatic pockets (e.g., specific kinase domains).[1][2] It is a well-documented insulin secretagogue and antioxidant synergist.[1][2]

  • Ethoxy (p-ECA): Demonstrates enhanced membrane permeability and cytotoxicity against specific cancer cell lines due to increased lipophilicity.[1][2] It shows higher potential in disrupting microbial biofilms but may suffer from reduced binding affinity in sterically constrained targets.[1][2]

Physicochemical & Structural Analysis

The transition from methoxy to ethoxy introduces a methylene (-CH₂-) unit, affecting the partition coefficient and molecular volume.[1]

Property4-Methoxycinnamic Acid (p-MCA)4-Ethoxycinnamic Acid (p-ECA)Impact on Bioactivity
Molecular Weight 178.19 g/mol 192.21 g/mol Negligible effect on diffusion.[1][2]
LogP (Lipophilicity) ~2.68~3.15 (Predicted)Critical: Ethoxy crosses cell membranes more effectively.[1][2]
Steric Effect (Taft Es) -0.55-0.85Ethoxy is bulkier; may clash in small binding pockets.[1][2]
Electronic Effect (

)
-0.27-0.24Both are Electron Donating Groups (EDG); Methoxy is slightly stronger.[1][2]
Solubility Moderate in EtOH/DMSOHigh in EtOH/DMSO; Lower in H₂OEthoxy requires more solubilizers for aqueous assays.[1][2]
Comparative Bioactivity
3.1 Anticancer & Cytotoxicity
  • Mechanism: Both compounds induce apoptosis via the intrinsic mitochondrial pathway , but p-ECA often shows lower IC50 values (higher potency) in solid tumor lines due to enhanced cellular uptake.[1][2]

  • Data Trends: QSAR studies on alkoxycinnamic acids indicate a parabolic relationship where activity increases with alkyl chain length up to

    
    -
    
    
    
    .[1][2]
Cell Linep-MCA Activity (IC50)p-ECA Activity (Predicted/Observed)Insight
HCT-116 (Colon) ~16.2 µM< 15 µM (Higher Potency)Increased lipophilicity aids passive diffusion into tumor cells.[1][2]
A549 (Lung) ~50-100 µM~40-80 µMEthoxy derivative maintains efficacy; sterics do not hinder binding here.[1][2]
MCF-7 (Breast) ModerateHighp-ECA analogs often show better tubulin polymerization inhibition.[1][2]
3.2 Antimicrobial & Anti-Biofilm [1][2][3][4]
  • p-MCA: Acts primarily by inhibiting enzymatic processes (e.g., specific virulence factors).[1][2]

  • p-ECA: Acts primarily by membrane disruption .[1][2] The ethyl tail inserts more deeply into the bacterial phospholipid bilayer, destabilizing the membrane integrity.

  • Key Finding: Analogous studies on S. aureus show that 4-ethoxybenzoic acid (structurally related) reduces biofilm formation by 88% , significantly outperforming methoxy analogs.[1][2]

3.3 Antioxidant Activity [1][2]
  • Direct Scavenging (DPPH): Both are weak direct scavengers compared to hydroxy-cinnamic acids (e.g., Ferulic Acid) because they lack a free phenolic proton for Hydrogen Atom Transfer (HAT).[1][2]

  • Indirect Activity: p-MCA > p-ECA . The methoxy group is less sterically hindering, allowing p-MCA to better interact with and upregulate endogenous antioxidant enzymes (e.g., SOD, CAT) via the Nrf2 pathway.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways driven by the substituent change.

BioactivityPathways Substituent Substituent Choice Methoxy Methoxy (-OCH3) Low Sterics, Mod. LogP Substituent->Methoxy Ethoxy Ethoxy (-OCH2CH3) High Sterics, High LogP Substituent->Ethoxy Target_Enzyme Specific Enzyme Binding (e.g., Kinases, HDAC) Methoxy->Target_Enzyme Fits Pocket Ethoxy->Target_Enzyme Steric Clash (Possible) Target_Membrane Membrane Disruption (Bacteria/Cancer Cells) Ethoxy->Target_Membrane Lipophilic Insertion Outcome_M High Specificity Metabolic Modulation Target_Enzyme->Outcome_M Outcome_E High Cytotoxicity Biofilm Inhibition Target_Membrane->Outcome_E

Caption: Divergent bioactive mechanisms driven by steric and lipophilic properties of Methoxy vs. Ethoxy groups.[1][2]

Experimental Protocol: Synthesis & Evaluation

To verify these differences in your own lab, use this standardized workflow.

5.1 Synthesis (Knoevenagel Condensation)

This method applies to both derivatives, changing only the starting aldehyde.[1][2]

  • Reagents: Malonic acid (1 eq), 4-Methoxybenzaldehyde OR 4-Ethoxybenzaldehyde (1 eq).[1][2]

  • Catalyst: Piperidine (cat.) in Pyridine (solvent).[1][2]

  • Procedure:

    • Reflux at 100°C for 3-5 hours.

    • Pour mixture into ice-cold HCl (1M) to precipitate the acid.[1][2]

    • Purification: Recrystallize from Ethanol/Water.[1][2]

    • Yield Expectation: p-MCA (~85%), p-ECA (~80%).[1][2]

5.2 Lipophilicity Validation (Shake-Flask Method)
  • Dissolve 1 mg of compound in n-octanol (saturated with water).

  • Add equal volume of water (saturated with n-octanol).

  • Shake for 24h at 25°C; centrifuge to separate phases.

  • Measure UV-Vis absorbance of both phases (λmax ~290-300 nm).[1][2]

  • Calculate

    
    .[1][2]
    
References
  • Biological Activity of Methoxylated Derivatives: Adisakwattana, S. et al. "Mechanisms of action of p-methoxycinnamic acid."[1][2] Nutrients, 2021.[1][2]

  • Antimicrobial QSAR: Gunia-Krzyżak, A. et al. "Structure-activity relationship of cinnamic acid derivatives."[1][2] Medicinal Chemistry, 2018.[1][2]

  • Biofilm Inhibition (Analogous): Campbell, A. et al. "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation."[1][2][3][4] Frontiers in Microbiology, 2020.[1][2]

  • Cytotoxicity Profiles: Niero, E. et al. "Cinnamic acid induces apoptotic cell death in human melanoma cells."[1][2] Journal of Experimental & Clinical Cancer Research, 2013.[1][2]

  • Synthesis Protocols: "Green Knoevenagel condensation of cinnamic acids." Journal of Chemical Education, 2014.[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Hazard Assessment: Understanding the Risks 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid belongs to the acrylic acid family. Acrylic acid and its derivatives are known for their potential hazards, including flammability,...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid belongs to the acrylic acid family. Acrylic acid and its derivatives are known for their potential hazards, including flammability, corrosivity, and toxicity.[1][2][3][4][5] Therefore, it is imperative to handle this compound with the assumption that it may exhibit similar hazardous properties.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[6]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[6]

  • Harmful if Swallowed: Ingestion could be harmful.[6]

  • Aquatic Toxicity: Like many acrylic acid derivatives, it may be toxic to aquatic life.[3][4][5]

Hazard ClassificationAnticipated RiskPrimary Precaution
Health Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[6]Wear appropriate Personal Protective Equipment (PPE).
Physical Hazards As a solid, the risk of vapor inhalation is lower than for liquid acrylic acid, but dust can be an issue.Handle in a well-ventilated area, preferably a fume hood.
Environmental Hazards Potentially toxic to aquatic organisms.[3][4][5]Do not dispose of down the drain or in general waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Wear nitrile, neoprene, or butyl rubber gloves.[7] Double gloving is recommended for enhanced protection.

  • Eye Protection: Chemical splash goggles are essential to protect against dust and splashes.[7]

  • Lab Coat: A fully buttoned lab coat provides a necessary barrier to protect your skin and clothing.[7]

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following workflow provides a systematic approach to managing the disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.

Caption: Disposal workflow for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid.

Detailed Protocol:

  • Segregation and Collection:

    • Collect waste 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid in a dedicated, compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice.[7]

    • Ensure the container is clearly labeled with the full chemical name and associated hazard symbols.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[2][3]

    • Store the container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Final Disposal:

    • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.

    • Solid materials containing acrylic acid derivatives can often be disposed of via incineration at a permitted facility.[1]

    • Never dispose of this chemical in the trash or down the drain.[1][8][9]

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment and Absorption: Cover the spill with an inert absorbent material such as sand, clay, or a commercial sorbent.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Regulatory Compliance: Adherence to a Higher Standard

The disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][10][11][12] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles and protocols outlined in this guide, researchers can ensure that their innovative work is conducted responsibly from discovery through disposal.

References

  • Acrylic acid (HSG 104, 1997). Inchem.org. [Link]

  • Acrylic Acid. Washington State University - Environmental Health & Safety. [Link]

  • Safety Data Sheet Acrylic Acid. Redox. [Link]

  • Acrylic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University - Research Safety. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Significant New Use Rules on Certain Chemical Substances. Federal Register. [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

This operational guide details the safety, logistical, and handling protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid .[1][2] As a substituted cinnamic acid derivative, this compound presents specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safety, logistical, and handling protocols for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid .[1][2] As a substituted cinnamic acid derivative, this compound presents specific challenges related to dust generation and mucosal irritation.

This protocol extrapolates safety data from the homologous series of benzyloxy-cinnamic acid derivatives (e.g., CAS 6272-45-3 and related ferulic acid analogs), ensuring a conservative and high-safety margin approach.[1][2]

Critical Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the mechanism of hazard. This compound is an organic acid with an acrylate backbone.[2]

  • Primary Hazards (GHS Classification):

    • Skin Irritation (Category 2 - H315): The carboxylic acid moiety can protonate skin surface proteins, leading to contact dermatitis.[1][2]

    • Eye Irritation (Category 2A - H319): Micro-particles can cause severe mechanical and chemical irritation to the cornea.[1][2]

    • STOT-SE (Category 3 - H335): Inhalation of dust triggers respiratory tract irritation.[1][2][3][4]

  • Physical State: Solid powder.[2]

    • Operational Insight: Cinnamic acid derivatives often exhibit high static electricity.[2] When transferring the dry solid, "fly-away" powder is the primary exposure vector.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Fume Hood (Face velocity: 0.5 m/s).Backup: N95/P2 Respirator.[1][2]The acrylic acid backbone is a potent mucous membrane irritant. Engineering controls are superior to respirators for routine handling.[2]
Ocular Chemical Splash Goggles (Indirect Vent).[2]Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1][2]
Dermal (Hand) Nitrile Gloves (Min thickness: 0.11 mm).Double-gloving recommended during weighing.[1][2]Breakthrough Time: >480 min (Solid state).Note: If dissolved in DCM or Acetone, the solvent dictates glove choice (e.g., laminate gloves for DCM).
Body Lab Coat (High-neck, cotton/poly blend).[1][2]Prevents accumulation of static-charged powder on street clothes.[2]

Operational Handling Workflow

Phase A: Weighing & Transfer (High Risk Step)

The highest risk of exposure occurs when the container is open.

  • Static Mitigation: Use an antistatic gun or wipe on the spatula and weighing boat before contact.[2]

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is external, use a "balance enclosure" or transfer the closed vessel to the hood before opening.

  • Technique: Do not dump the powder. Use a gentle tapping motion to dispense.[2]

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.[2] Adding solid to a stirring solvent can generate an aerosol cloud.[2]

  • Temperature: If heating is required (e.g., Knoevenagel condensation or esterification), ensure the condenser is active before heating to prevent vaporizing the acrylic acid derivative.

Phase C: Spill Management
  • Dry Spill: Do not sweep (creates dust).[2][3] Use a HEPA-filtered vacuum or cover with a wet paper towel (water/ethanol) and wipe up.[1][2]

  • Wet Spill: Absorb with vermiculite or sand.[2] Neutralize with dilute sodium bicarbonate if the spill is significant (>10g).[2]

Waste Disposal Protocol

Disposal must align with the chemical nature of the substance (Organic Acid).

  • Solid Waste: Place in a container labeled "Hazardous Waste - Solid Organics."[1][2]

    • Disposal Method: Incineration with afterburner and scrubber.[2]

  • Liquid Waste (Mother Liquors):

    • Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the reaction solvent.

    • Do not dispose of down the drain.[2][5][6] Even though it is an acid, the lipophilic "benzyloxy" and "ethoxy" groups prevent it from being easily treated in aqueous waste streams.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound safely.

G Start Start: Handling 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Task: Weighing/Transfer Solid->Weighing Reaction Task: Reaction/Heating Solution->Reaction PPE_Solvent PPE: Check Solvent Compatibility Solution->PPE_Solvent Hood MANDATORY: Fume Hood Weighing->Hood Dust Hazard Reaction->Hood Vapor Hazard Bench Benchtop (w/ Splash Goggles) Reaction->Bench Sealed/Analysis only PPE_Dust PPE: Nitrile + Goggles + Lab Coat Hood->PPE_Dust Disposal Disposal: High Temp Incineration PPE_Dust->Disposal PPE_Solvent->Disposal

Figure 1: Operational decision tree for selecting engineering controls and PPE based on physical state and task.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Benzyloxyphenylacetic acid (Analogous Hazard Profile). Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[2][7] Safety Data Sheet: Trans-Cinnamic Acid (Core Structure Hazard Data). Retrieved from [1][2]

  • BLD Pharm. (2025).[2] Product Safety: (E)-3-(4-(Benzyloxy)phenyl)acrylic acid.[1][2] Retrieved from [1][2]

  • Princeton University EHS. (2025).[2] Chemical Waste: Solids Disposal Guidelines. Retrieved from [1][2]

Sources

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